Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQOFUGXMVESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408360 | |
| Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118811-03-3 | |
| Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-(2-hydroxyethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate" synthesis from piperidine
An In-depth Technical Guide to the Synthesis of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate from Piperidine
Executive Summary
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The targeted functionalization of this heterocycle is a critical endeavor in drug discovery, enabling the synthesis of novel analogues with tailored pharmacological profiles. This guide provides a comprehensive, in-depth technical overview of a robust and widely employed synthetic route to this compound, a valuable chiral building block, starting from the readily available precursor, piperidine. The strategy hinges on two key transformations: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by a highly regioselective C-H functionalization at the C2 position via directed metalation and subsequent reaction with ethylene oxide. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of C2-Functionalized Piperidines
The piperidine ring is a ubiquitous motif in natural products and synthetic drugs, valued for its conformational properties and its ability to engage in critical binding interactions with biological targets. Direct and selective C-H functionalization of the piperidine core offers a powerful alternative to traditional multi-step approaches that rely on ring construction from pre-functionalized precursors.[1] However, achieving site-selectivity on the piperidine ring presents a significant chemical challenge. The C2 and C6 positions, being alpha to the nitrogen atom, are electronically activated, making them the preferred sites for many C-H functionalization reactions.[2][3]
The target molecule, this compound, is a particularly useful intermediate.[4] The Boc-protected nitrogen allows for further modifications, while the primary alcohol of the 2-hydroxyethyl side chain serves as a versatile handle for subsequent chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. This guide focuses on a synthetic strategy that leverages the directing capabilities of the N-Boc group to achieve precise functionalization at the C2 position.
Synthetic Strategy and Retrosynthetic Analysis
A direct conversion of piperidine to the target product is not feasible due to the higher reactivity of the N-H bond compared to the C-H bonds and the lack of inherent regioselectivity. A two-step strategy is therefore employed, as illustrated in the retrosynthetic analysis below.
The synthesis begins with the installation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This serves a dual purpose: it temporarily deactivates the nucleophilic and basic nitrogen atom, and more importantly, it acts as a powerful Directed Metalation Group (DMG). The DMG orchestrates the regioselective deprotonation of an adjacent C-H bond (at the C2 position) by a strong organolithium base. The resulting nucleophilic organolithium intermediate can then be trapped with a suitable electrophile—in this case, ethylene oxide—to introduce the desired 2-hydroxyethyl side chain.
Detailed Synthetic Protocol
This section provides a detailed, step-by-step methodology for the synthesis, broken down into its two core stages.
Part 1: N-Protection of Piperidine
The initial step involves the protection of the secondary amine of piperidine with a Boc group. This is a standard and high-yielding reaction achieved by treating piperidine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme: Piperidine + (Boc)₂O → tert-butyl piperidine-1-carboxylate
Causality and Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc group. It is an easily handled solid with good reactivity, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[5]
-
Base: A mild base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) is often used to neutralize the acidic byproduct that can form during the reaction, driving the equilibrium towards the product.[6]
-
Solvent: A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like dioxane/water, depending on the scale and workup preference.[6]
Experimental Protocol: Synthesis of tert-butyl piperidine-1-carboxylate
-
To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 eq.).
-
Dissolve the piperidine in a suitable solvent, such as dichloromethane (DCM), to a concentration of approximately 0.5 M.
-
Add a base, such as triethylamine (1.2 eq.), to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise to the stirred piperidine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperidine starting material is fully consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, tert-butyl piperidine-1-carboxylate, is often obtained in high purity and can be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.
Quantitative Data Summary (Part 1)
| Reagent | M.W. ( g/mol ) | Equivalents | Typical Yield |
| Piperidine | 85.15 | 1.0 | \multirow{3}{*}{>95%} |
| (Boc)₂O | 218.25 | 1.1 - 1.2 | |
| Triethylamine | 101.19 | 1.2 - 1.5 |
Part 2: Directed Lithiation and Functionalization with Ethylene Oxide
This is the key strategic step where the C-H bond at the C2 position is selectively functionalized. The carbamate of the Boc group directs the strong base to deprotonate the adjacent C-H bond, forming a stabilized organolithium species.[7][8] This intermediate is then trapped by ethylene oxide.
Reaction Scheme: tert-butyl piperidine-1-carboxylate + s-BuLi → N-Boc-2-lithiated piperidine intermediate N-Boc-2-lithiated piperidine intermediate + Ethylene Oxide → this compound
Causality and Experimental Choices:
-
Base: sec-Butyllithium (s-BuLi) is the base of choice for this transformation. It is significantly more basic and less sterically hindered than n-butyllithium (n-BuLi), leading to faster and more efficient deprotonation at the desired position.[8]
-
Ligand: A chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often added. TMEDA complexes with the lithium cation, breaking up organolithium aggregates and increasing the basicity and reactivity of the s-BuLi.[9]
-
Temperature: The reaction must be carried out at very low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction at other sites.[10][11]
-
Electrophile: Ethylene oxide is an ideal electrophile for installing the 2-hydroxyethyl group. As a strained three-membered ring, it undergoes efficient ring-opening upon nucleophilic attack by the lithiated piperidine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous solvent (e.g., diethyl ether or THF). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.3 eq.) via syringe.
-
Add tert-butyl piperidine-1-carboxylate (1.0 eq.) to the stirred solution.
-
Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add sec-butyllithium (s-BuLi, 1.3 eq., typically ~1.4 M in cyclohexane) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting orange or yellow solution at -78 °C for 3 hours to ensure complete deprotonation.
-
Electrophilic Quench: Condense ethylene oxide gas (2.0-3.0 eq.) into a separate, cold graduated cylinder or flask and dissolve it in a small amount of cold, anhydrous THF. Add this solution of ethylene oxide dropwise to the lithiated piperidine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data Summary (Part 2)
| Reagent | M.W. ( g/mol ) | Equivalents | Typical Yield |
| N-Boc-piperidine | 185.25 | 1.0 | \multirow{4}{*}{60-75%} |
| s-BuLi | 64.06 | 1.3 | |
| TMEDA | 116.24 | 1.3 | |
| Ethylene Oxide | 44.05 | 2.0 - 3.0 |
Overall Synthetic Workflow
The complete two-step synthesis provides a reliable and scalable route to the target compound, leveraging well-established principles of modern organic chemistry.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cas 199942-74-0,(S)-1-N-BOC-PIPERIDINE-2-ETHANOL | lookchem [lookchem.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"N-Boc-2-piperidineethanol" physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-2-piperidineethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-Boc-2-piperidineethanol. It also includes detailed protocols for its synthesis, purification, and analysis, as well as insights into its applications in medicinal chemistry.
Introduction
N-Boc-2-piperidineethanol, with the CAS Number 118811-03-3, is a chiral building block of significant interest in the pharmaceutical industry.[1][2] Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a primary alcohol functional group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly piperidine alkaloids and various therapeutic agents.[1][3] The piperidine scaffold is a prevalent motif in many approved drugs, contributing to favorable pharmacokinetic properties such as enhanced solubility and the ability to penetrate the blood-brain barrier.[1] This guide offers a detailed exploration of the essential properties and handling of N-Boc-2-piperidineethanol to empower researchers in its effective utilization.
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-2-piperidineethanol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₃ | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 100-110 °C at 0.3 mmHg | [3] |
| Density | 1.032 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.472 | [3] |
| Flash Point | > 110 °C (> 230 °F) |
Synthesis of N-Boc-2-piperidineethanol
The most common and straightforward synthesis of N-Boc-2-piperidineethanol involves the protection of the secondary amine of 2-piperidineethanol with di-tert-butyl dicarbonate (Boc₂O).
Synthetic Workflow
Caption: General workflow for the synthesis of N-Boc-2-piperidineethanol.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the Boc protection of 2-piperidineethanol.
Materials:
-
2-Piperidineethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Dissolution: Dissolve 2-piperidineethanol (1.0 eq) in DCM or THF at room temperature in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution.[3] The base acts as a proton scavenger, neutralizing the acidic byproduct formed during the reaction and driving the reaction to completion.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.[3] A slight excess of Boc₂O ensures complete conversion of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.[4]
-
Combine the organic layers and wash with brine.[4] This step helps to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]
-
-
Purification:
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized N-Boc-2-piperidineethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 4.05 ppm (m, 1H): This multiplet corresponds to the proton at the C2 position of the piperidine ring (H-2). Its broadness is due to coupling with adjacent protons and the presence of rotamers due to the bulky Boc group.
-
δ ~ 3.95 ppm (m, 1H) and δ ~ 3.70 ppm (m, 1H): These multiplets represent the diastereotopic protons of the -CH₂-OH group.
-
δ ~ 2.85 ppm (m, 1H): This multiplet is assigned to one of the protons at the C6 position of the piperidine ring.
-
δ ~ 1.80 - 1.20 ppm (m, 8H): This complex region corresponds to the remaining protons of the piperidine ring and the methylene group of the ethanol side chain.
-
δ 1.45 ppm (s, 9H): The sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 155.5 ppm: Carbonyl carbon of the Boc group.
-
δ ~ 79.5 ppm: Quaternary carbon of the Boc group.
-
δ ~ 60.5 ppm: Carbon of the -CH₂-OH group.
-
δ ~ 55.0 ppm: Carbon at the C2 position of the piperidine ring.
-
δ ~ 40.0 ppm: Carbon at the C6 position of the piperidine ring.
-
δ ~ 35.0 ppm: Methylene carbon of the ethanol side chain.
-
δ ~ 28.5 ppm: Methyl carbons of the Boc group.
-
δ ~ 26.0, 20.0 ppm: Remaining carbons of the piperidine ring (C3, C4, C5).
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-2-piperidineethanol exhibits characteristic absorption bands that confirm the presence of its functional groups.
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
~2930 cm⁻¹ and ~2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1670 cm⁻¹ (strong): C=O stretching vibration of the carbamate in the Boc group.[3]
-
~1420 cm⁻¹: C-N stretching vibration.
-
~1160 cm⁻¹: C-O stretching vibration.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is a common technique for analyzing N-Boc-2-piperidineethanol.
-
m/z ~ 230.17 [M+H]⁺: Protonated molecular ion.
-
m/z ~ 252.15 [M+Na]⁺: Sodium adduct.
-
m/z ~ 174.12 [M - C₄H₈ + H]⁺: Loss of isobutylene from the Boc group.
-
m/z ~ 130.10 [M - Boc + H]⁺: Loss of the entire Boc group.
Applications in Drug Development
N-Boc-2-piperidineethanol is a key intermediate in the synthesis of various pharmaceutical agents.
Synthesis of Vasopressin V1b Receptor Antagonists
This compound is utilized in the synthesis of potent antagonists for the vasopressin V1b receptor, which are being investigated for the treatment of depression and anxiety.[3] The synthesis typically involves the conversion of the hydroxyl group to a leaving group (e.g., mesylate), followed by nucleophilic substitution with a suitable amine.
Synthesis of CXCR4 Antagonists as Anti-HIV Agents
N-Boc-2-piperidineethanol serves as a precursor for the synthesis of CXCR4 receptor antagonists.[5][6] The CXCR4 receptor is a co-receptor for HIV entry into T-cells, and its antagonists can block this process. The synthesis often begins with the oxidation of the primary alcohol to an aldehyde, followed by reductive amination to introduce a key pharmacophore.
Caption: Role of N-Boc-2-piperidineethanol in CXCR4 antagonist synthesis.
Safety, Handling, and Storage
Hazard Identification
N-Boc-2-piperidineethanol is classified as acutely toxic if swallowed and very toxic to aquatic life.[2]
-
GHS Pictograms: Skull and crossbones, Environment
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H400 (Very toxic to aquatic life)[2]
-
Precautionary Statements: P264, P270, P273, P301+P310, P330, P391, P405, P501
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids.
-
For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.
Conclusion
N-Boc-2-piperidineethanol is a valuable and versatile chiral building block with significant applications in the synthesis of complex pharmaceutical compounds. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis, purification, and handling, is essential for its effective and safe use in research and development. This guide provides a comprehensive resource for scientists and researchers, enabling them to leverage the full potential of this important synthetic intermediate.
References
- US6420354B1 - Sodium channel drugs and uses - Google P
-
Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem. (URL: [Link])
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- 2. This compound | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Boc-2-piperidineethanol 97 118811-03-3 [sigmaaldrich.com]
- 6. 2-(2-HYDROXY-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 118811-03-3 [chemicalbook.com]
Spectroscopic Characterization of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, including vasopressin V1b receptor antagonists and CXCR4 antagonists for anti-HIV research.[1] The structural elucidation of this molecule is paramount for ensuring purity and predicting reactivity in complex synthetic pathways. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound (CAS: 118811-03-3), also known as N-Boc-2-piperidineethanol, possesses a molecular formula of C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol .[2][3] Its structure features a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 2-position with a 2-hydroxyethyl side chain. This combination of a bulky, conformationally-restricting Boc group, a chiral center at C2, and flexible side chains leads to a rich and informative spectroscopic profile.
The following sections will dissect the data from the three primary spectroscopic techniques used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the piperidine ring, the Boc protecting group, and the hydroxyethyl side chain.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained spectra.
-
Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[4] CDCl₃ is often chosen for its excellent solubilizing properties for moderately polar compounds and its single residual peak at δ ~7.26 ppm.
-
Instrument Setup : The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion. The instrument must be properly tuned and shimmed to ensure high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition : Acquire the proton spectrum using standard parameters, such as a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and accumulating 16-32 scans to ensure a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (512-2048) are typically required due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing : The raw data (Free Induction Decay, FID) is processed using a Fourier transform, followed by phase and baseline correction, to generate the final spectrum. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is characterized by broad, overlapping multiplets for the piperidine ring protons, a sharp singlet for the Boc group, and distinct signals for the hydroxyethyl side chain. The presence of the bulky Boc group can lead to slow rotation around the N-C(O) amide bond, resulting in peak broadening or even the appearance of rotamers at low temperatures.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃) [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
|---|---|---|---|---|
| ~ 4.05 | m | 1H | H-2 | This proton, alpha to the nitrogen and the side chain, is expected to be downfield and show complex coupling. |
| ~ 3.95 | m | 1H | -CH₂-OH (a) | Diastereotopic proton of the ethanol side chain, shifted downfield by the adjacent hydroxyl group. |
| ~ 3.70 | m | 1H | -CH₂-OH (b) | The second diastereotopic proton of the ethanol side chain. |
| ~ 2.80 | m | 1H | H-6 (eq) | Equatorial proton at the 6-position, typically deshielded compared to its axial counterpart. |
| ~ 2.50 | br s | 1H | -OH | A broad, exchangeable proton signal. Its position is concentration-dependent and it disappears upon D₂O exchange. |
| ~ 1.80 - 1.20 | m | 8H | Piperidine Ring Protons & -CH₂-CH₂OH | A complex, overlapping region containing the remaining protons of the piperidine ring (H-3, H-4, H-5, H-6ax) and the methylene group adjacent to the ring. |
| 1.46 | s | 9H | -C(CH₃)₃ | A sharp, intense singlet characteristic of the nine equivalent protons of the tert-butyl group, a hallmark of Boc protection. |
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl of the Boc group and the carbons attached to heteroatoms (O and N) are the most downfield signals.
Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
|---|---|---|
| ~ 155.5 | C=O (Boc) | The urethane carbonyl carbon, typically found in this region. |
| ~ 79.5 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~ 60.5 | -CH₂C H₂OH | The carbon bearing the hydroxyl group, shifted downfield by the electronegative oxygen. |
| ~ 54.0 | C-2 | The chiral carbon of the piperidine ring, attached to nitrogen and the side chain. |
| ~ 40.0 | C-6 | The carbon alpha to the nitrogen on the opposite side of the ring. |
| ~ 36.0 | -C H₂CH₂OH | Methylene carbon of the side chain adjacent to the piperidine ring. |
| ~ 28.5 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group, a highly characteristic signal. |
| ~ 26.0 | C-4 | Piperidine ring carbon. |
| ~ 24.5 | C-5 | Piperidine ring carbon. |
| ~ 19.0 | C-3 | Piperidine ring carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the alcohol O-H, the alkane C-H, and the urethane C=O groups.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquids and solids.
-
Sample Preparation : Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition : Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure firm contact between the sample and the crystal and record the sample spectrum. A typical range is 4000-400 cm⁻¹.
-
Data Processing : The instrument's software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.
Sources
Navigating the Solution: A Technical Guide to the Solubility of N-Boc-2-piperidineethanol in Common Organic Solvents
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-piperidineethanol is a pivotal building block in contemporary organic synthesis, particularly in the development of pharmaceutical agents. Its solubility profile across a range of organic solvents is a critical parameter that dictates its utility in reaction setups, purification protocols, and formulation studies. This in-depth guide provides a comprehensive analysis of the solubility of N-Boc-2-piperidineethanol, grounding theoretical principles with practical, field-proven insights. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes its known physicochemical properties to provide a robust predictive framework. Furthermore, it equips researchers with detailed, self-validating experimental protocols to determine solubility parameters in their own laboratory settings, ensuring the successful integration of this versatile intermediate into their research and development workflows.
Introduction: The Significance of Solubility in Synthesis and Development
The adage "like dissolves like" forms the cornerstone of solubility prediction in organic chemistry. This principle, rooted in the intermolecular forces between a solute and a solvent, is paramount when working with intermediates like N-Boc-2-piperidineethanol. The tert-butyloxycarbonyl (Boc) protecting group, while indispensable for masking the reactivity of the piperidine nitrogen, significantly influences the molecule's overall polarity and, consequently, its solubility.[1] Understanding this interplay is not merely an academic exercise; it has profound practical implications. A judicious choice of solvent can enhance reaction kinetics, simplify work-up procedures, and improve the efficiency of chromatographic purification. Conversely, a poorly considered solvent system can lead to reaction failure, low yields, and purification challenges.
This guide will first deconstruct the molecular characteristics of N-Boc-2-piperidineethanol to build a theoretical model of its solubility. Subsequently, it will present a qualitative solubility profile in a range of common organic solvents, followed by detailed experimental methodologies for researchers to quantitatively assess solubility for their specific applications.
Physicochemical Properties of N-Boc-2-piperidineethanol
A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its behavior in different solvent environments. The key properties of N-Boc-2-piperidineethanol are summarized in the table below.
| Property | Value | Source |
| Chemical Name | tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | [2] |
| Synonyms | N-Boc-2-(2-hydroxymethyl)piperidine, 1-tert-Butoxycarbonyl-2-piperidineethanol | [1][3] |
| CAS Number | 118811-03-3 | [1][3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |
| Molecular Weight | 229.32 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Density | 1.032 g/mL at 25 °C | [1] |
| Boiling Point | 100-110 °C at 0.3 mmHg | [1] |
| Refractive Index | n20/D 1.472 | [1] |
| LogP (Predicted) | 1.7 | [4] |
The structure of N-Boc-2-piperidineethanol incorporates both polar and non-polar features. The piperidine ring and the bulky, non-polar tert-butyl group of the Boc protectorate contribute to its lipophilicity.[1] Conversely, the hydroxyl (-OH) group and the carbamate linkage introduce polarity and the capacity for hydrogen bonding. This amphiphilic nature is the primary determinant of its solubility profile. The predicted LogP value of 1.7 suggests a degree of lipophilicity, indicating that it will likely favor organic solvents over water.[4]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the Gibbs free energy of mixing. A negative Gibbs free energy change (ΔG_mix) favors dissolution and is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing. In the context of N-Boc-2-piperidineethanol, the key intermolecular forces at play are:
-
Van der Waals forces: These are ubiquitous, weak attractions that will be present between the aliphatic portions of the molecule and all organic solvents.
-
Dipole-dipole interactions: The polar carbamate and hydroxyl groups can engage in these interactions with polar solvents.
-
Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and carbamate groups can act as hydrogen bond acceptors. This is a particularly strong intermolecular force that will significantly enhance solubility in protic solvents and polar aprotic solvents capable of accepting hydrogen bonds.
The "like dissolves like" principle can be refined by considering the polarity of both the solute and the solvent. Solvents can be broadly categorized as polar protic, polar aprotic, and non-polar.
Qualitative Solubility Profile of N-Boc-2-piperidineethanol
Based on the molecular structure and the principles of intermolecular forces, a qualitative solubility profile for N-Boc-2-piperidineethanol can be predicted. This is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar functionalities of N-Boc-2-piperidineethanol. The alkyl chains of the alcohols are also compatible with the non-polar regions of the molecule. For the related compound N-Boc-piperazine, it is known to be soluble in methanol and ethanol.[5] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess dipoles that can interact with the polar groups of the solute. Solvents like THF, ethyl acetate, acetone, DMF, and DMSO can also act as hydrogen bond acceptors. Synthesis protocols often employ DCM and THF, implying good solubility. |
| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Insoluble | The lack of strong dipole moments or hydrogen bonding capabilities in these solvents makes them poor at solvating the polar hydroxyl and carbamate groups of N-Boc-2-piperidineethanol. The energetic cost of breaking the solute-solute interactions is not sufficiently compensated by solute-solvent interactions. |
| Aqueous | Water | Low | While the hydroxyl group can engage in hydrogen bonding with water, the large non-polar piperidine ring and tert-butyl group are hydrophobic, limiting its aqueous solubility. The related compound N-Boc-piperazine is reported to be soluble in water, which may be due to the presence of the second amine group increasing its polarity.[5] |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, experimental determination is essential. The following protocols provide both qualitative and quantitative methods for assessing the solubility of N-Boc-2-piperidineethanol.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
N-Boc-2-piperidineethanol
-
A selection of organic solvents (e.g., methanol, dichloromethane, toluene, hexane)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of N-Boc-2-piperidineethanol to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations for each solvent.
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a numerical value for solubility at a given temperature.
Objective: To determine the solubility of N-Boc-2-piperidineethanol in a specific solvent in terms of mass per unit volume (e.g., mg/mL).
Materials:
-
N-Boc-2-piperidineethanol
-
Chosen solvent
-
Scintillation vials or small flasks with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of N-Boc-2-piperidineethanol to a scintillation vial.
-
Add a known volume of the chosen solvent (e.g., 5.0 mL).
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Ensure that excess solid remains.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a filter to remove any suspended solids.
-
Dispense the filtered supernatant into a pre-weighed vial.
-
Record the exact volume of the supernatant transferred.
-
Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant
Sources
"Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate" structural analogs and derivatives
An In-Depth Technical Guide to tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate: Synthesis, Derivatization, and Application of a Privileged Scaffold
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone, recognized as a "privileged structure" for its frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for establishing diverse molecular interactions make it an invaluable scaffold for drug design.[1] Within this important class of heterocycles, This compound (CAS No: 118811-03-3) emerges as a particularly strategic building block.[3]
This molecule, also known as N-Boc-2-piperidineethanol, possesses two key functional handles ripe for chemical manipulation: a primary hydroxyl group and a tert-butoxycarbonyl (Boc) protected secondary amine.[3] The Boc group serves as a robust protecting group, rendering the piperidine nitrogen temporarily inert and enabling selective reactions at the hydroxyl terminus. Its facile removal under acidic conditions then unveils the nitrogen for a second wave of diversification.[4] This orthogonal reactivity makes the molecule an exceptionally versatile starting point for the synthesis of complex structural analogs and derivatives, allowing researchers to systematically explore chemical space and optimize structure-activity relationships (SAR).
This technical guide provides a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, detail key derivatization protocols, analyze its structural analogs, and discuss the broad therapeutic potential of the resulting compounds, grounding all claims in authoritative references.
PART 1: Synthesis and Characterization of the Core Scaffold
The synthesis and purification of the core molecule must be robust and yield high-purity material, as the quality of all subsequent derivatives depends on it. The most direct approach involves the N-Boc protection of the commercially available precursor, 2-piperidineethanol.[5][6]
Synthetic Workflow: N-Boc Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and base is critical for achieving high yield and purity.
Caption: General workflow for the N-Boc protection of 2-piperidineethanol.
Experimental Protocol: Synthesis of this compound
-
Preparation : Dissolve 2-piperidineethanol (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.[7]
-
Reagent Addition : To the stirred solution, add triethylamine (TEA, 1.5 eq.) followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in DCM.
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Workup : Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[7] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the title compound as a clear oil or white solid.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical self-validating step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expect to see a characteristic large singlet around δ 1.45 ppm corresponding to the nine protons of the tert-butyl group. Signals for the piperidine ring protons will appear in the δ 1.0-4.0 ppm range, and the methylene protons of the hydroxyethyl side chain will also be visible, typically with the -CH₂-OH protons appearing more downfield.[8]
-
¹³C NMR : Key signals include the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) is a suitable method.[8][9] The protonated molecular ion [M+H]⁺ should be observed at m/z 230.17. Fragmentation patterns can provide further structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) : A reversed-phase C18 column is commonly used to assess purity.[8] Since the molecule lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used for detection.[8]
PART 2: Structural Analogs and Derivatives
The true utility of the core scaffold lies in its capacity for diversification. Analogs and derivatives can be systematically generated to probe biological targets and optimize pharmacological properties.
Structural Analogs: Modifying the Core
Analogs involve alterations to the fundamental piperidine-ethanol framework.
-
Positional Isomers : The hydroxyethyl group can be moved to other positions on the piperidine ring. The most common analog is tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0), which provides a different spatial orientation of the hydroxyl group for interacting with biological targets.[10]
-
Ring Analogs : The piperidine ring can be replaced with other saturated heterocycles. For instance, (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate introduces a second nitrogen atom, offering another site for modification and altering the molecule's polarity and hydrogen bonding capacity.[11]
Derivatives: Functionalizing the Handles
Derivatives are created by reacting the functional groups of the core molecule. The synthetic strategy often follows a logical sequence of protection, modification, and deprotection.
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Biological activity of molecules derived from "1-Boc-2-(2-hydroxyethyl)piperidine"
An In-Depth Technical Guide to the Biological Activity of Molecules Derived from 1-Boc-2-(2-hydroxyethyl)piperidine
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] Among the myriad of piperidine-based building blocks, 1-Boc-2-(2-hydroxyethyl)piperidine stands out as a particularly versatile chiral intermediate. Its unique structural features—a stereocenter at the 2-position, an orthogonally protected nitrogen atom, and a readily functionalizable primary alcohol—make it an invaluable starting material for the synthesis of complex molecules with diverse therapeutic applications.[4][5] This guide provides a comprehensive analysis of the synthesis, biological activities, and therapeutic potential of molecules derived from this chiral scaffold, offering field-proven insights and detailed experimental frameworks for researchers and drug development professionals.
The Strategic Importance of 1-Boc-2-(2-hydroxyethyl)piperidine in Drug Discovery
1-Boc-2-(2-hydroxyethyl)piperidine, particularly in its enantiomerically pure forms like the (S)-enantiomer, serves as a powerful tool in asymmetric synthesis.[6] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial; it deactivates the otherwise reactive secondary amine, allowing for selective chemistry to be performed on the hydroxyethyl side chain.[7][8] This group can be removed under mild acidic conditions, revealing the nitrogen for subsequent functionalization.
The true value of this building block lies in the interplay of its three key features:
-
Defined Stereochemistry: Chirality is a critical determinant of pharmacological activity. The stereocenter at the C-2 position allows for the synthesis of stereospecific ligands that can differentiate between enantioselective biological targets like enzymes and receptors, often leading to enhanced potency and reduced off-target effects.[2][9][10]
-
Orthogonal Protection Scheme: The Boc group provides robust protection during various synthetic transformations while being easily removable without affecting other functional groups. This "orthogonal" nature is fundamental to complex, multi-step syntheses.[8]
-
Dual Functionality: The primary alcohol is a versatile handle for a wide range of chemical modifications, including oxidation, esterification, etherification, and conversion to amines or other functional groups. This allows for extensive structural diversification to explore structure-activity relationships (SAR).
The workflow for utilizing this building block typically involves initial modification of the hydroxyl group, followed by deprotection of the Boc group and subsequent reaction at the piperidine nitrogen, or vice versa. This strategic approach opens pathways to a vast chemical space.
Caption: General synthetic pathways from 1-Boc-2-(2-hydroxyethyl)piperidine.
Synthesis of Key Intermediates: Experimental Protocols
The conversion of the primary alcohol to an aldehyde is a pivotal step, yielding the highly reactive N-Boc-piperidine-2-acetaldehyde intermediate, which is a substrate for reactions like reductive amination and Wittig reactions.[4]
Protocol 2.1: Oxidation of 1-Boc-2-(2-hydroxyethyl)piperidine to N-Boc-Piperidine-2-acetaldehyde
This protocol utilizes Dess-Martin Periodinane (DMP), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.
Materials:
-
1-Boc-2-(2-hydroxyethyl)piperidine
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve 1-Boc-2-(2-hydroxyethyl)piperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
The crude N-Boc-piperidine-2-acetaldehyde is often used immediately in the next step without further purification due to its potential instability.
Causality: The choice of DMP is deliberate; it operates under neutral pH and at room temperature, preserving the acid-labile Boc-protecting group, which might be compromised under more aggressive oxidative conditions.
A Spectrum of Biological Activities
Derivatives of 2-piperidineethanol have been investigated for a wide range of therapeutic applications, leveraging the piperidine core's ability to interact with biological targets and improve pharmacokinetic properties.[3][11]
Neurological and Psychiatric Disorders
The piperidine scaffold is a privileged structure for targeting the central nervous system (CNS).[7][11] Molecules derived from 1-Boc-2-(2-hydroxyethyl)piperidine have been explored as:
-
Orexin Receptor Antagonists: These are investigated for the treatment of sleep disorders.[4]
-
Non-Opiate Antinociceptive Agents: For pain management without the side effects associated with opioids.[4]
-
5-HT₇ Receptor Antagonists: These have potential applications in treating depression, anxiety, and cognitive disorders.[4]
-
Sigma-1 Receptor Ligands: The sigma-1 receptor is a chaperone protein involved in cellular stress responses, and its ligands are being developed for neurodegenerative diseases, pain, and depression.[12]
-
Prokineticin Receptor Modulators: Piperidine derivatives have been patented for their potential use in treating psychiatric and neurological conditions by modulating these GPCRs.[13]
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The Cornerstone of Chiral Drug Discovery: N-Boc-2-piperidineethanol as a Master Building Block
An In-depth Technical Guide for Medicinal and Process Chemists
The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets. Within the expansive library of piperidine-based synthons, N-Boc-2-piperidineethanol emerges as a uniquely versatile and powerful chiral building block, enabling the efficient construction of complex molecular architectures.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of N-Boc-2-piperidineethanol's strategic applications. We will dissect its core transformations, provide field-proven experimental protocols with mechanistic justifications, and showcase its role in the synthesis of bioactive molecules, moving beyond a simple recitation of facts to deliver actionable insights from a Senior Application Scientist's perspective.
Physicochemical Profile and Strategic Value
N-Boc-2-piperidineethanol, particularly in its enantiopure forms, offers a unique combination of structural features that a medicinal chemist can exploit:
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of conditions, including nucleophilic attack and basic hydrolysis.[3] Crucially, it can be removed under mild acidic conditions, offering orthogonality to other common protecting groups like Fmoc or Cbz.[2]
-
Reactive Handle: The primary alcohol serves as a versatile functional group, ready for transformation into aldehydes, halides, or for direct use in coupling reactions.
-
Defined Stereochemistry: The chiral center at the C2 position is the fulcrum of its utility. Starting with an enantiopure alcohol allows for the synthesis of stereochemically defined targets, a critical requirement in modern pharmacology where different enantiomers can have drastically different biological activities and toxicological profiles.
Table 1: Physicochemical Properties of N-Boc-2-piperidineethanol
| Property | Value | Reference(s) |
| CAS Number | 118811-03-3 (racemic) | [4] |
| 199942-74-0 ((S)-enantiomer) | [5] | |
| Molecular Formula | C₁₂H₂₃NO₃ | [4][5] |
| Molecular Weight | 229.32 g/mol | [4][5] |
| Appearance | White to pale yellow solid/liquid | [6] |
| Boiling Point | 100-110 °C at 0.3 mmHg | [7] |
| Density | ~1.032 - 1.043 g/mL at 25 °C | [7] |
Accessing the Chiral Synthon: Synthesis and Resolution
The journey to utilizing this building block begins with its preparation in an enantiomerically pure form. While direct asymmetric syntheses exist, a common and scalable approach involves the Boc-protection of racemic 2-piperidineethanol followed by enzymatic kinetic resolution.
Boc Protection of 2-Piperidineethanol
The protection of the secondary amine is a straightforward but critical first step. The use of di-tert-butyl dicarbonate (Boc₂O) is standard, providing high yields and clean reaction profiles.
Experimental Protocol: N-Boc Protection of (±)-2-Piperidineethanol [8][9]
-
Dissolution: Dissolve (±)-2-piperidineethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution to act as a proton scavenger for the HCl generated.
-
Boc₂O Addition: To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic N-Boc-2-piperidineethanol, which can be purified by column chromatography if necessary.
Expertise & Insight: The choice of a non-nucleophilic base like triethylamine is crucial to prevent side reactions. The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted Boc₂O, which hydrolyzes under these conditions.
Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique to separate enantiomers. For N-Boc-2-piperidineethanol, lipases are effective catalysts for the enantioselective acylation of one enantiomer, leaving the other unreacted. A sequential resolution using two different enzymes with opposite enantioselectivity provides an elegant route to both enantiomers with high purity.[2][10]
Table 2: Representative Data for Sequential Enzymatic Resolution of (±)-N-Boc-2-piperidineethanol [2]
| Step | Enzyme | Acyl Donor | Solvent | Conversion | Product | Enantiomeric Excess (e.e.) |
| 1 | Lipase PS | Vinyl Acetate | Hexane | ~45% | (R)-acetate | 63% |
| 2 | Porcine Pancreatic Lipase (PPL) | Vinyl Butanoate | MTBE | ~30% (of remaining alcohol) | (S)-butanoate | 85% |
Experimental Protocol: Sequential Enzymatic Resolution [1][2]
-
First Resolution (R-Acetate): To a solution of racemic N-Boc-2-piperidineethanol (1.0 eq) in hexane (0.1 M), add Lipase PS (from Pseudomonas cepacia, ~50 mg/mmol substrate) and vinyl acetate (1.0-1.5 eq).
-
Incubation & Monitoring: Shake the mixture at a constant temperature (e.g., 30-45 °C) and monitor the reaction by GC or chiral HPLC until ~45% conversion is achieved.
-
Separation: Filter off the enzyme. The filtrate contains the (R)-acetate and the unreacted, (S)-enriched alcohol. Evaporate the solvent.
-
Second Resolution (S-Butanoate): Re-dissolve the crude mixture in methyl tert-butyl ether (MTBE). Add Porcine Pancreatic Lipase (PPL) and vinyl butanoate.
-
Incubation & Final Separation: Monitor the reaction until the desired conversion is reached. Filter the enzyme and purify the mixture by flash column chromatography to separate the (R)-acetate, the (S)-butanoate, and any remaining alcohol.
-
Hydrolysis: The separated esters are then hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the enantiopure (R)- and (S)-N-Boc-2-piperidineethanol. Subsequent rounds of resolution can be performed to achieve >95% e.e.[2]
Caption: Sequential enzymatic resolution workflow for N-Boc-2-piperidineethanol.
Core Transformations and Synthetic Applications
Once obtained in enantiopure form, N-Boc-2-piperidineethanol is a launchpad for a variety of critical synthetic transformations.
Oxidation to the Chiral Aldehyde
The most pivotal transformation is the oxidation of the primary alcohol to the corresponding aldehyde, N-Boc-2-piperidineacetaldehyde. This aldehyde is a versatile intermediate, susceptible to nucleophilic attack for carbon-carbon bond formation. The Swern oxidation is a classic, reliable method that avoids harsh metal oxidants and proceeds under mild, low-temperature conditions, preserving the stereochemical integrity of the adjacent chiral center.[11]
Mechanism Insight: The Swern Oxidation
The Swern oxidation proceeds via the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium ion. The alcohol then attacks this species, forming an alkoxysulfonium salt. A non-nucleophilic hindered base, such as triethylamine or diisopropylethylamine (DIPEA), deprotonates the carbon alpha to the oxygen, leading to an E2-like elimination through a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11][12] The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the activated DMSO species.
Caption: Simplified workflow of the Swern oxidation mechanism.
Experimental Protocol: Swern Oxidation of (S)-N-Boc-2-piperidineethanol [2][12][13]
-
Activator Prep: In a flame-dried, three-neck flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool to -78 °C (acetone/dry ice bath).
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.5 eq) in DCM dropwise via syringe, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of (S)-N-Boc-2-piperidineethanol (1.0 eq) in DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Base Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise, allowing the temperature to rise to -50 °C. Stir for an additional 20 minutes.
-
Warm-up & Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench with water.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step without further purification.
Case Study: Enantioselective Synthesis of Piperidine Alkaloids
The utility of the chiral aldehyde is powerfully demonstrated in the synthesis of natural products like (+)-sedamine and (+)-allosedamine.[2]
Starting from the aldehyde derived from (R)-N-Boc-2-piperidineethanol, a Grignard reaction with phenylmagnesium bromide introduces the second stereocenter. The diastereoselectivity of this addition is often moderate, but the resulting diastereomers can be separated chromatographically.
Experimental Protocol: Synthesis of (+)-Sedamine and (+)-Allosedamine [2]
-
Grignard Reaction: To a solution of the crude (R)-N-Boc-2-piperidineacetaldehyde (1.0 eq) in anhydrous THF at -20 °C, add phenylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.
-
Reaction & Quench: Stir the reaction at -20 °C for 2 hours. Quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Separate the two diastereomeric alcohols ((+)-N-Boc-sedamine and (+)-N-Boc-allosedamine) by flash column chromatography.
-
Deprotection: Treat each separated diastereomer individually with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in refluxing THF to reductively cleave the Boc group and yield the final alkaloids, (+)-sedamine and (+)-allosedamine. A typical reaction might yield (+)-sedamine with a 70% yield and 90% e.e.[2]
Caption: Synthetic pathway to (+)-Sedamine from (R)-N-Boc-2-piperidineethanol.
Broader Impact in Drug Development
While the detailed synthesis of every piperidine-containing drug is beyond the scope of this guide, it is instructive to consider the types of high-value targets where this scaffold is essential.
Case Study: Risperidone and the Importance of the Piperidine Core
The antipsychotic drug Risperidone is a classic example of a complex therapeutic agent built around a piperidine core.[14] Its synthesis involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a chloroethyl-substituted pyridopyrimidinone.[10] While the specific piperidine intermediate for Risperidone is typically derived from 4-piperidone derivatives rather than 2-piperidineethanol, its structure underscores the strategic importance of the piperidine ring in orienting key pharmacophoric elements for potent dopamine D₂ and serotonin 5-HT₂A receptor antagonism.[14][15] The development of efficient routes to such substituted piperidines is a central challenge in pharmaceutical process chemistry.
Case Study: Icaridin, a Bioactive Carbamate
The insect repellent Icaridin (Picaridin) is chemically sec-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.[15][16] Its synthesis directly utilizes 2-piperidineethanol (the deprotected precursor to our title building block). The piperidine nitrogen is functionalized via reaction with sec-butyl chloroformate, demonstrating a different synthetic vector where the alcohol moiety is retained in the final product and the nitrogen is the site of elaboration.[12][16] This highlights the dual functionality inherent in the 2-piperidineethanol scaffold.
Conclusion: A Foundation for Innovation
N-Boc-2-piperidineethanol is more than just another chemical reagent; it is a strategic asset in the medicinal chemist's arsenal. Its combination of a protectable nitrogen, a modifiable alcohol, and a fixed stereocenter provides a robust platform for the enantioselective synthesis of complex molecules. From the controlled oxidation to the chiral aldehyde to its subsequent elaboration into piperidine alkaloids, this building block enables a logical and efficient approach to molecular construction. By understanding the causality behind the choice of reagents and reaction conditions—the mildness of the Swern oxidation, the orthogonality of the Boc group, the selectivity of enzymatic resolutions—researchers can fully leverage the power of this scaffold to accelerate the discovery and development of next-generation therapeutics.
References
-
Danieli, B., et al. (2003). Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol. Short Enantioselective Synthesis of Sedamine and Allosedamine. The Journal of Organic Chemistry, 68(19), 7482–7485. [Link]
- US Patent 6,750,341 B2. (2004).
- CN Patent 102167681A. (2011). Method for preparing insect repellant icaridin.
-
PubChem. (n.d.). (S)-1-N-Boc-piperidine-2-ethanol. National Center for Biotechnology Information. [Link]
-
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]
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Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. [Link]
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-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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The Synthesis of a Key Chiral Building Block: A Technical Guide to Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
An In-depth Exploration of Synthetic Strategies and Methodologies for a Versatile Intermediate in Pharmaceutical and Alkaloid Chemistry
Introduction: The Strategic Importance of a Versatile Piperidine Scaffold
In the landscape of modern medicinal chemistry and natural product synthesis, the piperidine moiety stands out as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Among the vast array of substituted piperidines, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, often referred to as N-Boc-2-piperidineethanol, has emerged as a particularly valuable and versatile chiral building block. Its combination of a protected amine, a reactive primary alcohol, and a defined stereocenter at the C2 position makes it an ideal starting material for the enantioselective synthesis of complex molecules, including potent alkaloids and novel pharmaceutical agents.[2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, delving into the mechanistic rationale behind the methodologies and offering practical, field-proven protocols for its preparation.
Comparative Analysis of Primary Synthetic Routes
The preparation of this compound is predominantly achieved through two strategic approaches: the direct N-protection of a pre-existing piperidine alcohol and the reduction of a functionalized N-Boc piperidine precursor. Each route offers distinct advantages and is suited to different starting materials and scalability requirements.
Route A: N-Boc Protection of 2-(Piperidin-2-yl)ethanol
This is arguably the most direct and frequently employed method for the synthesis of N-Boc-2-piperidineethanol. The strategy relies on the availability of the starting material, 2-(piperidin-2-yl)ethanol, which can be prepared via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. The core of this route is the selective protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group.
The Boc group is a widely used amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4][5] The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[6][7][8] This is followed by the departure of a tert-butyl carbonate anion, which subsequently breaks down into carbon dioxide and a tert-butoxide anion. In the presence of a base, this alkoxide is neutralized. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to scavenge the proton generated during the reaction, thereby driving the reaction to completion.[7]
-
Dissolution: Dissolve 2-(piperidin-2-yl)ethanol (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature.
-
Base Addition: To the solution, add a tertiary amine base, typically triethylamine (1.1–1.5 equivalents).
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. This typically involves washing the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Route B: Reduction of N-Boc-2-pipecolic Acid or its Esters
An alternative and equally robust strategy involves the reduction of a carboxylic acid or ester functionality at the C2 position of an N-Boc protected piperidine ring. This approach is particularly advantageous when starting from commercially available and enantiomerically pure pipecolic acid, allowing for the synthesis of optically active N-Boc-2-piperidineethanol.
This route typically begins with the N-Boc protection of pipecolic acid, following a similar protocol to that described in Route A. The subsequent crucial step is the reduction of the carboxylic acid or its corresponding ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols.[9][10] The mechanism for the reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction where the acidic proton of the carboxylic acid is removed by the hydride, generating hydrogen gas and a lithium carboxylate salt.[11][12][13] The carboxylate is then reduced by the aluminum hydride species in a two-step process, proceeding through an aldehyde intermediate which is immediately further reduced to the primary alcohol.[9][12][13] Due to the high reactivity of LiAlH₄, the reaction must be carried out in an anhydrous solvent and under an inert atmosphere.
-
Reaction Setup: Prepare a solution of N-Boc-2-pipecolic acid in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
LiAlH₄ Addition: Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF to the stirred solution of the carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential and dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely decomposing the reactive hydride and precipitating the aluminum salts.
-
Filtration and Extraction: Filter the resulting suspension to remove the aluminum salts. The filtrate, containing the product, can then be extracted with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired product.
Data Presentation
| Parameter | Route A: N-Boc Protection | Route B: Reduction of N-Boc-pipecolic Acid |
| Starting Material | 2-(Piperidin-2-yl)ethanol | N-Boc-2-pipecolic acid |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | High | Good to High |
| Key Advantages | Direct, high-yielding, milder conditions | Access to enantiomerically pure product from chiral pool starting materials |
| Key Considerations | Availability of 2-(piperidin-2-yl)ethanol | Use of highly reactive and pyrophoric LiAlH₄, requires anhydrous conditions |
Visualization of Experimental Workflows
Caption: Comparative Experimental Workflows for the Synthesis of N-Boc-2-piperidineethanol.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of complex nitrogen-containing molecules. The choice between the two primary synthetic routes—direct N-Boc protection or reduction of an N-Boc protected carboxylic acid—is dictated by factors such as the availability and stereochemistry of the starting materials, desired scale of the reaction, and laboratory safety considerations. Both methodologies are robust and have been widely validated in the scientific literature, providing reliable access to this invaluable chiral building block for researchers and drug development professionals. A thorough understanding of the underlying chemical principles of these transformations is paramount for successful and efficient synthesis.
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
-
Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. StudySmarter US. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver. [Link]
-
Conversion of carboxylic acids to alcohols using LiAlH4. Chemistry LibreTexts. [Link]
-
Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
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Unlocking the Potential of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate in Agrochemical Innovation: A Technical Guide
Foreword: The Imperative for Novel Agrochemical Solutions
The global agricultural landscape faces unprecedented challenges. A burgeoning population, climate volatility, and the evolution of resistant pests and diseases demand a continuous pipeline of innovative and sustainable crop protection solutions. The piperidine scaffold, a privileged heterocyclic motif, has long been a cornerstone in the development of potent agrochemicals, offering structural versatility and a wide range of biological activities.[1] This technical guide delves into the untapped potential of a specific, highly functionalized piperidine derivative: Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate . We will explore its promise as a versatile building block for the synthesis of next-generation fungicides, insecticides, and herbicides, and discuss its potential as a standalone plant growth regulator. This document is intended for researchers, chemists, and professionals in the agrochemical industry, providing a roadmap for harnessing this molecule's unique chemical attributes to address critical needs in modern agriculture.
Compound Profile: this compound
| Attribute | Information |
| IUPAC Name | This compound |
| CAS Number | 127273-53-6 |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| Structure | |
| Key Functional Groups | N-Boc protected secondary amine, Primary hydroxyl group, Chiral center at C2 |
The strategic placement of a Boc-protected amine and a primary alcohol on a piperidine ring makes this molecule a highly attractive starting material for synthetic chemists. The Boc (tert-butyloxycarbonyl) group provides robust protection for the nitrogen atom, allowing for selective reactions at other positions, and can be readily removed under acidic conditions. The primary hydroxyl group serves as a versatile handle for a wide array of chemical transformations, including oxidation, esterification, and etherification. The chiral center at the 2-position opens the door for the development of stereospecific agrochemicals, which can lead to enhanced efficacy and reduced off-target effects.
Synthetic Utility in Agrochemical Development: A Gateway to Novel Active Ingredients
The true potential of this compound lies in its application as a sophisticated building block. Its bifunctional nature allows for the systematic exploration of chemical space to generate libraries of novel compounds for high-throughput screening.
Leveraging the Hydroxyl Functionality for Fungicide and Insecticide Synthesis
The primary alcohol is a key anchor point for introducing pharmacophores known to interact with fungal and insect targets.
A diverse range of acids and alcohols can be coupled to the hydroxyl group to create novel esters and ethers. This strategy is particularly relevant for targeting enzymes where specific side chains are crucial for binding. For instance, derivatization with moieties known to interact with fungal cell membrane biosynthesis or insect nervous system receptors can be readily achieved.
Sources
Methodological & Application
Synthesis of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The protocol focuses on the use of Di-tert-butyl dicarbonate ((Boc)₂O) for the chemoselective N-protection of the secondary amine of 2-(2-hydroxyethyl)piperidine. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful synthesis.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for the protection of amine functionalities.[1][2] Its popularity stems from its ease of introduction, general stability to a wide range of nucleophilic and basic conditions, and the mild acidic conditions required for its removal.[][4] This orthogonality makes it an ideal protecting group in multi-step syntheses of complex molecules.[5]
This compound is a bifunctional molecule featuring a protected piperidine nitrogen and a free primary alcohol. This structure makes it a versatile intermediate for the introduction of the 2-(2-hydroxyethyl)piperidine moiety into larger molecules, a common scaffold in biologically active compounds.[6][7] The following protocol details a reliable and efficient method for its preparation.
Reaction Principle and Mechanism
The synthesis involves the nucleophilic attack of the secondary amine of 2-(2-hydroxyethyl)piperidine on one of the electrophilic carbonyl carbons of Di-tert-butyl dicarbonate ((Boc)₂O).[8] A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA), is used to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[9][10] The intermediate tert-butyl carbonate is unstable and decomposes into carbon dioxide and tert-butoxide, which is then protonated by the triethylammonium ion.[8][11]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-(2-Hydroxyethyl)piperidine | C₇H₁₅NO | 129.20 | ≥98% | e.g., Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | ≥97% | e.g., TCI, Acros |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | e.g., Fisher Scientific |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | e.g., VWR |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | Prepared in-house |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | e.g., Sigma-Aldrich |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | e.g., Sorbent Tech. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[12]
Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-hydroxyethyl)piperidine (1.0 eq, e.g., 2.58 g, 20.0 mmol).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (40 mL). The choice of an anhydrous solvent is crucial to prevent the hydrolysis of (Boc)₂O.
-
Add triethylamine (TEA) (1.2 eq, e.g., 3.34 mL, 24.0 mmol) to the solution. TEA acts as a base to quench the protonated amine intermediate, driving the reaction to completion.[1]
-
Cool the stirred solution to 0 °C using an ice bath. This is to control the exothermicity of the reaction upon addition of (Boc)₂O.
Step 2: Boc Protection
-
To the cooled solution, slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq, e.g., 4.80 g, 22.0 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes. A slow addition helps to maintain the reaction temperature and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
Step 3: Work-up and Extraction
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a 100 mL separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to remove any unreacted (Boc)₂O and acidic byproducts.
-
Water (25 mL).
-
Brine (25 mL) to facilitate the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or a low-melting solid.
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless to pale yellow oil. An expected yield is typically in the range of 85-95%.
Safety and Handling Precautions
-
2-(2-Hydroxyethyl)piperidine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[13][14]
-
Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid with a low melting point.[15] It is toxic if inhaled and can cause skin irritation and allergic reactions.[16][17] Bottles may build up pressure due to slow decomposition to CO₂ and should be handled with care.[18]
-
Triethylamine (TEA): Flammable and corrosive liquid. It is harmful if inhaled and can cause severe skin and eye damage.
-
Tetrahydrofuran (THF): Highly flammable liquid and may form explosive peroxides upon storage.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[12]
Visualizing the Workflow
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- 7. (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [chemicalbook.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. chembk.com [chembk.com]
- 14. capotchem.cn [capotchem.cn]
- 15. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Di-tert-butyl Dicarbonate | 24424-99-5 | TCI AMERICA [tcichemicals.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Boc-2-piperidineethanol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool for C-Terminal Peptide Modification
In the landscape of peptide synthesis and drug discovery, the strategic modification of peptides is paramount to enhancing their therapeutic properties. N-Boc-2-piperidineethanol is a valuable bifunctional building block that offers a robust method for C-terminal modification of peptides, leading to the formation of peptide esters. The incorporation of the piperidine ethanol moiety at the C-terminus can significantly influence the pharmacokinetic profile of a peptide, potentially improving its stability, solubility, and bioavailability.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during the iterative steps of solid-phase peptide synthesis (SPPS), particularly when employing the widely used Fmoc/tBu orthogonal protection strategy.[1][2] The primary alcohol of N-Boc-2-piperidineethanol serves as a handle for attachment to a solid support, upon which the peptide chain can be assembled. This guide provides a comprehensive overview of the experimental conditions, detailed protocols, and underlying principles for the effective use of N-Boc-2-piperidineethanol in peptide synthesis.
Chemical and Physical Properties of N-Boc-2-piperidineethanol
A thorough understanding of the physicochemical properties of N-Boc-2-piperidineethanol is essential for its successful application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₃ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 100-110 °C at 0.3 mmHg | |
| Density | 1.032 g/mL at 25 °C | |
| Key Functional Groups | Boc-protected secondary amine, Primary hydroxyl group |
Orthogonal Protection Strategy in SPPS
The use of N-Boc-2-piperidineethanol is perfectly suited for the Fmoc/tBu solid-phase peptide synthesis strategy, which relies on the principle of orthogonal protection.[1][4] In this approach, different classes of protecting groups are used, each of which can be removed under specific conditions without affecting the others.
-
Nα-Amino Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the alpha-amino group of the incoming amino acids. It is labile to basic conditions, typically a solution of piperidine in DMF.[5][6]
-
Side-Chain Protection: The reactive side chains of amino acids are protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or Boc.
-
C-Terminal Anchor Protection: The Boc group on the N-Boc-2-piperidineethanol is also acid-labile.
This orthogonality is crucial. The base-mediated deprotection of the Fmoc group at each step of peptide elongation does not affect the acid-labile Boc group on the piperidine anchor or the acid-labile side-chain protecting groups.[7] Conversely, the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are performed simultaneously under strong acidic conditions (e.g., with trifluoroacetic acid - TFA), which also removes the Boc group from the piperidine moiety.[8]
Caption: Workflow for a single cycle of solid-phase peptide synthesis (SPPS).
Protocol 3: Cleavage and Global Deprotection
This final step cleaves the synthesized peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the piperidine and the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) * Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Key Considerations
-
Incomplete Loading on Resin: If loading is low, ensure all reagents and solvents are anhydrous. The reaction time can be extended, or a slight excess of N-Boc-2-piperidineethanol and DIPEA can be used.
-
Incomplete Coupling: For sterically hindered amino acids, a double coupling (repeating the coupling step) may be necessary. The use of alternative coupling reagents like HATU can also improve efficiency.
-
Side Reactions during Cleavage: The scavengers (TIS and water) in the cleavage cocktail are crucial to prevent the re-attachment of cationic species generated during deprotection to sensitive residues like Tryptophan or Methionine. * Premature Boc Deprotection: The Boc group is generally stable to the piperidine treatment used for Fmoc removal. However, prolonged exposure or the use of stronger bases should be avoided. [6][8]
Conclusion
N-Boc-2-piperidineethanol is a highly effective building block for the synthesis of C-terminally modified peptide esters. Its compatibility with the standard Fmoc/tBu orthogonal protection strategy makes it a readily adaptable tool for peptide chemists. The protocols outlined in this guide provide a robust framework for the successful immobilization of N-Boc-2-piperidineethanol onto a solid support and the subsequent synthesis of target peptides. By carefully controlling the reaction conditions and employing appropriate analytical techniques for monitoring, researchers can leverage this versatile molecule to create novel peptide analogs with potentially enhanced therapeutic value.
References
- Al-Warhi, T., Al-Harthi, S., & El-Faham, A. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 18(3), 223–236.
- Fields, G. B. (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using super acid labile resins. Tetrahedron Letters, 30(30), 3943-3946.
-
Aapptec. (n.d.). Technical Support Information Bulletin 1027: 2-Chlorotritylchloride Resin. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-N-Boc-piperidine-2-ethanol. Retrieved from [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
Leveraging 1-Boc-2-(2-hydroxyethyl)piperidine for Controlled Synthesis of Novel PROTAC Linkers
An Application and Protocol Guide from the Bench
The Central Role of the Linker in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC accomplishes this via its three core components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that covalently connects the two.
While the ligands determine the "what" (which protein is targeted and which E3 ligase is engaged), the linker dictates the "how efficiently." It is not merely a passive spacer but a critical determinant of PROTAC efficacy, influencing:
-
Ternary Complex Formation: The linker's length, rigidity, and geometry must correctly orient the POI and E3 ligase to form a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.
-
Physicochemical Properties: The linker significantly impacts the overall solubility, cell permeability, and metabolic stability of the final PROTAC molecule.
-
Vectorality and Exit Vectors: The attachment points on the two ligands are crucial, and the linker must successfully bridge these points without disrupting ligand binding affinity.
The following diagram illustrates the fundamental PROTAC mechanism of action.
Caption: The catalytic mechanism of a PROTAC molecule.
The Strategic Advantage of Piperidine-Based Linkers
While simple polyethylene glycol (PEG) and alkyl chains are common, they often confer excessive flexibility, which can be entropically unfavorable for ternary complex formation. Incorporating rigid structural elements like the piperidine ring can be highly advantageous.
The 1-Boc-2-(2-hydroxyethyl)piperidine scaffold offers a compelling combination of features:
-
Conformational Rigidity: The piperidine ring restricts the available conformational space of the linker, which can help pre-organize the PROTAC for optimal ternary complex binding.
-
Improved Physicochemical Properties: Saturated heterocycles can improve solubility and reduce the lipophilicity of the final molecule compared to purely aliphatic linkers, addressing the common "high LogP" issue in PROTAC development.
-
Defined Exit Vector: The 2-substituted pattern on the piperidine ring provides a distinct 3D vector, directing the linker chain away from the ligand in a controlled manner.
-
Synthetic Tractability: The orthogonal protecting groups (Boc-protected amine) and the primary alcohol handle allow for selective, sequential modification, which is a cornerstone of efficient modular synthesis.
The diagram below outlines the general workflow for incorporating this building block.
Caption: Modular synthesis workflow using the piperidine building block.
Application Protocol: Synthesis of a PROTAC using 1-Boc-2-(2-hydroxyethyl)piperidine
This section provides a representative, step-by-step protocol.
Disclaimer: This is a generalized protocol. The specific choice of E3 ligand (e.g., derivatives of Thalidomide for Cereblon, or VH032 for VHL) and POI ligand will necessitate adjustments to the coupling strategies. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Functionalization of the Linker's Hydroxyl Group
The primary alcohol is the initial point of modification. Here, we convert it to an azide, a versatile handle for "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), which is a highly reliable conjugation method.
Objective: To synthesize 1-Boc-2-(2-azidoethyl)piperidine.
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 1-Boc-2-(2-hydroxyethyl)piperidine | 229.32 | 229 | 1.0 | 1.0 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 330 | 1.2 | 1.2 |
| 1,8-Diazabicycloundec-7-ene (DBU) | 152.24 | 183 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-2-(2-hydroxyethyl)piperidine (229 mg, 1.0 mmol).
-
Dissolve the starting material in 10 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DBU (183 mg, 1.2 mmol) to the stirred solution.
-
After 5 minutes, add DPPA (330 mg, 1.2 mmol) dropwise. Caution: Azides are potentially explosive; handle with care.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-2-(2-azidoethyl)piperidine.
Expert Insight: The use of DPPA and DBU is a modified Mitsunobu-type reaction for converting alcohols to azides. It avoids the use of harsher reagents like hydrazoic acid and provides high yields for primary alcohols.
Part B: First Conjugation and Deprotection
Here, we will conjugate the azide-functionalized linker to an alkyne-bearing E3 ligase ligand (a common modification for CRBN or VHL ligands).
Objective: To conjugate the linker to Ligand-1 and deprotect the piperidine nitrogen.
Procedure:
-
CuAAC Reaction:
-
In a vial, dissolve the alkyne-functionalized E3 Ligand (1.0 eq), 1-Boc-2-(2-azidoethyl)piperidine (1.1 eq), and a copper(I) source like copper(I) iodide (0.1 eq).
-
Add a ligand for the copper, such as TBTA or Tris(2-carboxyethyl)phosphine (TCEP) if using CuSO₄/Sodium Ascorbate (0.3 eq).
-
Dissolve the components in a solvent mixture like t-BuOH/H₂O or DMF.
-
Stir at room temperature for 4-8 hours until TLC or LC-MS analysis indicates the consumption of starting materials.
-
Work up the reaction by diluting with water and extracting with an organic solvent. Purify by column chromatography to isolate the Boc-protected PROTAC precursor.
-
-
Boc Deprotection:
-
Dissolve the purified, Boc-protected intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).
-
Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
The resulting amine salt is often used directly in the next step without further purification.
-
Part C: Final Conjugation to the POI Ligand
The now-free secondary amine on the piperidine ring is used as a nucleophile to connect to an activated POI ligand.
Objective: To form the final PROTAC molecule.
Procedure:
-
Activate the carboxylic acid group on the POI ligand. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent like HATU (1.2 eq) and a non-nucleophilic base like DI PEA (3.0 eq). Stir for 15-20 minutes to form the activated ester.
-
Dissolve the deprotected amine salt from Part B (1.1 eq) in anhydrous DMF and add it to the activated POI ligand solution.
-
Stir the reaction at room temperature for 6-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC molecule using reverse-phase preparative HPLC.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
References
-
Crews, C. M. (2019). The influence of linker length and composition on the activity of proteolysis-targeting chimeras (PROTACs). Essays in Biochemistry. [Link]
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition. [Link]
-
Schapira, M., et al. (2019). PROTAC linkers: a structural perspective. Journal of Medicinal Chemistry. [Link]
-
Maple, H. J., et al. (2019). The impact of linker design on the conformational behaviour of proteolysis-targeting chimeras (PROTACs). Chemical Science. [Link]
-
Geffen, Y., et al. (2020). The impact of the E3 ligase ligand on the physicochemical properties of PROTACs. Future Medicinal Chemistry. [Link]
-
Hein, C. D., et al. (2008). Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Australian Journal of Chemistry. [Link]
Application Notes and Protocols for the Purification of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. The protocol emphasizes a systematic approach, beginning with Thin Layer Chromatography (TLC) for method development, followed by flash column chromatography for efficient purification. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining high-purity this compound.
Introduction: The Rationale Behind the Purification Strategy
This compound is a bifunctional molecule containing a Boc-protected amine and a primary alcohol.[1] The presence of these two polar functional groups necessitates a carefully optimized chromatographic method for its separation from non-polar and closely related polar impurities. The tert-butoxycarbonyl (Boc) protecting group is crucial in multi-step organic synthesis, shielding the piperidine nitrogen from unwanted reactions.[2] However, the synthesis of this intermediate can lead to byproducts that require efficient removal to ensure the integrity of subsequent synthetic steps.
This guide focuses on normal-phase flash column chromatography using silica gel, a standard and cost-effective technique for purifying moderately polar organic compounds.[3] The causality behind our experimental choices lies in the polarity difference between the desired product and potential impurities. By systematically modulating the polarity of the mobile phase, we can achieve effective separation.
Understanding the Analyte: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₃ | [4] |
| Molecular Weight | 229.32 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | General Chemical Knowledge |
The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl and hydroxyl oxygens) contributes to the compound's polarity and its interaction with the silica gel stationary phase.
Potential Impurities: A Proactive Approach to Separation
The primary impurities in a sample of this compound typically arise from the N-Boc protection of 2-(2-hydroxyethyl)piperidine. A proactive understanding of these potential impurities is critical for designing a separation method that resolves them effectively.
-
Unreacted 2-(2-hydroxyethyl)piperidine: This starting material is significantly more polar than the desired product due to the presence of a free secondary amine. It will exhibit strong retention on the silica gel column.
-
Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Unreacted (Boc)₂O and its breakdown products are generally less polar than the desired product and will elute earlier.
-
Di-Boc protected byproduct: In some cases, over-protection can lead to the formation of a di-Boc species, although this is less common for secondary amines. This impurity would be significantly less polar than the desired product.[2]
The Core of the Method: Thin Layer Chromatography (TLC) for Method Development
TLC is an indispensable tool for rapidly developing and optimizing the mobile phase for column chromatography.[3][5] The goal is to find a solvent system that provides a good separation between the desired product and its impurities, with an ideal retardation factor (Rf) for the product between 0.2 and 0.4.
Protocol for TLC Analysis
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates. Draw a faint pencil line approximately 1 cm from the bottom of the plate to serve as the origin.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Additionally, stain the plate using a potassium permanganate (KMnO₄) solution, which is effective for visualizing alcohols and other functional groups.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Recommended TLC Solvent Systems to Screen
Start with a relatively non-polar solvent system and gradually increase the polarity. A common and effective mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
| Solvent System (v/v) | Expected Observation |
| Hexanes:Ethyl Acetate (4:1) | The product spot should have a low Rf value, likely close to the origin. |
| Hexanes:Ethyl Acetate (2:1) | The Rf of the product should increase. This is a good starting point for optimization. |
| Hexanes:Ethyl Acetate (1:1) | This system is reported to be effective for the closely related N-Boc-piperidine-2-methanol.[6] It is expected to give an Rf value in the optimal range. |
| Hexanes:Ethyl Acetate (1:2) | The product spot will have a higher Rf value. |
Based on the TLC results, select the solvent system that provides the best separation between the product and its impurities.
The Purification Powerhouse: Flash Column Chromatography Protocol
Flash column chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations.[7]
Diagram of the Flash Chromatography Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Purification Protocol
-
Column Selection and Packing:
-
Select a glass column of appropriate size based on the amount of crude material to be purified. A general rule of thumb is to use a 40-60 g silica gel cartridge for every 1 g of crude material.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Hexanes:Ethyl Acetate 4:1).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution Strategy: Isocratic vs. Gradient
-
Isocratic Elution: If TLC analysis shows good separation of all components with a single solvent system, isocratic elution (using a constant mobile phase composition) can be employed. This is a simpler approach.
-
Gradient Elution: For complex mixtures or when impurities are close to the product, a gradient elution is recommended. This involves starting with a less polar mobile phase and gradually increasing the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This sharpens the elution bands and improves resolution.
Recommended Gradient Profile:
-
| Step | Mobile Phase Composition (Hexanes:Ethyl Acetate) | Column Volumes (CV) | Purpose |
| 1. Equilibration | 90:10 | 2-3 | Equilibrate the column. |
| 2. Initial Elution | 90:10 | 2-4 | Elute non-polar impurities. |
| 3. Gradient | 90:10 to 40:60 | 10-15 | Elute the desired product. |
| 4. Final Wash | 40:60 | 2-3 | Elute highly polar impurities. |
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in test tubes or vials.
-
Monitor the composition of the collected fractions by TLC, spotting each fraction on a TLC plate alongside a sample of the crude mixture.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.
-
Quality Control and Characterization
After purification, it is essential to confirm the purity and identity of the isolated compound.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[8]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is classified as toxic if swallowed and very toxic to aquatic life.[4] Handle with care and dispose of waste properly.
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound using flash column chromatography. By following a systematic approach of TLC-based method development and employing a gradient elution strategy, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other moderately polar, Boc-protected compounds.
References
-
PubChem. This compound. [Link]
-
Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]
-
Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]
-
Organic Syntheses. AN O-QUINODIMETHANE-ISOBENZOFURAN CYCLOADDITION REACTION. [Link]
-
PubChem. (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate. [Link]
-
Molbase. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
-
ResearchGate. Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. [Link]
-
Organic Syntheses. AN O-QUINODIMETHANE-ISOBENZOFURAN CYCLOADDITION REACTION. [Link]
-
Slideshare. Paper and column and tlc. [Link]
-
Magritek. Column Chromatography. [Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography? [Link]
-
ZORA (Zurich Open Repository and Archive). N-(2-Hydroxyethyl)piperidine. [Link]
-
SpectraBase. This compound. [Link]
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A Comparative Guide to the Synthesis of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate: Solid-Phase vs. Solution-Phase Methodologies
Abstract
This comprehensive guide provides a detailed comparative analysis of solid-phase and solution-phase synthetic strategies for tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. We present validated, step-by-step protocols for both methodologies, underpinned by a discussion of the mechanistic rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most appropriate synthetic approach for their specific research and development needs.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The functionalized derivative, this compound, offers a versatile platform for further chemical elaboration, featuring a Boc-protected secondary amine and a primary alcohol. The choice of synthetic methodology—either the classical solution-phase approach or the more modern solid-phase technique—profoundly impacts factors such as purification, scalability, and potential for automation. This guide will dissect both approaches, providing the necessary technical details for their successful implementation.
Part 1: Solution-Phase Synthesis
Solution-phase synthesis of this compound is a robust and highly scalable method. The most logical and efficient pathway involves a two-step sequence starting from the commercially available 2-(2-hydroxyethyl)pyridine.
Causality Behind Experimental Choices
The selection of a two-step approach—catalytic hydrogenation followed by N-Boc protection—is predicated on efficiency and high yields. Catalytic hydrogenation is a well-established and clean method for the reduction of the aromatic pyridine ring to a piperidine.[1] Rhodium-based catalysts are often preferred for their high selectivity, which minimizes the risk of over-reduction and C-N bond cleavage.[1] The subsequent N-Boc protection is a standard and high-yielding reaction that stabilizes the nucleophilic secondary amine and facilitates subsequent purification by chromatography.
Experimental Protocol: Solution-Phase Synthesis
Step 1: Catalytic Hydrogenation of 2-(2-hydroxyethyl)pyridine
-
Materials:
-
2-(2-hydroxyethyl)pyridine
-
Rhodium on carbon (5 wt. %)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
-
-
Procedure:
-
In a suitable pressure vessel, dissolve 2-(2-hydroxyethyl)pyridine (1.0 eq.) in anhydrous methanol.
-
Carefully add 5 wt. % Rhodium on Carbon (typically 5-10 mol % of Rh) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and connect it to a Parr hydrogenation apparatus.
-
Purge the system with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude 2-(2-hydroxyethyl)piperidine, which can often be used in the next step without further purification.
-
Step 2: N-Boc Protection of 2-(2-hydroxyethyl)piperidine
-
Materials:
-
Crude 2-(2-hydroxyethyl)piperidine from Step 1
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude 2-(2-hydroxyethyl)piperidine (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2-1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
-
Workflow Visualization: Solution-Phase Synthesis
Caption: Workflow for Solid-Phase Synthesis.
Part 3: Comparative Analysis
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Purification | Requires chromatographic purification after each step, which can be labor-intensive and time-consuming. [2] | Purification is simplified to washing the resin between steps, with a final purification of the cleaved product. [2] |
| Scalability | Generally more scalable to produce large quantities of the final product. [3] | Can be less efficient for very large-scale synthesis due to the cost of the resin and reagents. [2] |
| Automation | Less amenable to full automation. [2] | Highly compatible with automated synthesis platforms, enabling high-throughput production. [2] |
| Reaction Monitoring | Reaction progress can be easily monitored by techniques like TLC, LC-MS, and NMR. | On-resin reaction monitoring is more challenging and often requires cleaving a small sample for analysis. |
| Reagent Usage | Stoichiometric amounts of reagents can often be used. | A large excess of reagents is typically required to drive reactions to completion. [4] |
| Yield | Overall yield can be higher for simple, two-step syntheses. | The multi-step nature and potential for incomplete reactions can sometimes lead to lower overall yields. [3] |
| Development Time | Can be faster for the synthesis of a single target molecule. | Ideal for generating libraries of analogs due to the streamlined purification process. |
Conclusion
Both solid-phase and solution-phase synthesis offer viable pathways to this compound. The choice between the two methodologies is contingent upon the specific goals of the project. For large-scale production of this specific building block, solution-phase synthesis is likely the more economical and higher-yielding approach. Conversely, for the generation of a library of derivatives for structure-activity relationship (SAR) studies, the efficiency and amenability to automation of solid-phase synthesis make it the superior choice. The detailed protocols and comparative analysis provided herein should serve as a valuable resource for chemists in the pharmaceutical and biotechnology industries.
References
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]
- Barluenga, J., Mateos, C., Aznar, F., & Valdés, C. (2002). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines. Organic Letters, 4(18), 2985–2988.
- Barluenga, J., Mateos, C., Aznar, F., & Valdés, C. (2002). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines. The Journal of Organic Chemistry, 67(22), 7874-7881.
-
Adesis, Inc. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
- Dong, J., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(15), 9879–9888.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Chiral Synthesis of (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the chiral synthesis of (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable chiral building block in pharmaceutical and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into two effective synthetic strategies: Enzymatic Kinetic Resolution and Organocatalytic Asymmetric Synthesis. The methodologies are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the experimental choices.
Introduction to (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. The introduction of chirality into the piperidine ring significantly expands its chemical space and biological activity. Specifically, the (S)-enantiomer of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of more complex molecules, where the stereochemistry at the C2 position is crucial for target engagement and efficacy. The presence of both a protected amine (Boc group) and a primary alcohol allows for versatile downstream functionalization.
This guide explores two robust and distinct approaches to obtain the enantiomerically pure (S)-isomer, catering to different laboratory capabilities and synthetic philosophies.
Strategy 1: Enzymatic Kinetic Resolution of Racemic N-Boc-2-piperidineethanol
This strategy leverages the high enantioselectivity of lipases to resolve a racemic mixture of N-Boc-2-piperidineethanol. The underlying principle of kinetic resolution is the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. In this case, a lipase will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol.
Causality of Experimental Choices
The choice of a lipase-catalyzed approach is rooted in its efficiency, mild reaction conditions, and environmental compatibility. Lipases are robust enzymes that can function in organic solvents, making them ideal for the transformation of organic molecules. The N-Boc protecting group is crucial as it modulates the substrate's properties for better recognition by the enzyme and facilitates purification.
Experimental Workflow
The overall workflow for this strategy involves three key stages: synthesis of the racemic starting material, enzymatic resolution, and isolation of the desired (S)-enantiomer.
Figure 1: Workflow for the enzymatic kinetic resolution approach.
Detailed Protocols
Protocol 1.1: Synthesis of Racemic (±)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
This initial step involves the N-Boc protection of commercially available racemic 2-piperidineethanol.
| Reagent | MW | Amount | Moles | Equivalents |
| (±)-2-Piperidineethanol | 129.19 | 10.0 g | 77.4 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 18.6 g | 85.1 mmol | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 11.8 mL | 85.1 mmol | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
Dissolve (±)-2-piperidineethanol in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford racemic (±)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate as a colorless oil.
Protocol 1.2: Lipase-Catalyzed Kinetic Resolution
This protocol describes the enzymatic acylation of the racemic N-Boc protected alcohol.
| Reagent | MW | Amount | Moles |
| (±)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 229.32 | 5.0 g | 21.8 mmol |
| Immobilized Lipase (e.g., Novozym 435) | - | 500 mg | - |
| Vinyl acetate | 86.09 | 2.0 mL | 21.8 mmol |
| Methyl tert-butyl ether (MTBE) | - | 100 mL | - |
Procedure:
-
To a solution of racemic (±)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate in MTBE (100 mL), add the immobilized lipase.
-
Add vinyl acetate to the mixture.
-
Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high ee for both components.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester can be separated by flash column chromatography on silica gel.
Strategy 2: Organocatalytic Asymmetric Synthesis
This approach utilizes a small chiral organic molecule, an organocatalyst, to induce stereoselectivity in the formation of the piperidine ring. Proline and its derivatives are well-established organocatalysts for asymmetric Mannich and Michael reactions, which can be employed to construct chiral piperidine skeletons.[2]
Causality of Experimental Choices
Organocatalysis offers a metal-free alternative for asymmetric synthesis, often proceeding under mild conditions with high enantioselectivity. The choice of an L-proline-derived catalyst is based on its ability to form a chiral enamine intermediate with a donor molecule, which then reacts stereoselectively with an acceptor. This biomimetic approach mimics enzymatic catalysis.[2]
Conceptual Workflow
A plausible organocatalytic route involves the asymmetric Michael addition of an aldehyde to a nitroalkene, followed by reductive cyclization and functional group manipulation to yield the target molecule.
Figure 2: Conceptual workflow for an organocatalytic approach.
Representative Protocol (Conceptual)
Step 2.1: Asymmetric Michael Addition
-
To a solution of a suitable aldehyde (e.g., containing a protected hydroxyl group) and a nitroalkene in an appropriate solvent (e.g., chloroform), add the L-proline-derived organocatalyst (e.g., O-TMS-diphenylprolinol).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, purify the Michael adduct by column chromatography.
Step 2.2: Reductive Cyclization and N-Boc Protection
-
The nitro group of the Michael adduct is reduced to an amine (e.g., using H₂, Pd/C or other reducing agents).
-
The resulting amino aldehyde undergoes spontaneous or acid-catalyzed cyclization to form the piperidine ring.
-
The secondary amine is then protected with a Boc group using di-tert-butyl dicarbonate.
Step 2.3: Final Functional Group Manipulation
-
Any protecting groups on the side chain are removed.
-
If necessary, the side chain is further elaborated to the 2-hydroxyethyl group.
This conceptual protocol highlights the versatility of organocatalysis in constructing complex chiral molecules. The specific choice of starting materials and reaction conditions would require further optimization for the synthesis of the target compound.
Characterization and Data
The identity and purity of the synthesized (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate should be confirmed by standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₃ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| Appearance | Colorless oil or white solid | [4] |
| ¹H NMR (CDCl₃) | Consistent with the structure. | Expected |
| ¹³C NMR (CDCl₃) | Consistent with the structure. | Expected |
| Mass Spectrometry (ESI+) | m/z 230.17 [M+H]⁺ | Expected |
| Optical Rotation | Specific value not available in searched literature. | - |
Note on Optical Rotation: While a specific optical rotation value for the (S)-enantiomer was not found in the surveyed literature, it is a critical parameter for confirming the enantiomeric purity. It is recommended to measure the optical rotation of the synthesized material and report it for future reference.
Chiral HPLC Analysis
Chiral HPLC is the definitive method for determining the enantiomeric excess of the synthesized product.
Table 2: Representative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Elution | The (S)- and (R)-enantiomers will have distinct retention times. |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. To ensure the trustworthiness of the results, it is imperative to:
-
Thoroughly characterize all intermediates and the final product using NMR, MS, and IR spectroscopy.
-
Determine the enantiomeric excess of the final product using chiral HPLC or GC.
-
Compare the obtained analytical data with available literature data for the racemic compound and related chiral structures.
-
For the enzymatic resolution, run a control reaction without the enzyme to ensure that no background reaction occurs.
By adhering to these validation steps, researchers can be confident in the identity, purity, and stereochemical integrity of the synthesized (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
References
-
Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4640–4643. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5103438, this compound. Retrieved November 25, 2024 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1514243, (S)-1-N-Boc-piperidine-2-ethanol. Retrieved November 25, 2024 from [Link].
-
LookChem (n.d.). (S)-1-N-BOC-PIPERIDINE-2-ETHANOL. Retrieved November 25, 2024 from [Link].
-
ChemBK (n.d.). tert-Butyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate. Retrieved November 25, 2024 from [Link].
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Application Notes and Protocols: The Reaction Mechanism and Practical Application of Boc Protection for Piperidine Derivatives
Introduction: The Strategic Importance of the Boc Group in Piperidine Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. Its secondary amine, however, presents a synthetic challenge due to its inherent nucleophilicity and basicity, which can interfere with desired chemical transformations on other parts of the molecule. The strategic masking, or "protection," of this amine is therefore a cornerstone of piperidine chemistry.
Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group is preeminent. Introduced via di-tert-butyl dicarbonate (Boc anhydride), the Boc group offers an ideal balance of stability and reactivity. It is robust under a wide range of nucleophilic and basic conditions, yet can be cleanly and selectively removed under mild acidic conditions.[1] This combination of reliability and facile cleavage makes the N-Boc protection of piperidines a critical and frequently employed reaction for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the reaction mechanism, a detailed, field-proven protocol, and troubleshooting insights to empower chemists to confidently and efficiently execute this essential transformation.
I. The Underlying Chemistry: Reaction Mechanism of N-Boc Protection
The N-tert-butoxycarbonylation of a piperidine derivative is a nucleophilic acyl substitution reaction. The piperidine nitrogen acts as the nucleophile, attacking an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction can proceed through several pathways, primarily dictated by the absence or presence of a base and/or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
A. Base-Free (Uncatalyzed) Mechanism
In the simplest case, particularly with a highly nucleophilic amine or in a protic solvent like methanol, the reaction can proceed without an external base.[2]
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a transient, positively charged tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation: The tert-butyl carbonate anion, being a moderately basic species, abstracts the proton from the now-protonated piperidine nitrogen.
-
Byproduct Decomposition: The resulting tert-butyl carbonic acid is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[3][4]
B. Base-Catalyzed Mechanism (e.g., with Triethylamine - TEA)
The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is the most common approach. The base's primary role is to neutralize the acidic proton on the piperidinium intermediate, accelerating the reaction.
-
Nucleophilic Attack: Identical to the uncatalyzed pathway, the piperidine nitrogen attacks the Boc anhydride to form the tetrahedral intermediate.
-
Leaving Group Departure & Deprotonation: As the tert-butyl carbonate leaves, the added base (e.g., TEA) swiftly removes the proton from the piperidinium ion. This regenerates a neutral piperidine species more rapidly than relying on the weaker tert-butyl carbonate anion, thus driving the reaction forward.
-
Byproduct Decomposition: The unstable tert-butyl carbonate anion decomposes to CO₂ and the tert-butoxide anion. The tert-butoxide, a strong base, will ultimately be protonated by the triethylammonium salt formed in the previous step to yield tert-butanol.[4]
C. DMAP-Catalyzed Mechanism: The Pathway of High Efficiency
For sterically hindered or less reactive piperidines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added to dramatically increase the reaction rate. DMAP functions as a superior acyl transfer catalyst.
-
Activation of Boc Anhydride: DMAP, being a more potent nucleophile than the piperidine, rapidly attacks the Boc anhydride. This forms a highly reactive N-tert-butoxycarbonyl-pyridinium intermediate and releases a tert-butyl carbonate anion.[3][5] This activation step is often visually apparent by the immediate evolution of CO₂ gas as the byproduct begins to decompose.[3]
-
Enhanced Acylation: The piperidine nitrogen then attacks the now highly electrophilic carbonyl carbon of the DMAP-Boc intermediate.
-
Catalyst Regeneration: This attack leads to the formation of the N-Boc piperidine product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[5]
-
Deprotonation: A stoichiometric base like TEA is still required to neutralize the protonated piperidine intermediate formed during the reaction.[5]
}
II. Experimental Protocol: A Robust Method for N-Boc Protection
This section provides a detailed, step-by-step methodology that serves as a reliable starting point for the N-Boc protection of a wide range of piperidine derivatives.
A. Materials and Equipment
-
Reagents: Piperidine derivative, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.
B. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the piperidine derivative (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Causality: DCM is a common choice due to its inertness and ability to dissolve a wide range of organic substrates. Ensuring it is anhydrous is critical as Boc anhydride can hydrolyze in the presence of moisture, reducing its effectiveness.[2]
-
-
Base Addition: Add triethylamine (TEA, 1.2–1.5 eq.) to the solution. Stir for 5 minutes at room temperature.
-
Causality: TEA is a sufficiently strong, non-nucleophilic base to effectively neutralize the acid generated during the reaction. An excess ensures the reaction medium remains basic. For substrates with acid-sensitive functional groups, a weaker inorganic base like NaHCO₃ in a biphasic system can be used.[6]
-
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Causality: The reaction is exothermic. Cooling helps to control the reaction rate, minimize potential side reactions, and is particularly important when using the highly reactive DMAP catalyst.[2]
-
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.3 eq.), either as a solid portion-wise or as a solution in DCM, to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical TLC system would be ethyl acetate/hexanes. The product spot should be less polar (higher Rf) than the starting amine.
-
Causality: Reaction times can vary significantly based on the steric hindrance and nucleophilicity of the piperidine. Sterically hindered piperidines may require longer reaction times or gentle heating.[2]
-
-
Workup - Quenching and Extraction: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove TEA and any unreacted amine), saturated aqueous NaHCO₃ (to remove acidic byproducts and unreacted Boc₂O), and finally with brine (to reduce the amount of dissolved water in the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected piperidine.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
}
C. Summary of Typical Reaction Conditions
The optimal conditions can vary based on the specific piperidine substrate. The following table summarizes common parameters.
| Parameter | Condition | Rationale & Field Insights |
| Substrate | Piperidine or derivative (1.0 eq.) | If starting from a salt (e.g., HCl salt), it must first be neutralized or an additional equivalent of base must be added. |
| Reagent | Di-tert-butyl dicarbonate (1.1–1.3 eq.) | A slight excess drives the reaction to completion. A large excess can lead to side reactions like di-Boc formation on other nucleophiles.[2] |
| Base | Triethylamine (TEA, 1.2–1.5 eq.) or NaHCO₃/K₂CO₃ (2-3 eq.) | TEA is soluble in organic solvents, simplifying homogeneous reactions. Inorganic bases are ideal for biphasic (e.g., DCM/water) or aqueous/dioxane systems and are easily removed during workup.[2][6] |
| Catalyst | DMAP (0.05–0.1 eq.) | Use for sterically hindered or electron-deficient (less nucleophilic) piperidines to accelerate the reaction significantly. |
| Solvent | DCM, THF, Acetonitrile, Dioxane/Water, Methanol | Choice depends on substrate solubility. Aprotic solvents like DCM/THF are standard. Methanol can sometimes facilitate the reaction without a base but may lead to O-Boc side reactions if hydroxyl groups are present.[2] |
| Temperature | 0 °C to Room Temperature (RT) | Starting at 0 °C controls the initial exotherm. For sluggish reactions, warming to RT or gentle heating (~40 °C) may be necessary. |
| Time | 2–16 hours | Highly dependent on substrate reactivity. Monitor by TLC for completion. |
III. Troubleshooting and Optimization: A Self-Validating System
Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to ensuring high yield and purity.
| Issue | Possible Cause(s) | Troubleshooting & Optimization Steps |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reagents: Not enough Boc₂O or base. 2. Poor Reagent Quality: Boc₂O hydrolyzed by moisture. 3. Low Reactivity: Sterically hindered or electron-poor piperidine. | 1. Increase equivalents of Boc₂O to 1.2–1.5. Ensure at least 1 eq. of base is present per eq. of acid generated.[2] 2. Use a fresh bottle of Boc₂O and ensure solvents are anhydrous. 3. Add a catalytic amount of DMAP (0.1 eq.). Increase reaction time or gently heat the reaction to 40-50 °C. |
| Formation of Side Products | 1. Di-Boc Formation: If other nucleophilic groups (e.g., another amine, hydroxyl) are present. 2. Product Degradation: The Boc group can be thermally unstable. | 1. Use a controlled amount of Boc₂O (1.0–1.1 equivalents). Perform the reaction at a lower temperature (0 °C) to improve selectivity. Add Boc₂O slowly to the reaction mixture.[2] 2. Avoid excessive heating during the reaction and concentration steps. |
| Difficult Purification | 1. Residual Reagents: Unreacted Boc₂O or tert-butanol co-eluting with the product. 2. Tailing on Silica Gel: The basic nature of the product can cause streaking on the column. | 1. During workup, wash the organic layer thoroughly with saturated NaHCO₃ to remove excess Boc₂O. tert-butanol can often be removed under high vacuum. 2. Add a small amount of triethylamine (0.1–1%) to the eluent during column chromatography to improve peak shape and separation.[2] |
IV. Conclusion
The N-Boc protection of piperidine derivatives is a fundamental and enabling transformation in modern organic synthesis. A thorough understanding of the underlying reaction mechanisms—from the base-catalyzed to the highly efficient DMAP-catalyzed pathways—allows the researcher to make informed decisions about reaction conditions. By following the robust protocol provided and applying the systematic troubleshooting guide, scientists can reliably and efficiently synthesize N-Boc protected piperidines, paving the way for the development of novel and complex molecules in pharmaceutical and chemical research.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
- Ghosal, S., et al. (2019).
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
Shinde, S. D., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Substrate scope of C2 functionalization. The N-Boc-piperidine (1 a).... [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
ChemTIPS. (2012). Reactions that Work: Boc Protection. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Your Synthesis: The Role of N-Boc-piperidine-3-methanol from Reliable Suppliers. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Agouridas, A., et al. (2019). Protecting Groups in Organic Synthesis. Chemical Reviews.
- Kroutil, W., et al. (2013). Biocatalytic Synthesis of Piperidines, Quinolizidines, and Indolizidines. Chemical Reviews.
-
ResearchGate. (2018). Which solvent (dichloromethane or methanol) is better for the extraction of phenolic compounds.?[Link]
- ResearchGate. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0.
-
MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
National Center for Biotechnology Information. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]
-
Reddit. (2022). Best solvent for FMOC removal. [Link]
-
Royal Society of Chemistry. (2021). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yield in "Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate" synthesis
Welcome to the technical support center for the synthesis of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a common procedure in medicinal chemistry, as the resulting molecule is a valuable building block for more complex pharmaceutical agents. A frequently employed synthetic route involves the reduction of a Boc-protected piperidine-2-acetic acid ester derivative. However, like many multi-step syntheses, achieving a high yield can be challenging. This guide will focus on troubleshooting the reduction step, a critical phase where yield is often compromised.
A prevalent and effective method for this synthesis involves the reduction of a commercially available starting material, such as tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, using a reducing agent like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄). The choice of reducing agent and the reaction conditions are paramount for a successful, high-yield synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low (<50%). What are the most likely causes?
Low yields in this synthesis can often be traced back to several key areas: the quality of starting materials, the choice and handling of the reducing agent, and the reaction and work-up conditions.
Possible Causes & Solutions:
-
Poor Quality Starting Material: The purity of your starting ester, tert-butyl 2-(2-alkoxycarbonyl)piperidine-1-carboxylate, is critical. Impurities can interfere with the reduction process.
-
Troubleshooting:
-
Verify Purity: Confirm the purity of your starting material using techniques like NMR or GC-MS before starting the reaction.
-
Purification: If impurities are detected, consider purifying the starting material by column chromatography or distillation.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation, but it is also highly reactive and sensitive to moisture.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: LAH reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Verify LAH Activity: The activity of LAH can diminish over time due to improper storage. Use a fresh bottle or titrate a sample to determine its active hydride content.
-
-
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting material.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common mobile phase for this analysis is a mixture of ethyl acetate and hexanes.
-
Optimize Reaction Time and Temperature: While the reduction with LAH is often rapid, it can be beneficial to run the reaction at 0 °C to room temperature for a sufficient duration (e.g., 1-4 hours) to ensure completion.
-
-
-
Product Degradation during Work-up: The work-up procedure is a common stage for product loss. The quenching of excess LAH is highly exothermic and can lead to side reactions if not controlled.
-
Troubleshooting:
-
Controlled Quenching: A Fieser work-up is a standard and reliable method for quenching LAH reactions. This involves the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water, all at 0 °C. This procedure helps to form a granular aluminum salt that is easily filtered off.
-
-
Q2: I am observing a significant amount of a byproduct that I suspect is the deprotected piperidine-2-ethanol. How can I prevent this?
The loss of the tert-butyloxycarbonyl (Boc) protecting group is a common side reaction, particularly under acidic conditions or at elevated temperatures.
Possible Causes & Solutions:
-
Acidic Conditions during Work-up: The Boc group is labile to acid. If the work-up conditions become acidic, even locally, deprotection can occur.
-
Troubleshooting:
-
Maintain Basic or Neutral pH: During the aqueous work-up, ensure the pH of the solution remains neutral or slightly basic. The standard Fieser work-up for LAH quenching typically results in a basic mixture.
-
Avoid Acidic Washes: Do not use acidic solutions (e.g., HCl) to wash the organic layer during extraction if your product is present.
-
-
-
Thermal Degradation: Although less common at standard reaction temperatures, prolonged heating can lead to the thermolysis of the Boc group.
-
Troubleshooting:
-
Maintain Recommended Temperatures: Ensure the reaction and work-up are conducted at the recommended temperatures (typically 0 °C to room temperature).
-
-
Optimized Experimental Protocol: Reduction of Tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
This protocol provides a step-by-step methodology for the reduction of the ester to the desired alcohol, incorporating best practices to maximize yield.
Materials:
-
Tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF to a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C (ice bath).
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is no longer visible.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and sequentially add the following, allowing for gas evolution to subside between additions:
-
X mL of water (where X is the mass of LAH in grams used)
-
X mL of 15% NaOH solution
-
3X mL of water
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Data Presentation: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Overall Yield | Impure starting material | Verify purity via NMR/GC-MS; purify if necessary. |
| Inactive reducing agent | Use a fresh bottle of LAH or titrate to confirm activity. | |
| Incomplete reaction | Monitor with TLC; adjust reaction time/temperature. | |
| Product loss during work-up | Use a controlled Fieser work-up at 0 °C. | |
| Boc Deprotection | Acidic work-up conditions | Maintain neutral/basic pH during work-up; avoid acid washes. |
| High reaction temperature | Maintain reaction temperature between 0 °C and room temperature. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Desired reaction and a common side reaction.
References
- Synthesis of Piperidine Derivatives: For a general overview of synthetic routes to piperidine-containing compounds, see: Comprehensive Organic Synthesis II, Chapter 6.16 - Synthesis of Piperidines, Pyridines, and Azepines.
- Lithium Aluminum Hydride Reductions: A detailed description of LAH reduction mechanisms and procedures can be found in: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
- Boc Protection and Deprotection: For an authoritative guide on protecting groups, including the Boc group's lability, refer to: Greene's Protective Groups in Organic Synthesis.
- Fieser Work-up Procedure: The original procedure and its rationale are described in: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581-595. (A classic reference for this specific work-up technique).
Preventing di-Boc formation in the synthesis of "N-Boc-2-piperidineethanol"
Welcome to the technical support resource for the synthesis of N-Boc-2-piperidineethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address challenges encountered during this synthesis, with a specific focus on preventing the formation of the di-Boc byproduct.
Introduction
The N-Boc protection of 2-piperidineethanol is a crucial step in the synthesis of various pharmaceutical intermediates and natural products.[1][2] The tert-butyloxycarbonyl (Boc) group is favored for its stability across a range of reaction conditions and its ease of removal under mild acidic conditions.[3][4] However, a common challenge in the Boc protection of secondary amines like piperidine is the potential for over-protection, leading to the formation of a di-tert-butoxycarbonyl (di-Boc) derivative. This byproduct can complicate purification and reduce the overall yield of the desired mono-Boc product. This guide provides a systematic approach to understanding and mitigating the formation of this impurity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing N-Boc-2-piperidineethanol?
A1: The synthesis involves the reaction of 2-piperidineethanol with di-tert-butyl dicarbonate (Boc₂O). The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[3][5] This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct generated during the reaction.[6]
Q2: Why does the di-Boc byproduct form during the reaction?
A2: Di-Boc formation occurs when the initially formed N-Boc-2-piperidineethanol, which is a carbamate, undergoes a second N-Boc protection. While the mono-Boc product is significantly less nucleophilic than the starting secondary amine, under certain conditions, it can still react with excess Boc anhydride, especially at higher temperatures or with prolonged reaction times.[6][7] The presence of a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can also promote the formation of di-Boc derivatives.[8]
Q3: What are the key reaction parameters that influence the formation of the di-Boc byproduct?
A3: Several factors can influence the selectivity of the mono-Boc protection:
-
Stoichiometry of Boc₂O: Using a large excess of Boc anhydride significantly increases the likelihood of di-Boc formation.[6][7]
-
Rate of Addition: A rapid addition of Boc₂O can lead to localized high concentrations, promoting the secondary reaction.
-
Temperature: Higher reaction temperatures can provide the necessary activation energy for the less reactive mono-Boc product to react further.[6]
-
Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate. Alcoholic solvents like methanol have been reported to enhance the rate of Boc protection.[9]
-
Base: The type and amount of base can influence the nucleophilicity of the amine.
Q4: How can I detect the presence of the di-Boc byproduct in my reaction mixture?
A4: The progress of the reaction and the presence of byproducts can be monitored using Thin-Layer Chromatography (TLC).[6] The di-Boc product will typically have a different Rf value than the mono-Boc product and the starting material. For more quantitative analysis and confirmation, techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[10][]
Troubleshooting Guide: Minimizing Di-Boc Formation
This section provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the formation of N-Boc-2-piperidineethanol.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for minimizing di-Boc formation.
Detailed Troubleshooting Steps
Problem: I am observing a significant amount of the di-Boc protected byproduct.
Solution:
-
Stoichiometry Control: This is the most critical parameter. Avoid using a large excess of Boc anhydride.
-
Recommendation: Use a slight excess of Boc₂O, typically in the range of 1.05 to 1.1 equivalents.[7] This ensures the complete consumption of the starting amine while minimizing the risk of a second protection reaction.
-
-
Slow Addition of Boc Anhydride: The rate of addition of the protecting agent plays a crucial role.
-
Recommendation: Dissolve the Boc₂O in the reaction solvent and add it slowly (dropwise) to the solution of 2-piperidineethanol over a period of 30-60 minutes.[12] This maintains a low concentration of Boc₂O in the reaction mixture, favoring the reaction with the more nucleophilic secondary amine over the less nucleophilic mono-Boc product.
-
-
Temperature Control: The reaction temperature should be carefully controlled.
-
Recommendation: Perform the reaction at a lower temperature, such as 0 °C, especially during the addition of Boc₂O.[6][12] After the addition is complete, the reaction can be allowed to slowly warm to room temperature. Lower temperatures decrease the rate of the less favorable second Boc protection.
-
-
Solvent Selection: The choice of solvent can influence selectivity.
-
Recommendation: While aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used, consider using an alcoholic solvent like methanol.[6][13] Methanol can enhance the rate of Boc protection, potentially allowing for the use of lower equivalents of Boc₂O and shorter reaction times.[9]
-
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Boc₂O Stoichiometry | 1.05 - 1.1 equivalents | Minimizes the availability of the reagent for a second protection reaction.[7] |
| Temperature | 0 °C to Room Temperature | Reduces the rate of the undesired di-Boc formation.[6] |
| Addition of Boc₂O | Slow, dropwise addition | Maintains a low concentration of the protecting agent, enhancing selectivity.[12] |
| Solvent | DCM, THF, or Methanol | Methanol can accelerate the reaction, potentially improving selectivity.[9] |
| Base | Triethylamine (TEA) or NaHCO₃ | Neutralizes the acid formed during the reaction.[6] |
Optimized Experimental Protocol for the Synthesis of N-Boc-2-piperidineethanol
This protocol is designed to maximize the yield of the mono-Boc product while minimizing the formation of the di-Boc byproduct.
Materials:
-
2-Piperidineethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-piperidineethanol (1.0 eq.) in anhydrous dichloromethane (to a concentration of approximately 0.2-0.5 M).
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq.) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, if necessary, to remove any remaining impurities.
Quality Control: TLC Monitoring
-
TLC System: A typical eluent system is a mixture of ethyl acetate and hexanes. The exact ratio should be determined based on the polarity of the compounds.
-
Visualization: Use a UV lamp and/or a potassium permanganate stain to visualize the spots.
-
Expected Results: The N-Boc-2-piperidineethanol product will have a higher Rf value than the starting 2-piperidineethanol. The di-Boc byproduct, being less polar, will have an even higher Rf value.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
ResearchGate. Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. [Link]
-
National Institutes of Health. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemtips. Reactions that Work: Boc Protection. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods. [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
National Institutes of Health. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. [Link]
-
Common Organic Chemistry. Boc Protection - Common Conditions. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
-
PubMed. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Boc Deprotection of 1-Boc-2-(2-hydroxyethyl)piperidine
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Boc deprotection of "1-Boc-2-(2-hydroxyethyl)piperidine." Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics, enabling you to optimize conditions for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for deprotecting 1-Boc-2-(2-hydroxyethyl)piperidine?
A1: The most prevalent and effective methods for removing the tert-butyloxycarbonyl (Boc) group are acid-catalyzed.[1] The two industry-standard approaches are:
-
Trifluoroacetic Acid (TFA): Typically used in a solution with a chlorinated solvent like dichloromethane (DCM). This method is fast and highly effective.[2][3]
-
Hydrogen Chloride (HCl): Commonly used as a 4M solution in an ether solvent such as 1,4-dioxane or in methanol.[4][5] This method is also very efficient and often results in the precipitation of the product as a hydrochloride salt, which can simplify isolation.[6]
The choice between them often depends on the scale of the reaction, the presence of other acid-sensitive functional groups, and downstream processing requirements.
Q2: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A2: The deprotection proceeds via a well-established acid-catalyzed fragmentation mechanism.[7] It involves three key steps:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[8]
-
Fragmentation: The protonated carbamate undergoes cleavage to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[7]
-
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas. The liberated amine is then protonated by the excess acid to form an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[8]
dot digraph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=open, penwidth=1.5, color="#4285F4"];
// Nodes Start [label=<
1-Boc-2-(2-hydroxyethyl)piperidine
];
Protonation [label=<
Protonated Intermediate
];
Fragmentation [label=<
Carbamic Acid + t-Butyl Cation
];
Decarboxylation [label=<
Product Salt + CO₂
];
// Edges Start -> Protonation [label="+ H⁺ (Acid)"]; Protonation -> Fragmentation [label="Fragmentation"]; Fragmentation -> Decarboxylation [label="Decarboxylation"]; }
Caption: Acid-catalyzed Boc deprotection mechanism.
Q3: Does the primary alcohol in 1-Boc-2-(2-hydroxyethyl)piperidine pose any risks during deprotection?
A3: Generally, the primary alcohol of the 2-hydroxyethyl side chain is stable under standard acidic deprotection conditions.[9] However, two potential, though less common, side reactions should be considered:
-
O-tert-butylation: The tert-butyl cation generated during the reaction is an electrophile and can, in principle, alkylate the hydroxyl group to form a tert-butyl ether.[10] This is typically a minor issue for primary alcohols compared to more nucleophilic groups like thiols or phenols.
-
Esterification (with TFA): If using neat TFA or highly concentrated solutions for extended periods, there is a possibility of forming a trifluoroacetate ester with the hydroxyl group. This is more of a concern with sensitive substrates and can often be reversed during aqueous work-up.[11]
For most applications, the hydroxyl group remains intact. If side reactions are suspected, using milder conditions (e.g., lower temperature, shorter reaction time) or switching to HCl/dioxane may be beneficial.
Q4: Are there any non-acidic alternatives for this deprotection?
A4: Yes, thermal deprotection is a viable alternative, particularly if your molecule contains other acid-sensitive functionalities.[12] This method involves heating the substrate in a suitable solvent, often without any catalyst.[13] Solvents like methanol or trifluoroethanol have been shown to be effective.[12] However, this method requires higher temperatures (often >100 °C), which may not be suitable for all substrates.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of 1-Boc-2-(2-hydroxyethyl)piperidine.
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// Nodes Start [label="Reaction Analysis\n(TLC, LC-MS)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Deprotection", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct [label="Side Product Formation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; WorkupIssue [label="Work-up/Isolation Issues", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Incomplete Deprotection Branch Cause1 [label="{Insufficient Acid/Time/Temp | - Increase acid concentration/equivalents\n- Prolong reaction time\n- Gently warm (e.g., to 40°C)}"]; Cause2 [label="{Poor Solubility | - Use a co-solvent (e.g., MeOH with DCM)\n- Ensure complete dissolution before adding acid}"];
// Side Product Branch Cause3 [label="{O-tert-butylation | - Cool reaction to 0°C\n- Add a scavenger (e.g., anisole, thioanisole)\n- Reduce reaction time}"]; Cause4 [label="{Other Degradation | - Screen alternative methods (HCl/dioxane vs. TFA)\n- Consider milder thermal deprotection}"];
// Workup Issue Branch Cause5 [label="{Product lost in aqueous layer | - Product is a polar amine salt\n- Saturate aqueous layer with NaCl\n- Use continuous liquid-liquid extraction}"]; Cause6 [label="{Emulsion during extraction | - Add brine to break emulsion\n- Filter through Celite®\n- Centrifuge the mixture}"];
// Connections Start -> Incomplete [label="Starting material remains"]; Start -> SideProduct [label="New spots/peaks observed"]; Start -> WorkupIssue [label="Low isolated yield"];
Incomplete -> Cause1; Incomplete -> Cause2; SideProduct -> Cause3; SideProduct -> Cause4; WorkupIssue -> Cause5; WorkupIssue -> Cause6; }
Caption: Troubleshooting workflow for Boc deprotection.
Issue 1: The deprotection reaction is incomplete or sluggish.
-
Plausible Cause & Rationale: The stability of the Boc group can vary, and sometimes standard conditions are insufficient. The reaction rate is highly dependent on the effective concentration of the acid.[14] Insufficient acid equivalents, low temperature, or short reaction times are common culprits.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If using a 20% TFA/DCM solution, consider increasing it to 50% or even using neat TFA for a short period.[14] For HCl, ensure the reagent is fresh, as HCl concentration in dioxane can decrease over time.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initially planned time, allow the reaction to stir for longer (e.g., 1-2 additional hours) at room temperature.[14]
-
Increase Temperature: Gentle warming to 30-40°C can significantly accelerate the reaction rate without promoting significant side product formation.[14]
-
Issue 2: I'm observing an unexpected side product by LC-MS.
-
Plausible Cause & Rationale: The most likely side product arises from the electrophilic tert-butyl cation generated in situ. This cation can alkylate the hydroxyl group or other nucleophilic sites.[10]
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0°C to slow the rate of both the desired reaction and potential side reactions. Add the acid slowly to the cooled solution of the substrate.[6]
-
Use a Scavenger: Add a scavenger like anisole or thioanisole (typically 5-10% v/v) to the reaction mixture. These electron-rich compounds are more nucleophilic than the primary alcohol and will preferentially trap the tert-butyl cation.
-
Issue 3: I have very low yield after aqueous work-up.
-
Plausible Cause & Rationale: The product, 2-(2-hydroxyethyl)piperidine, is a polar, water-soluble amine. After deprotection, it exists as a hydrochloride or trifluoroacetate salt, which can have high solubility in the aqueous phase during extraction. A standard basic work-up might not efficiently extract the product into a nonpolar organic solvent like DCM or ethyl acetate.
-
Troubleshooting Steps:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and promoting its partition into the organic layer (salting-out effect).
-
Use a More Polar Solvent for Extraction: Instead of DCM, try extractions with a more polar solvent system like a mixture of chloroform and isopropanol (e.g., 3:1 v/v).
-
Evaporate and Triturate (for HCl/Dioxane): If using HCl in dioxane, the product hydrochloride salt may precipitate directly or upon addition of a less polar solvent like diethyl ether.[6] The salt can be collected by filtration, washed with ether, and dried. This avoids an aqueous work-up altogether. The free base can be generated in a subsequent step if needed.[14]
-
Experimental Protocols & Data
Comparison of Standard Deprotection Conditions
| Method | Reagents & Solvents | Temperature | Typical Time | Key Advantages & Considerations |
| TFA/DCM | 20-50% TFA in DCM | 0°C to RT | 1–4 hours[6] | Advantages: Fast, effective, volatile reagents are easy to remove.[2] Considerations: TFA is corrosive; potential for side reactions with sensitive substrates.[10] |
| HCl/Dioxane | 4M HCl in Dioxane[4] | Room Temp | 1–3 hours[6] | Advantages: Often precipitates the HCl salt for easy isolation; generally cleaner for acid-sensitive molecules.[6] Considerations: Dioxane is a peroxide-former and has health concerns.[10] |
| Thermal | Methanol or TFE[12] | 100-150°C | 1-6 hours | Advantages: Avoids strong acids, ideal for substrates with other acid-labile groups. Considerations: Requires high temperatures; may not be suitable for thermally sensitive compounds. |
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve 1-Boc-2-(2-hydroxyethyl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[6]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.[6]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS until all starting material is consumed.[6]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.[2] b. Dissolve the residue in water and cool in an ice bath. c. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (>9).[6] d. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or a CHCl₃/IPA mixture, 3 x volume of the aqueous layer).[6] e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[6]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve 1-Boc-2-(2-hydroxyethyl)piperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[4]
-
Add a 4M solution of HCl in dioxane (3-5 equiv) to the stirred solution at room temperature.[14]
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[6] Monitor progress by TLC or LC-MS.
-
Work-up Option A (Precipitation): a. Upon completion, add diethyl ether to the reaction mixture to fully precipitate the hydrochloride salt.[14] b. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Work-up Option B (Aqueous Extraction): a. Concentrate the reaction mixture under reduced pressure. b. To obtain the free base, suspend the residue in a mixture of water and DCM. Add a saturated aqueous NaHCO₃ solution until the mixture is basic.[14] c. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[14]
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
ResearchGate. Boc deprotection conditions tested. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
PubMed. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Reddit. Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Identifying and removing byproducts in "Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate" synthesis
Welcome to the technical support guide for the synthesis of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend rigorous chemical principles with practical, field-tested solutions to help you navigate challenges in your synthesis, ensuring high purity and yield.
Troubleshooting Guide: From Reaction Setup to Pure Product
This section addresses specific experimental issues in a question-and-answer format, focusing on the common synthetic route involving the N-Boc protection of 2-piperidineethanol.
Q1: My reaction seems sluggish or incomplete. What are the common causes?
Answer: Incomplete conversion of 2-piperidineethanol to the desired N-Boc protected product is a frequent issue. The root cause often lies in reagent quality, reaction conditions, or the choice of base.
-
Reagent Quality: The primary reagent, di-tert-butyl dicarbonate ((Boc)₂O), can degrade over time, especially with improper storage. We recommend using a fresh bottle or verifying the purity of your existing stock.
-
Base Selection & Stoichiometry: A suitable base is crucial to deprotonate the secondary amine of the piperidine, rendering it nucleophilic for attack on the (Boc)₂O.
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are often used in biphasic systems (e.g., Dichloromethane/water) but can lead to slow reactions due to phase transfer limitations.
-
Organic Bases (e.g., Triethylamine (TEA), DIPEA): These are generally preferred for their solubility in common organic solvents.[1] Ensure at least one equivalent of the base is used. An excess is often employed to drive the reaction to completion.
-
-
Solvent & Temperature: The reaction is typically performed in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Running the reaction at 0 °C initially to control the exothermic reaction and then allowing it to warm to room temperature is standard practice. If the reaction is slow, gentle heating (e.g., to 40 °C) can be considered, but this may increase the formation of byproducts.
Q2: I see a major, less polar byproduct on my TLC analysis. What is it and why did it form?
Answer: A significant, less polar byproduct that is often observed is the double-Boc protected species: tert-butyl 2-(2-((tert-butoxycarbonyl)oxy)ethyl)piperidine-1-carboxylate .
Causality of Formation: This byproduct arises from the acylation of the primary alcohol functional group in addition to the intended N-acylation. While the secondary amine is more nucleophilic than the primary alcohol, under certain conditions, O-acylation can compete. This is particularly prevalent if:
-
Excess (Boc)₂O is used: A large excess of the Boc-anhydride increases the likelihood of the less favorable reaction with the alcohol.
-
A Strong, Non-nucleophilic Base is Used: Bases like DMAP (4-Dimethylaminopyridine) are sometimes used as catalysts. While effective, DMAP is a potent acylation catalyst that can significantly accelerate the O-acylation of the alcohol, leading to the mixed carbonate byproduct.[1]
-
Prolonged Reaction Times or Elevated Temperatures: These conditions can provide the necessary energy to overcome the activation barrier for the O-acylation reaction.
Q3: How can I identify the main byproducts and distinguish them from the desired product?
Answer: Definitive identification requires a combination of chromatographic and spectroscopic techniques. The desired product and the primary byproduct (O,N-diBoc derivative) have distinct signatures.
Analytical Workflow:
-
Thin-Layer Chromatography (TLC):
-
Product: Moderately polar due to the free hydroxyl group.
-
O,N-diBoc Byproduct: Significantly less polar as the hydroxyl group is capped. It will have a higher Rf value.
-
Starting Material (2-piperidineethanol): Highly polar, will likely remain at the baseline in standard solvent systems like ethyl acetate/hexanes.
-
-
Spectroscopic Analysis:
| Technique | Desired Product (N-Boc) | O,N-diBoc Byproduct | Key Differentiator |
| ¹H NMR | Broad singlet for -OH proton (disappears on D₂O shake). Methylene protons adjacent to OH (~3.6-3.8 ppm). | Absence of -OH proton signal. Methylene protons adjacent to the carbonate group are shifted downfield (~4.2-4.4 ppm). | Presence/absence of the exchangeable -OH proton and the chemical shift of the -CH₂-O- protons. |
| ¹³C NMR | Methylene carbon adjacent to OH (~60 ppm). Boc carbonyl (~155 ppm). | Methylene carbon adjacent to carbonate (~67 ppm). Two distinct Boc carbonyl signals (~153 ppm and ~155 ppm). | Presence of one vs. two Boc carbonyl signals and the shift of the C-O carbon. |
| FTIR | Broad O-H stretch (~3400 cm⁻¹). N-Boc C=O stretch (~1690 cm⁻¹). | Absence of broad O-H stretch. Two distinct C=O stretches for N-Boc and O-Boc groups. | The presence or absence of the hydroxyl group's characteristic broad peak. |
| Mass Spec (ESI+) | [M+H]⁺ ≈ 230.18 | [M+H]⁺ ≈ 330.23 | A 100 amu mass difference corresponding to an additional Boc group. |
Visualization of the Primary Synthetic Pathway and Byproduct Formation
Caption: Main reaction pathway and competing side reaction.
Q4: What is the best strategy for removing the O,N-diBoc byproduct and unreacted starting material?
Answer: Purification is best achieved using silica gel flash column chromatography, leveraging the significant polarity differences between the components.
Detailed Purification Protocol:
-
Preparation: Concentrate the crude reaction mixture in vacuo. For better separation, adsorb the crude oil onto a small amount of silica gel to create a dry-load.
-
Column Setup: Use a standard silica gel column. The column diameter and length should be chosen based on the scale of your reaction.
-
Solvent System (Eluent): A gradient elution is highly effective.
-
Start: Begin with a non-polar solvent system (e.g., 5-10% Ethyl Acetate in Hexanes). This will elute the non-polar O,N-diBoc byproduct first.
-
Gradient: Gradually increase the polarity (e.g., to 20-40% Ethyl Acetate in Hexanes). The desired product will elute in these fractions.
-
Flush: Finally, flushing the column with a highly polar solvent (e.g., 10% Methanol in DCM) can wash out any remaining baseline material, including the unreacted 2-piperidineethanol .
-
-
Monitoring: Monitor the fractions carefully using TLC to identify and combine the pure product fractions.
Troubleshooting Purification Workflow
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q5: Are there any potential genotoxic impurities (PGIs) I should be aware of?
Answer: In the context of this specific synthesis (N-Boc protection), the risk is low but worth noting from a broader perspective of Boc-group chemistry. The primary concern with Boc groups arises during their deprotection under acidic conditions. Strong acids cleave the Boc group, generating a tert-butyl cation intermediate.[2] This cation can fragment to isobutylene or react with nucleophiles. If halides or sulfonates are present, this can lead to the formation of tert-butyl halides or sulfonates, which are potential genotoxic impurities.[2]
However, since this synthesis involves the addition of the Boc group under basic or neutral conditions, the generation of the tert-butyl cation is not a primary reaction pathway. The risk is therefore minimal, but it is a critical consideration for any subsequent synthetic steps that might involve removing the Boc group.
Q6: Can I use thermal methods for this reaction?
Answer: Thermal methods are generally not recommended for Boc protection, as they are more commonly associated with Boc deprotection. Heating N-Boc protected amines, particularly in certain solvents, can lead to the loss of the protecting group.[3][4] For the installation of the Boc group, standard room temperature conditions are sufficient and minimize the risk of byproduct formation and degradation.
Q7: My final product appears to be an oil, but some literature reports a solid. Why?
Answer: this compound is often isolated as a colorless to pale yellow oil.[5] However, like many organic compounds, its physical state can be highly sensitive to trace impurities. The presence of residual solvents or minor byproducts can inhibit crystallization. If a solid form is required, rigorous purification by column chromatography followed by removal of all solvents under high vacuum is essential. Attempting crystallization from a non-polar solvent like hexanes by cooling to low temperatures may induce solidification if the product is sufficiently pure.
References
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]
-
Kamal, A., et al. (2011). Mild method for the selective deprotection of the N-Boc group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
ChemBK. (2024). tert-Butyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Fletcher, S. P., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]
-
Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 207. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Carter, R. G., et al. (2013). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2017). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. Retrieved from [Link]
-
Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
Nature Portfolio. (n.d.). Supplementary information. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
- Google Patents. (2005). US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
-
Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
LookChem. (n.d.). Cas 199942-74-0,(S)-1-N-BOC-PIPERIDINE-2-ETHANOL. Retrieved from [Link]
-
Wünsch, B., et al. (2017). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Archiv der Pharmazie. Retrieved from [Link]
-
ACS Publications. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]
- Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
Sources
"N-Boc-2-piperidineethanol" stability under acidic and basic conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-Boc-2-piperidineethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under common experimental conditions.
Frequently Asked Questions (FAQs): Stability Profile
This section addresses the core chemical behavior of N-Boc-2-piperidineethanol when exposed to acidic and basic environments. Understanding these principles is crucial for successful reaction planning and execution.
Acidic Conditions
Q1: Is N-Boc-2-piperidineethanol stable under acidic conditions?
No. The tert-butyloxycarbonyl (Boc) protecting group is specifically designed to be acid-labile.[1] Its primary function is to mask the piperidine nitrogen, and it is readily removed upon exposure to acid.[2] This cleavage is not a degradation in the sense of undesired decomposition but is a controlled, intentional chemical transformation fundamental to its use in multi-step synthesis.[3]
Q2: What is the chemical mechanism for the cleavage of the N-Boc group in acid?
The acidic deprotection of N-Boc-2-piperidineethanol follows a well-established, multi-step mechanism.[2][4]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid catalyst.[3]
-
Carbocation Formation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free secondary amine of the piperidine ring.[2][4]
-
Byproduct Formation: The tert-butyl cation typically eliminates a proton to form isobutylene gas.[4]
This entire process is thermodynamically driven by the formation of stable, small molecules (CO₂ and isobutylene).
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Q3: What factors influence the rate of Boc group removal?
The rate of deprotection is highly dependent on several factors:
-
Acid Strength: Stronger acids like trifluoroacetic acid (TFA) will cleave the Boc group much faster than weaker acids.[5]
-
Temperature: While many deprotections occur readily at room temperature, increasing the temperature can accelerate the reaction for more stubborn substrates.[6][7]
-
Solvent: The choice of solvent (e.g., dichloromethane, dioxane, methanol) can influence reaction rates and the solubility of the resulting amine salt.[1][5]
Basic Conditions
Q1: Is N-Boc-2-piperidineethanol stable under basic conditions?
Yes, the N-Boc group is exceptionally stable in the presence of most nucleophiles and bases.[8][9] This stability is a cornerstone of its utility in organic synthesis, allowing for selective deprotection of other protecting groups (like Fmoc or acetate esters) while the Boc-protected amine remains intact.[8]
Q2: Why is the N-Boc group so robust towards bases?
There are two primary reasons for this stability:
-
Steric Hindrance: The bulky tert-butyl group physically blocks nucleophiles from attacking the carbonyl carbon of the carbamate.
-
Electronic Effects: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group (resonance), reducing the electrophilicity of the carbonyl carbon and making it less susceptible to nucleophilic attack.[10]
Q3: Are there any basic conditions that could cause degradation?
While stable to common bases like triethylamine, sodium bicarbonate, or even sodium hydroxide at moderate temperatures, extremely harsh conditions (e.g., refluxing with strong bases for extended periods) could potentially lead to degradation, though this is not a common or recommended procedure.[11] It is more likely that other parts of the molecule, such as the hydroxyl group, would react under strongly basic conditions (e.g., deprotonation) before the Boc group is cleaved.
Troubleshooting Guides
Issue Resolution: Working with Acidic Conditions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection / Sluggish Reaction | 1. Insufficient Acid: The molar equivalent of the acid may be too low. 2. Weak Acid: The chosen acid is not strong enough for efficient cleavage. 3. Low Temperature: The reaction may require more thermal energy. | 1. Increase Acid Stoichiometry: Use a larger excess of the acid (e.g., increase from 20% to 50% TFA in DCM).[12] 2. Switch to a Stronger Acid: Replace milder acids with TFA or 4M HCl in dioxane.[5][12] 3. Gentle Heating: Warm the reaction to 40-50°C, monitoring carefully by TLC or LC-MS.[13] |
| Formation of an Unknown Byproduct (Mass +56 Da) | t-Butylation: The electrophilic tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule of interest or another species in the reaction mixture.[14] | Use a Scavenger: Add a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture.[1][14] These compounds will trap the tert-butyl cation, preventing it from reacting with your product. |
| Product is Difficult to Isolate or Purify | 1. Amine Salt Properties: The resulting amine salt (e.g., trifluoroacetate or hydrochloride) may be an oil or highly soluble in the workup solvents. 2. Product Adhesion to Silica: The free amine product can stick to acidic silica gel during column chromatography. | 1. Precipitation/Trituration: After removing the solvent and excess acid, attempt to precipitate the salt by adding a non-polar solvent like diethyl ether or triturate the residue with hexanes.[12][13] 2. Basify Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent during column chromatography to prevent streaking and improve recovery.[13] |
Issue Resolution: Working with Basic Conditions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected Side Reaction Observed | Reaction at Hydroxyl Group: If other electrophilic reagents are present, the hydroxyl group can be deprotonated by the base and act as a nucleophile. | Protect the hydroxyl group (e.g., as a silyl ether) prior to performing reactions under basic conditions if it is not the intended reactive site. |
| Compound Appears Unstable Over Time | Oxidation: The piperidine ring or the secondary alcohol are susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal catalysts.[15] | Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-resistant container to maximize long-term stability.[15] |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of N-Boc-2-piperidineethanol
This protocol describes a standard and reliable method for removing the N-Boc group using Trifluoroacetic Acid (TFA).
-
Dissolution: Dissolve N-Boc-2-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add trifluoroacetic acid (5-10 eq., or to a final concentration of 20-50% v/v) dropwise to the stirred solution.[12]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress until completion using TLC (see Protocol 2) or LC-MS.
-
Work-up (Isolation of Free Amine):
-
Once complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation).
-
Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8).[12]
-
Separate the layers and extract the aqueous phase two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[12]
-
Filter and concentrate under reduced pressure to yield the deprotected 2-piperidineethanol.
-
Caption: Workflow for Acidic N-Boc Deprotection.
Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the progress of the deprotection reaction.[16]
-
Prepare TLC Plate: Use a standard silica gel TLC plate.
-
Spotting: Apply three spots to the baseline:
-
SM: Starting Material (a solution of N-Boc-2-piperidineethanol).
-
R: Reaction Mixture (a small aliquot taken from the reaction).
-
C: Co-spot (apply both SM and R to the same spot).
-
-
Elution: Develop the plate in an appropriate solvent system. A good starting point is Dichloromethane/Methanol (9:1 v/v).[17] The deprotected product is significantly more polar.
-
Visualization:
-
First, visualize the plate under a UV lamp (if any components are UV active). The Boc-protected starting material may be weakly visible.
-
Next, stain the plate with a ninhydrin solution and gently heat with a heat gun.[17] The deprotected product, containing a secondary amine, will appear as a distinct colored spot (typically purple or yellow). The starting material spot will not stain with ninhydrin.
-
-
Analysis: The reaction is complete when the starting material spot (lower polarity, higher Rf) has been fully consumed and replaced by the product spot (higher polarity, lower Rf, ninhydrin-positive).[16]
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Coupling Reactions with Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Welcome to the technical support resource for researchers utilizing Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate . This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols to help you overcome common pitfalls in coupling reactions involving this valuable building block.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common queries encountered by researchers during the esterification of this compound.
Q1: Why is my ester coupling reaction with this compound resulting in low yields?
A: Low yields are typically traced back to two primary factors: steric hindrance and suboptimal activation of the carboxylic acid. The 2-position substitution on the piperidine ring moderately hinders the primary alcohol, slowing its nucleophilic attack. If your carboxylic acid is also sterically demanding, this issue is compounded. Standard peptide coupling conditions may not be sufficiently robust. Success often requires coupling reagents known to be effective for hindered couplings, such as those based on HOAt or Oxyma Pure.
Q2: What are the most effective coupling reagents for forming an ester with this specific alcohol?
A: For sterically hindered alcohols, the choice of coupling reagent is critical. We recommend moving beyond simple carbodiimides like DCC or EDC alone.
-
Uronium/Aminium Salts: HATU is highly effective due to the formation of a more reactive OAt ester intermediate, which benefits from anchimeric assistance from the pyridine nitrogen. COMU is another excellent choice that incorporates the non-explosive Oxyma Pure leaving group and shows efficiencies comparable to HATU.[1]
-
Phosphonium Salts: PyBOP® is a reliable, non-toxic alternative to the carcinogenic BOP reagent.[1] Phosphonium reagents are ideal for driving slow reactions to completion as they can be used in excess without the risk of guanidinylation side reactions that can occur with uronium salts.
-
Mitsunobu Reaction: This is an excellent alternative that activates the alcohol instead of the carboxylic acid.[2] It proceeds with an inversion of stereochemistry if the alcohol is chiral, though this is not a factor for this specific substrate.
Q3: I am observing an unexpected, non-polar spot on my TLC. What is the likely side product?
A: The most common non-polar byproduct, especially when using carbodiimide reagents like DCC or DIC, is the N-acylurea. This forms when the activated O-acylisourea intermediate rearranges instead of reacting with the alcohol. This rearrangement is more competitive when the nucleophile (the alcohol) is sterically hindered or has low reactivity. Another possibility, if using excess activating agent and a catalyst like DMAP, could be the formation of a symmetric anhydride of your carboxylic acid.
Q4: How can I minimize the risk of racemization at the alpha-carbon of my carboxylic acid during activation?
A: Racemization is a significant risk, particularly with sensitive amino acid derivatives. The key is to avoid overly harsh conditions and choose the right additives.
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, its aza-derivative 7-aza-1-hydroxybenzotriazole (HOAt), is crucial when using carbodiimides.[3] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate.[4]
-
Reagent Choice: Uronium and phosphonium reagents that incorporate HOBt, HOAt, or Oxyma Pure (e.g., HBTU, HATU, COMU, PyBOP) are designed to suppress racemization.[1][5]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine. For highly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be considered.[1]
Q5: What is the best way to monitor the progress of these coupling reactions?
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) to resolve the starting carboxylic acid (polar), the alcohol (intermediate polarity), and the final ester product (less polar). Stain with potassium permanganate (KMnO₄) to visualize the alcohol, which will appear as a yellow spot on a purple background.
-
LC-MS: This provides unambiguous confirmation of product formation by identifying the correct mass-to-charge ratio (m/z) for the desired ester. It is also invaluable for identifying side products.
Q6: Are there specific solvent considerations for this reaction?
A: Yes, the choice of solvent is important for solubility and reaction rate.
-
Recommended Solvents: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are the most common and effective solvents. DMF is particularly good at solvating all components but can be difficult to remove.
-
Avoid Protic Solvents: Protic solvents like alcohols or water will compete with the intended alcohol nucleophile, quenching the activated intermediate and leading to failed reactions. Ensure all reagents and glassware are thoroughly dried.[6]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures.
Problem: Low or No Product Formation (High Amount of Starting Material Remains)
| Potential Cause | Explanation & Recommended Solution |
| 1. Inefficient Carboxylic Acid Activation | The coupling reagent may be old, hydrolyzed, or simply not potent enough for your specific substrates. Solution: Use a fresh bottle of a high-reactivity coupling reagent such as HATU, HCTU, or COMU. Ensure the reaction is performed under strictly anhydrous conditions (inert atmosphere, dry solvents). |
| 2. Steric Hindrance | The combination of a hindered alcohol and a bulky carboxylic acid significantly slows the reaction rate. Solution: Increase the reaction time (up to 24-48 hours) and/or modestly increase the temperature (e.g., to 40 °C). Consider switching to a Mitsunobu protocol, which activates the less-hindered alcohol.[2] |
| 3. Insufficient Base | If your carboxylic acid starting material is a salt (e.g., an HCl or TFA salt), you need to add an extra equivalent of base to neutralize it before the coupling reaction can proceed. Solution: Add 2.5-3.0 equivalents of a non-nucleophilic base like DIPEA.[7] |
| 4. Reagent Stoichiometry | Using incorrect ratios of reagents can lead to incomplete reactions. Solution: A common starting point is: Carboxylic Acid (1.0 eq), Alcohol (1.1-1.2 eq), Coupling Reagent (1.2 eq), and Base (2.5 eq). For difficult couplings, increasing the amount of the alcohol and coupling reagent may be beneficial. |
Problem: Multiple Spots on TLC / Complex Reaction Mixture
| Potential Cause | Explanation & Recommended Solution |
| 1. N-Acylurea Formation | As mentioned in the FAQ, this is a common byproduct with carbodiimide reagents (DCC, EDC). Solution: Switch to a phosphonium (PyBOP) or uronium (HATU) based reagent, which do not form these byproducts. If you must use EDC, adding HOBt or HOAt can help favor the desired reaction pathway. |
| 2. Racemization | If your carboxylic acid is chiral, you may be forming a mixture of diastereomers, which can appear as two separate, poorly resolved spots on TLC or two peaks in the HPLC. Solution: Run the reaction at a lower temperature (0 °C) and ensure an additive like HOAt is present. Use a less basic amine like NMM if racemization persists.[1] |
| 3. Boc Deprotection | If acidic conditions are inadvertently generated (e.g., from an HCl salt of a reagent without sufficient base), the Boc group can be cleaved.[8] The resulting free amine on the piperidine can then react, leading to complex polymerization or side reactions. Solution: Ensure adequate non-nucleophilic base is present throughout the reaction. Buffer the reaction if necessary. |
Comparison of Recommended Coupling Strategies
| Strategy | Reagents | Pros | Cons | Racemization Risk |
| Uronium Salt | HATU / HCTU, DIPEA | High reactivity, fast, effective for hindered systems. | More expensive, can cause guanidinylation if amine is present. | Low |
| Phosphonium Salt | PyBOP®, DIPEA | High reactivity, clean reaction, no guanidinylation, good for slow reactions.[1] | Can be slower than HATU, generates phosphonamide byproducts. | Low |
| Carbodiimide + Additive | EDC, HOAt, DMAP (cat.) | Cost-effective, readily available. | Risk of N-acylurea formation, slower for hindered systems. | Moderate |
| Mitsunobu Reaction | DIAD/DEAD, PPh₃ | Excellent for hindered secondary alcohols[2], orthogonal activation strategy. | Inversion of configuration (not relevant here), stoichiometric phosphine oxide byproduct can complicate purification. | Low (for the acid) |
Section 3: Recommended Experimental Protocols
Disclaimer: These protocols are general guidelines. Optimal conditions may vary based on the specific carboxylic acid used. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Esterification using HATU
This protocol describes a reliable method for coupling a generic carboxylic acid (R-COOH) with this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)[7]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The solution may turn yellow.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10% to 50% Ethyl Acetate in Hexanes) to yield the pure ester.
Protocol 2: Esterification via Mitsunobu Reaction
This protocol is an alternative for particularly challenging couplings where standard methods fail.
Materials:
-
Carboxylic Acid (1.2 eq)
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[2]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or precipitate may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired ester and can be eluted first with a low-polarity mobile phase.
Section 4: Visual Guides & Workflows
General Esterification Workflow
This diagram outlines the critical stages of a successful coupling reaction.
Caption: A standard workflow for ester synthesis.
Troubleshooting Decision Tree
Use this logical guide to diagnose and solve common reaction failures.
Caption: A decision tree for troubleshooting coupling reactions.
References
-
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Carboxylic Acids and Alcohols at Room Temperature. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Aryl Acid–Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
YouTube. (2019). Carboxylic Acids to Alcohols, Part 6: In Situ Activation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy. Retrieved from [Link]
-
ACS Publications. (n.d.). Supplementary information for a related reaction. Retrieved from [Link]
Sources
Technical Support Center: Improving the Scalability of N-Boc-2-piperidineethanol Production
Welcome to the Technical Support Center for the production of N-Boc-2-piperidineethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this critical building block. Our focus is on providing practical, experience-driven advice to enhance the efficiency, scalability, and safety of your process.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of N-Boc-2-piperidineethanol, providing concise and actionable answers.
Q1: What is the most common and scalable method for synthesizing N-Boc-2-piperidineethanol?
A1: The most direct and widely used method is the N-protection of 2-piperidineethanol with di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction.[1] For scalability, this method is favored due to its generally high yields, straightforward procedure, and the commercial availability of the starting materials.[2]
Q2: How do I choose the optimal solvent and base for the Boc protection reaction at scale?
A2: Solvent selection is crucial for reaction efficiency and product isolation. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents due to their ability to dissolve both the starting material and Boc₂O.[1][3] For the base, triethylamine (TEA) or sodium bicarbonate are frequently employed.[1] On a larger scale, consider the following:
-
Toxicity and Environmental Impact: Evaluate less hazardous solvents if possible.
-
Work-up and Extraction: Choose a solvent that allows for easy separation from the aqueous phase during work-up.
-
Cost: For large-scale production, solvent cost is a significant factor.
Q3: What is the recommended stoichiometry for Boc₂O?
A3: A slight excess of Boc₂O, typically 1.1 to 1.3 equivalents, is recommended to drive the reaction to completion.[1] However, using a large excess can lead to side reactions and complicate purification, so careful control of stoichiometry is important, especially at scale.
Q4: How can I effectively monitor the reaction progress on a large scale?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product.[1] For more quantitative and precise monitoring during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.[4][5] ¹H NMR spectroscopy can also be used to track the disappearance of the starting material signals and the appearance of the product's characteristic tert-butyl group signal.[4]
Q5: What are the primary safety concerns when scaling up the production of N-Boc-2-piperidineethanol?
A5: Key safety considerations include:
-
Handling of 2-Piperidineethanol: This starting material can be corrosive and requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[6]
-
Use of Flammable Solvents: When using solvents like THF or DCM, ensure proper ventilation and take precautions against ignition sources.
-
Exothermic Reactions: The Boc protection reaction can be exothermic. On a larger scale, this heat generation needs to be managed through controlled addition of reagents and potentially external cooling to prevent runaway reactions.
-
Gas Evolution: The reaction produces carbon dioxide gas, so the reaction vessel should not be a closed system to avoid pressure buildup.[7]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of N-Boc-2-piperidineethanol.
Problem 1: Low or Incomplete Reaction Conversion
Symptom: TLC or HPLC analysis shows a significant amount of unreacted 2-piperidineethanol remaining after the expected reaction time.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Boc₂O | The stoichiometry of Boc₂O may be too low to fully react with the starting material. | Increase the equivalents of Boc₂O incrementally (e.g., to 1.2-1.5 eq) and monitor the reaction.[1] |
| Degraded Reagents | Boc₂O can hydrolyze in the presence of moisture, reducing its reactivity. | Use fresh, high-quality Boc₂O and ensure solvents are anhydrous. |
| Inadequate Mixing | On a larger scale, inefficient stirring can lead to localized concentration gradients and incomplete reaction. | Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. |
| Incorrect pH | If the reaction mixture becomes too acidic, the amine starting material can be protonated, reducing its nucleophilicity. | Ensure a sufficient amount of base (e.g., TEA, NaHCO₃) is present to neutralize the acid formed.[1] |
| Low Reaction Temperature | The reaction rate may be too slow at ambient temperature. | Gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures.[8][9] |
Problem 2: Formation of Significant Side Products
Symptom: TLC or LC-MS analysis reveals the presence of major impurities alongside the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| O-Boc Formation | The hydroxyl group of 2-piperidineethanol can be protected by Boc₂O, leading to the formation of an O-Boc side product.[1] | This is more likely with a large excess of Boc₂O and prolonged reaction times. Optimize the stoichiometry of Boc₂O and monitor the reaction to stop it upon completion. |
| Di-Boc Formation | Although less common for this substrate, if other nucleophilic groups are present, di-protection can occur.[1] | Carefully control the stoichiometry of Boc₂O. |
| Product Degradation | The Boc group can be thermally unstable, and excessive heat can lead to deprotection or other degradation pathways.[1] | Avoid high reaction temperatures and prolonged heating. |
Problem 3: Difficulties with Product Isolation and Purification
Symptom: Low isolated yield after work-up and purification, or the product is an oil that is difficult to handle.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Product Loss During Work-up | The product may have some water solubility, leading to losses during aqueous extraction. | Ensure the pH of the aqueous layer is basic during extraction to keep the product in the organic phase. Use multiple extractions with the organic solvent. |
| Emulsion Formation | Emulsions can form during the aqueous work-up, making phase separation difficult. | Add brine to the aqueous layer to help break the emulsion. |
| Product is an Oil | N-Boc-2-piperidineethanol is often isolated as an oil, which can be challenging to handle and dry completely. | Consider crystallization as a purification method. This can be achieved by dissolving the crude oil in a minimal amount of a suitable solvent and adding an anti-solvent to induce crystallization.[10] Seeding with a small crystal of the pure product can also be effective.[10] |
| Co-elution during Chromatography | Impurities with similar polarity to the product can be difficult to separate by column chromatography. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation.[8] |
III. Experimental Protocols
Protocol 1: Scalable Synthesis of N-Boc-2-piperidineethanol
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-piperidineethanol (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution.[3]
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent and add it dropwise to the reaction mixture via the addition funnel, maintaining the internal temperature below 30 °C.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed (typically 2-16 hours).[8]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM) twice.[8]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or crystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spotting: Spot the reaction mixture, a sample of the 2-piperidineethanol starting material, and a co-spot (both starting material and reaction mixture) on a silica gel TLC plate.
-
Elution: Develop the TLC plate in a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent such as potassium permanganate or ninhydrin.[8] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
IV. Visualizations
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing low yields in the synthesis of N-Boc-2-piperidineethanol.
Synthetic Pathway and Potential Side Reaction
Caption: The primary synthetic route to N-Boc-2-piperidineethanol and a common side reaction.
V. References
-
ResearchGate. (2025-08-07). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine | Request PDF. [Link]
-
Jubilant Ingrevia. Piperidine-2-ethanol. [Link]
-
ChemBK. N-Boc-2-Hydroxyethylpiperidine. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Carl ROTH. (2025-03-31). Safety Data Sheet: Piperidine. [Link]
-
NIH. (2017-06-22). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC. [Link]
-
Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.
-
Google Patents. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
-
AIR Unimi. (2017-06-22). FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. [Link]
-
NIH. (2010-12-21). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Chemtips - WordPress.com. (2012-06-18). Reactions that Work: Boc Protection. [Link]
-
Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
J&K Scientific LLC. (2025-02-08). BOC Protection and Deprotection. [Link]
-
Google Patents. CN104311473A - Piperidine compound and preparation method thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Dealing with incomplete Boc deprotection of "1-Boc-2-(2-hydroxyethyl)piperidine"
Compound of Interest: 1-Boc-2-(2-hydroxyethyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-Boc deprotection of 1-Boc-2-(2-hydroxyethyl)piperidine. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges in your synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My Boc deprotection of 1-Boc-2-(2-hydroxyethyl)piperidine is incomplete after following a standard protocol. How do I resolve this?
A1: Incomplete deprotection is the most common issue and typically stems from insufficient reaction drive. The root cause can be traced to reaction kinetics, reagent potency, or steric factors. [1] Let's diagnose and systematically solve the problem.
The acid-catalyzed removal of a Boc group is a two-step process: protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the desired free amine.[2][3] An incomplete reaction means this process has stalled.
Initial Diagnosis: Reaction Monitoring
Before modifying the protocol, it's crucial to confirm the extent of the reaction. Thin-Layer Chromatography (TLC) is a rapid and effective method for this.[4]
dot
Caption: TLC analysis for reaction monitoring.
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: On a silica gel plate, spot the starting material (SM) in one lane, the reaction mixture (RM) in a middle lane, and a co-spot (both SM and RM) in a third lane.
-
Elute the Plate: Use an appropriate solvent system (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) to develop the plate.
-
Visualize: Use a UV lamp if your compound is UV-active, and then stain with ninhydrin. The deprotected amine product, having a primary or secondary amine, will stain (typically yellow to purple), while the Boc-protected starting material will not.[4] The product should have a significantly lower Rf value due to its increased polarity.[4]
Once incomplete reaction is confirmed, proceed with the following troubleshooting steps.
Troubleshooting Workflow
dot
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Solution A: Increase Acid Concentration and/or Reaction Time
Standard conditions (e.g., 20-50% TFA in DCM) are often sufficient, but some substrates may require more forceful conditions.[5]
-
Time: A typical deprotection is complete within 1-3 hours at room temperature.[6] If the reaction is sluggish, extending the time to 4 hours is a prudent first step.
-
Concentration: Increasing the concentration of Trifluoroacetic Acid (TFA) from 20% to 50% can accelerate the reaction. For very stubborn cases, using neat TFA is an option, though this increases the risk of side reactions.[7]
Solution B: Switch to a Stronger Acid System
If TFA/DCM fails, 4M HCl in dioxane is a robust and effective alternative.[5][8] The hydrochloride salt of the product often precipitates from the reaction mixture, which can simplify isolation.[6]
| Method Comparison | TFA in DCM | 4M HCl in Dioxane |
| Reagents | 5-50% Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1-4 hours[6] | 1-3 hours[6] |
| Work-up | Aqueous basic wash required to get free amine. | Evaporation may yield HCl salt directly.[8] |
| Considerations | Resulting trifluoroacetate salt can be difficult to handle.[6] | Dioxane is a peroxide-former; use fresh, stabilized solvent. |
Q2: I see unexpected spots on my TLC or peaks in my LC-MS after deprotection. What are these side products?
A2: The primary cause of side product formation is the reactive tert-butyl cation generated during the cleavage of the Boc group. [9][10] This electrophile can alkylate any available nucleophile.
-
Potential Side Reaction: While the hydroxyl group in your molecule is a nucleophile, intramolecular alkylation is less common than intermolecular reactions. A more likely side reaction is the re-alkylation of the newly formed secondary amine product by a tert-butyl cation, especially if the acid is not in sufficient excess.
-
Scavengers: In complex syntheses, especially with sensitive residues like tryptophan or methionine, "scavengers" are added to trap the tert-butyl cation.[9][10] For 2-(2-hydroxyethyl)piperidine, this is typically unnecessary unless other sensitive functional groups are present.
If side products are a significant issue, lowering the reaction temperature to 0°C and ensuring a sufficient excess of acid can help minimize them.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection?
A1: The mechanism proceeds in three key steps:
-
Protonation: The strong acid (H-A) protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[2]
-
Fragmentation: The C-O bond cleaves, releasing the highly stable tert-butyl carbocation and forming an unstable carbamic acid intermediate.[3][11]
-
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[2][3]
dot
Caption: Mechanism of Boc deprotection.
Q2: Which protocol do you recommend as a starting point for deprotecting 1-Boc-2-(2-hydroxyethyl)piperidine?
A2: The TFA/DCM method is an excellent and widely used starting point due to its effectiveness and the volatility of the reagents, which simplifies their removal.[6]
Protocol 2: Standard Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve the 1-Boc-2-(2-hydroxyethyl)piperidine (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0°C using an ice bath.[6]
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv., or to a final concentration of 25-50% v/v) to the stirred solution.[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC.[6]
-
Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4]
Q3: After removing the solvent and acid, how do I work up the reaction to get the pure, deprotected free amine?
A3: After evaporation, you will have the amine salt (e.g., trifluoroacetate or hydrochloride). To obtain the neutral "free amine," you must perform a basic aqueous work-up.
Protocol 3: Aqueous Work-up to Isolate Free Amine
-
Dissolution: Dissolve the crude residue from Protocol 2 in DCM.
-
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (confirm with pH paper).[4][6] This neutralizes the acid and deprotonates the amine salt.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM to recover any dissolved product.[6]
-
Washing & Drying: Combine all organic layers, wash once with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][6]
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield the deprotected 2-(2-hydroxyethyl)piperidine as a free amine.[4]
Q4: Are there any non-acidic or "greener" methods for Boc deprotection?
A4: Yes, several alternative methods exist, which can be useful if your substrate contains other acid-sensitive functional groups.
-
Thermal Deprotection: Heating the N-Boc protected amine, sometimes in a high-boiling point solvent like trifluoroethanol or even just water, can cause thermolytic cleavage of the Boc group.[12][13][14]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an organic solvent can also effect deprotection under milder, non-protic acid conditions.[7]
-
Water-Mediated Deprotection: Refluxing the Boc-protected amine in plain water has been shown to be an effective and environmentally friendly method for certain substrates.[12][15] This method is catalyst-free and avoids harsh reagents.[13]
These methods often require more optimization for specific substrates compared to the highly reliable strong acid protocols.[15]
References
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022-12-14). YouTube.
-
Amine Protection and Deprotection - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Boc Deprotection Mechanism - HCl - Common Organic Chemistry. Common Organic Chemistry.
- Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
-
Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012-05-27). Academypublisher.com.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. ResearchGate. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. ResearchGate. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. Microsaic Systems. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012-05-27). Semantic Scholar. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). National Institutes of Health. [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. National Institutes of Health. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024-04-25). ACS Publications. [Link]
-
Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Boc Deprotection - HCl - Common Organic Chemistry. Common Organic Chemistry.
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. ResearchGate. [Link]
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. Aapptec Peptides. [Link]
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
-
Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016-08-29). ResearchGate. [Link]
-
Heterocycle N‐Boc deprotection scope | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. National Institutes of Health. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. MDPI. [Link]
-
Purification of THP protected compound : r/Chempros - Reddit. (2025-03-11). Reddit. [Link]
-
Working up the product after removing FMOC : r/Chempros - Reddit. (2022-02-24). Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acids - Wordpress [reagents.acsgcipr.org]
- 12. mcours.net [mcours.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: TLC-Based Reaction Monitoring for tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate Synthesis
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Welcome to the technical support center for monitoring the synthesis of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize Thin-Layer Chromatography (TLC) to track the progress of this important chemical transformation. Here, you will find practical, field-tested advice in a direct question-and-answer format to address common challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in monitoring the synthesis of this compound using TLC?
A1: The main challenge arises from the polarity of the molecule. The presence of both a hydroxyl (-OH) group and a Boc-protected amine within the same structure results in a compound that can be quite polar. This polarity can lead to issues such as streaking or spots remaining at the baseline (low Rf value) on standard silica gel TLC plates if the mobile phase is not optimized correctly.[1][2]
Q2: What is a good starting solvent system (mobile phase) for TLC analysis of this reaction?
A2: A good starting point is a mixture of a non-polar and a polar solvent. Common choices include ethyl acetate/hexane or dichloromethane/methanol. Due to the compound's polarity, you will likely need a higher proportion of the polar solvent. A recommended starting ratio is 70:30 or 60:40 ethyl acetate:hexane. If the spots are still too low on the plate, increasing the polarity by switching to a dichloromethane/methanol system (e.g., 95:5 or 90:10) is a logical next step.[3][4] For particularly stubborn cases where spots remain on the baseline, adding a small amount of a more polar solvent or a modifier can be effective. For instance, a system containing 1-10% of a 10% NH₄OH in methanol solution mixed with dichloromethane can help move very polar compounds up the plate.[3]
Q3: How can I visualize the spots on the TLC plate? The starting material and product are not UV active.
A3: Since this compound and its likely precursors lack a chromophore, they will not be visible under a standard UV lamp.[5] Therefore, a chemical staining agent is required for visualization. Several stains are effective for this type of compound:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, such as alcohols. It will produce yellow-brown spots on a purple background.
-
Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin can also visualize Boc-protected amines.[6][7] Upon heating, the Boc group can be cleaved, allowing the free amine to react with the ninhydrin to produce a colored spot (often pink or purple).[6][8]
-
Phosphomolybdic Acid (PMA) Stain: This is another good general stain that works for a wide variety of organic compounds, producing blue-green spots upon heating.
-
Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid is a versatile stain that can produce a range of colors for different functional groups upon heating.[7]
Q4: How do I properly set up my TLC plate to monitor the reaction?
A4: To effectively monitor the reaction, it is crucial to use a "co-spot." This involves spotting the starting material, the reaction mixture, and a combined spot of both on the same TLC plate. This allows for a direct comparison and helps to definitively identify the consumption of the starting material and the appearance of the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your TLC analysis.
Problem 1: My spots are streaking or elongated.
-
Cause: This is a common issue, especially with polar and amine-containing compounds.[4] The primary reasons include:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate.[5]
-
Inappropriate Solvent System: The mobile phase may not be suitable for the compound's polarity.
-
Interaction with Silica Gel: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing.
-
-
Solutions:
-
Dilute Your Sample: Before spotting, dilute a small aliquot of your reaction mixture with a suitable solvent.
-
Modify the Mobile Phase:
-
Check Sample Concentration: Spot the plate multiple times with a dilute solution, allowing the solvent to dry between applications, to avoid overloading.[4]
-
Problem 2: All my spots are at the baseline (Rf ≈ 0).
-
Cause: The mobile phase is not polar enough to move the compounds up the silica plate.[4]
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using 70:30 ethyl acetate:hexane, try 80:20 or 90:10.
-
Switch to a More Polar Solvent System: If increasing the ratio of your current system is ineffective, switch to a stronger solvent system, such as dichloromethane/methanol.[3]
-
Consider Reversed-Phase TLC: For highly polar compounds, using a C18-functionalized silica plate (reversed-phase TLC) with a polar mobile phase (e.g., water/acetonitrile) might be a better option.[4]
-
Problem 3: My starting material and product spots are very close together (poor resolution).
-
Cause: The chosen solvent system is not providing adequate separation between the two compounds.
-
Solutions:
-
Fine-Tune the Solvent System: Experiment with different solvent ratios. Sometimes a small change can significantly improve resolution.
-
Try a Different Solvent System: If adjusting ratios doesn't work, try a completely different set of solvents that offer different selectivity.[10] For example, if you are using an ethyl acetate/hexane system, try a system with dichloromethane and a small amount of an alcohol.
-
Use a Co-spot: A co-spot is essential here. If the starting material and product spots merge into a single elongated spot in the co-spot lane (resembling a "snowman"), it indicates the reaction is complete.[1]
-
Problem 4: I don't see any spots on my TLC plate after staining.
-
Cause: There could be several reasons for the absence of visible spots:
-
Sample is too Dilute: The concentration of the analyte is below the detection limit of the stain.[4]
-
Volatile Compound: The compound may have evaporated from the plate during development or heating.[4]
-
Incorrect Staining Procedure: The stain may not have been prepared or applied correctly, or insufficient heating was used to develop the spots.
-
Reaction Failure: It's possible the reaction has not proceeded, or the desired product was not formed.[5]
-
-
Solutions:
-
Concentrate the Sample: Spot the same location on the TLC plate multiple times, ensuring the solvent dries between each application.[5]
-
Verify Staining Procedure: Ensure your stain is fresh and correctly prepared. When heating the plate after staining, do so carefully with a heat gun until the spots appear.
-
Try a Different Stain: Some stains are more sensitive to certain functional groups than others. If one stain doesn't work, try another from the list in Q3.
-
Confirm Solvent Level: Make sure the solvent level in the developing chamber is below the spotting line on your TLC plate to prevent the sample from dissolving into the solvent pool.[4][5]
-
Experimental Protocols & Data
Table 1: Recommended TLC Solvent Systems
| Solvent System Components | Ratio (v/v) | Target Rf | Notes |
| Ethyl Acetate / Hexane | 60:40 to 80:20 | 0.2 - 0.4 | Good starting point for many moderately polar compounds. |
| Dichloromethane / Methanol | 95:5 to 90:10 | 0.2 - 0.4 | A more polar system for when ethyl acetate/hexane is insufficient. |
| Dichloromethane / Methanol / Triethylamine | 90:10:0.5 | 0.2 - 0.4 | Addition of triethylamine helps to reduce streaking of basic compounds.[9] |
Protocol: Standard TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Lane 1: Spot the starting material (dissolved in a suitable solvent).
-
Lane 2: Spot the reaction mixture.
-
Lane 3: Co-spot by applying both the starting material and the reaction mixture to the same spot.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate in a prepared staining solution (e.g., potassium permanganate), remove it quickly, and gently heat with a heat gun until spots appear.
-
Analysis: Observe the spots in each lane. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is progressing.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC issues when monitoring the synthesis of this compound.
Caption: Troubleshooting workflow for TLC analysis.
References
-
University of Rochester, Department of Chemistry. Chromatography: TLC Tips. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
VanVeller, B. VanVeller Lab Resources - Department of Chemistry. [Link]
-
Jingwen, C. (2024). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? ResearchGate. [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Stains. [Link]
-
Org Prep Daily. (2006). TLC Staining solutions. [Link]
-
ChemicalDesk.Com. (2011). TLC stains for amines. [Link]
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]
-
PubChem. This compound. [Link]
-
Dhont, J. H., et al. (1974). The Rf value as a constant in thin-layer chromatography. Journal of Chromatography A, 101, 213-220. [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N-Boc-2-piperidineethanol Degradation Products
Welcome to the technical support center for N-Boc-2-piperidineethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating degradation.
I. Understanding the Stability of N-Boc-2-piperidineethanol
N-Boc-2-piperidineethanol is a valuable chiral intermediate in pharmaceutical synthesis.[1] Its stability is largely dictated by the two key functional moieties: the tert-butyloxycarbonyl (Boc) protecting group and the piperidineethanol core. The Boc group is notoriously sensitive to acidic conditions and elevated temperatures, while the piperidine ring and secondary alcohol are susceptible to oxidation.[2] Understanding these intrinsic liabilities is the first step toward preventing unwanted degradation and ensuring the integrity of your experimental results.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of N-Boc-2-piperidineethanol.
Q1: What are the optimal storage conditions for N-Boc-2-piperidineethanol?
A1: To ensure long-term stability, N-Boc-2-piperidineethanol should be stored at room temperature, although some suppliers recommend 0-8 °C for extended periods to minimize the rate of potential degradation.[2] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-resistant container to prevent oxidative degradation and exposure to moisture.[2]
Q2: What are the primary degradation pathways for N-Boc-2-piperidineethanol?
A2: The two main degradation pathways are:
-
Acid-catalyzed hydrolysis: The N-Boc group is readily cleaved under acidic conditions, yielding 2-piperidineethanol.[2]
-
Oxidation: The secondary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, and the piperidine ring can be oxidized to form N-oxides or other related products.[2]
Q3: Is N-Boc-2-piperidineethanol sensitive to basic conditions?
A3: Generally, the N-Boc group is stable under basic conditions.[3] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation and should be evaluated on a case-by-case basis.
Q4: Can this compound degrade during routine experimental workups?
A4: Yes. Aqueous acidic workups, even with mild acids, can lead to partial or complete deprotection of the N-Boc group. Care should be taken to use neutral or slightly basic conditions during extractions and purification where possible.
Q5: What analytical techniques are best suited for monitoring the purity of N-Boc-2-piperidineethanol?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for routine purity analysis.[4] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight and structural information.[][6]
III. Troubleshooting Guide: Degradation Issues in Your Experiments
This section is designed to help you identify the root cause of unexpected results and provide actionable solutions.
Problem 1: Appearance of a new, more polar spot/peak in TLC/LC analysis after acidic reaction conditions.
-
Probable Cause: You are likely observing the formation of 2-piperidineethanol, the deprotected analog of your starting material. The free amine is significantly more polar and will exhibit a lower Rf value on normal-phase TLC and a shorter retention time in reversed-phase HPLC.
-
Solutions:
-
Avoid Strong Acids: If your reaction chemistry allows, switch to non-acidic or milder acidic conditions.
-
Modify Workup: Use a mild base, such as a saturated sodium bicarbonate solution, during the aqueous workup to neutralize any residual acid before solvent extraction.
-
Re-protection: If deprotection is unavoidable and the free amine is not the desired product, you may need to re-protect the piperidine nitrogen with Di-tert-butyl dicarbonate ((Boc)₂O) in a subsequent step.[2]
-
Problem 2: Your reaction mixture or isolated product shows multiple new impurities after exposure to air or an oxidizing agent.
-
Probable Cause: Oxidative degradation has likely occurred. The primary sites of oxidation are the secondary alcohol and the piperidine ring nitrogen.
-
Solutions:
-
Inert Atmosphere: Always handle N-Boc-2-piperidineethanol and its reaction mixtures under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]
-
Degas Solvents: For sensitive reactions, use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Incompatible Reagents: Be mindful of using strong oxidizing agents in your reaction scheme unless the intended transformation requires it.
-
Problem 3: Low yield and formation of byproducts after a reaction at elevated temperatures.
-
Probable Cause: The N-Boc group is known to be thermally labile.[2] At high temperatures, it can undergo thermolytic cleavage to release isobutylene and carbon dioxide, resulting in the deprotected amine.
-
Solutions:
-
Lower Reaction Temperature: If possible, explore lower reaction temperatures, even if it requires longer reaction times.
-
Alternative Synthetic Routes: If high temperatures are necessary for a specific transformation, consider if a different protecting group that is more thermally stable would be a better choice for your synthetic strategy.
-
IV. Visualization of Degradation Pathways and Analytical Workflows
To provide a clearer understanding, the following diagrams illustrate the key degradation pathways and a general workflow for their analysis.
Caption: Key degradation pathways of N-Boc-2-piperidineethanol.
Caption: General workflow for the analysis of degradation products.
V. Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach to intentionally degrade N-Boc-2-piperidineethanol to identify potential degradation products and validate stability-indicating analytical methods.[7]
-
Preparation of Stock Solution: Prepare a stock solution of N-Boc-2-piperidineethanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for the same time points as the acidic hydrolysis. Withdraw and neutralize samples with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at the specified time points for analysis.
-
Thermal Degradation: Place a solid sample of N-Boc-2-piperidineethanol in an oven at a temperature below its melting point (e.g., 70°C) for a set period. Also, heat a stock solution at 60°C. Sample at various time points.
-
Photolytic Degradation: Expose a stock solution and a solid sample to UV light (e.g., 254 nm) and white light in a photostability chamber. Sample at various time points.
-
Analysis: Analyze all samples, along with an undegraded control sample, using a validated stability-indicating LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating N-Boc-2-piperidineethanol from its potential degradation products.[4][8]
-
Instrumentation: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
This method should be validated for specificity by analyzing the samples generated from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main analyte peak.
VI. Summary of Potential Degradation Products
The following table summarizes the likely degradation products of N-Boc-2-piperidineethanol based on its chemical structure and known degradation pathways.
| Degradation Product Name | Molecular Formula | Probable Cause | Analytical Detection |
| 2-Piperidineethanol | C₇H₁₅NO | Acidic conditions, high temperature | LC-MS, GC-MS |
| N-Boc-2-piperidine-acetaldehyde | C₁₂H₂₁NO₃ | Mild oxidation of the alcohol | LC-MS (may be unstable) |
| N-Boc-2-piperidine-acetic acid | C₁₂H₂₁NO₄ | Strong oxidation of the alcohol | LC-MS |
| N-Boc-2-piperidineethanol-N-oxide | C₁₂H₂₃NO₄ | Oxidation of the piperidine nitrogen | LC-MS |
VII. References
-
Cas 199942-74-0,(S)-1-N-BOC-PIPERIDINE-2-ETHANOL | lookchem. (n.d.). Retrieved January 12, 2026, from [Link]
-
III Analytical Methods. (n.d.). Retrieved January 12, 2026, from [Link]
-
(S)-1-N-Boc-piperidine-2-ethanol - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved January 12, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved January 12, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - CORE. (n.d.). Retrieved January 12, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Trends in Analytical chemistry - CONICET. (n.d.). Retrieved January 12, 2026, from [Link]
-
New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. "Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate," a chiral building block, is no exception. Its structural integrity directly influences the stereochemistry and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this critical intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Purity Matters
"this compound" (N-Boc-2-piperidineethanol) possesses a chiral center at the C2 position of the piperidine ring and two reactive functional groups: a Boc-protected amine and a primary alcohol. Impurities can arise from the synthesis, which typically involves the Boc protection of 2-piperidineethanol, or from degradation.[1] Potential impurities include diastereomers, enantiomers of the starting material, residual starting materials (2-piperidineethanol and di-tert-butyl dicarbonate), and byproducts of the Boc protection or deprotection processes.[2][3] A robust analytical method must be able to separate and quantify the main component from all these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[4] For a polar, chiral, and non-chromophoric compound like N-Boc-2-piperidineethanol, the choice of stationary phase, mobile phase, and detector is critical.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Achiral Purity
RP-HPLC is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[5] It is well-suited for separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a good starting point due to its wide applicability. For polar compounds that may exhibit poor retention on traditional C18 phases, a polar-embedded or polar-endcapped C18 column is recommended to improve retention and peak shape.[6]
-
Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile or methanol is typically used. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape for basic compounds like piperidine derivatives. However, care must be taken as prolonged exposure to strong acids can lead to the deprotection of the Boc group.[7]
-
Detection: Since N-Boc-2-piperidineethanol lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred over a UV detector.[8] These detectors are mass-based and provide a response for any non-volatile analyte.
Experimental Protocol: RP-HPLC with ELSD/CAD Detection
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and ELSD or CAD.
-
Chromatographic Conditions:
-
Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for achiral purity assessment by RP-HPLC.
Method 2: Chiral HPLC for Enantiomeric Purity
As a chiral molecule, determining the enantiomeric purity of N-Boc-2-piperidineethanol is crucial. This is achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.[9]
Causality Behind Experimental Choices:
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are highly effective for the separation of a wide range of chiral compounds, including piperidine derivatives.[10][11] Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of solvents.[12]
-
Mobile Phase: Normal-phase chromatography, using a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol, often provides the best enantioselectivity on polysaccharide-based CSPs.[13] A small amount of a basic additive like diethylamine (DEA) may be required to improve the peak shape of basic analytes.
-
Detection: As with RP-HPLC, ELSD or CAD are suitable detectors. If the concentration is high enough, UV detection at low wavelengths (e.g., 210-220 nm) may be possible, as the carbamate group has some UV absorbance.[14]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with an isocratic or gradient pump, autosampler, column oven, and a suitable detector (ELSD, CAD, or UV).
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: ELSD/CAD or UV at 215 nm
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Comparison of HPLC Methods
| Feature | Reversed-Phase HPLC | Chiral HPLC |
| Principle | Separation based on hydrophobicity | Separation of enantiomers based on differential interaction with a chiral stationary phase |
| Primary Use | Achiral purity, separation of diastereomers and process-related impurities | Enantiomeric purity determination |
| Stationary Phase | C18 (polar-embedded recommended) | Polysaccharide-based (e.g., Chiralpak® IA) |
| Mobile Phase | Water/Acetonitrile or Methanol gradient with acid modifier | n-Hexane/Alcohol with basic modifier |
| Detector | ELSD/CAD recommended | ELSD/CAD or low wavelength UV |
| Advantages | Robust, widely applicable for achiral impurities | Essential for stereochemical purity |
| Limitations | Cannot separate enantiomers | May not separate all achiral impurities |
Alternative Purity Assessment Methodologies
While HPLC is the primary technique, orthogonal methods are valuable for a comprehensive purity assessment.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Due to the polarity of N-Boc-2-piperidineethanol, derivatization is often necessary to increase its volatility and improve chromatographic performance.
Causality Behind Experimental Choices:
-
Derivatization: The hydroxyl group can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15] This replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.
-
Analysis: The derivatized analyte is then separated on a low-polarity capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information for impurity identification.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Dry a known amount of the sample (approx. 1 mg) under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Method 4: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[10]
Causality Behind Experimental Choices:
-
Principle: By accurately weighing the sample and a certified internal standard of known purity, and integrating specific, well-resolved signals from both, the purity of the sample can be calculated.
-
Advantages: qNMR is non-destructive, requires minimal sample preparation, and provides structural information simultaneously. It is an excellent orthogonal technique to chromatography.[17]
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.
-
Use a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Comparison of Alternative Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds with mass detection | Absolute quantification based on NMR signal intensity relative to a standard |
| Primary Use | Analysis of volatile impurities, confirmation of identity | Absolute purity determination, structural elucidation |
| Sample Prep | Derivatization often required | Simple dissolution with an internal standard |
| Advantages | High sensitivity and specificity, provides structural information | Primary analytical method, no analyte-specific standard needed, non-destructive |
| Limitations | Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer |
Decision-Making Guide for Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis.
Decision Pathway for Purity Assessment
Caption: Decision guide for selecting the appropriate analytical method.
Conclusion
The purity assessment of "this compound" requires a multi-faceted analytical approach. RP-HPLC with a universal detector like ELSD or CAD is a robust method for determining achiral purity and separating process-related impurities. Chiral HPLC, particularly with polysaccharide-based stationary phases, is indispensable for establishing enantiomeric purity. For orthogonal verification and absolute purity determination without a specific reference standard, qNMR stands out as a powerful and reliable technique. GC-MS, although requiring derivatization, is a valuable tool for the analysis of volatile impurities. By understanding the principles and practical considerations of each method, researchers and drug development professionals can design a comprehensive and scientifically sound strategy to ensure the quality and safety of this critical pharmaceutical intermediate.
References
- This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enantiomeric or isomeric purity of pharmaceutical compounds. (Source: Not a clickable URL, internal document reference)
-
qNMR: A powerful tool for purity determination. RSSL. [Link]
-
New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR. ResearchGate. [Link]
- Purity by Absolute qNMR Instructions. (Source: Not a clickable URL, internal document reference)
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. [Link]
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (Source: Not a clickable URL, internal document reference)
- Structures of the polysaccharide-based chiral stationary phases used in this study. (Source: Not a clickable URL, internal document reference)
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (Source: Not a clickable URL, internal document reference)
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
-
Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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This compound. PubChem. [Link]
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Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. [Link]
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Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. [Link]
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1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]
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Polysaccharide-based CSPs. Chiralpedia. [Link]
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This compound. SpectraBase. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]
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Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. [Link]
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Supporting Information for. The Royal Society of Chemistry. [Link]
- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (Source: Not a clickable URL, internal document reference)
- silylation overview.pdf. (Source: Not a clickable URL, internal document reference)
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Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. NIH. [Link]
-
GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. MDPI. [Link]
-
GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Boc-2-piperidineethanol
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of N-Boc-2-piperidineethanol, a vital building block in modern synthetic and medicinal chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a comparative analysis against structurally relevant alternatives, explains the causal relationships behind spectral features, and provides robust experimental protocols to ensure data integrity and reproducibility.
Introduction: The Structural Significance of N-Boc-2-piperidineethanol
The piperidine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[3][4] The introduction of a 2-hydroxyethyl substituent provides a key functional handle for further chemical elaboration. Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard strategy in multi-step synthesis. The Boc group is sterically bulky and electronically influences the piperidine ring, making its characterization crucial. High-resolution NMR spectroscopy is the definitive, non-destructive technique for confirming the identity, purity, and conformational properties of intermediates like N-Boc-2-piperidineethanol.[5]
This guide will dissect its ¹H and ¹³C NMR spectra, compare them with those of its constitutional isomer, N-Boc-4-piperidineethanol, and the unprotected parent compound, 2-piperidineethanol, to provide a comprehensive understanding of its spectral fingerprint.
Part 1: Definitive NMR Characterization of N-Boc-2-piperidineethanol
The chemical structure of N-Boc-2-piperidineethanol, with systematic numbering for NMR assignment, is shown below. The presence of the bulky Boc group introduces significant conformational complexity. Rotation around the carbamate C-N bond is slow on the NMR timescale at room temperature, often leading to broadened signals for protons and carbons near the nitrogen atom (positions 2 and 6).[6]
Caption: Structure of N-Boc-2-piperidineethanol with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum reveals a complex, asymmetric pattern of signals consistent with the C2-substitution. The signals for the protons on the piperidine ring are spread over a wide range due to the varied electronic environments.
¹³C NMR Spectral Analysis
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. The Boc group itself introduces three characteristic signals: the carbonyl carbon, the quaternary carbon, and the three equivalent methyl carbons. The chemical shifts of the piperidine ring carbons are significantly influenced by the electron-withdrawing nature of the carbamate group.[7]
| Assignment | ¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ ppm) [8] | ¹³C NMR (126 MHz, CDCl₃) Chemical Shift (δ ppm) [8] | Notes |
| Boc (-C(CH₃)₃) | 1.46 (s, 9H) | 28.7 | The sharp singlet in ¹H NMR is characteristic of the nine equivalent protons of the tert-butyl group. |
| Boc (-C(CH₃)₃) | - | 79.3 | Quaternary carbon of the Boc group. |
| Boc (-C=O) | - | 155.0 | Carbonyl carbon of the carbamate, typically found in this downfield region. |
| H2/C2 | 3.87 – 3.78 (m, 1H) | 56.9 | Chiral center carbon, attached to the nitrogen and the hydroxyethyl side chain. |
| H3/C3 | 1.99 – 1.73 (m, part of 4H) | 29.3 | Methylene protons and carbon on the piperidine ring. |
| H4/C4 | 1.45 – 1.32 (m, part of 1H) / 1.67 – 1.48 (m, part of 3H) | 23.6 | Methylene protons and carbon on the piperidine ring. |
| H5/C5 | 1.67 – 1.48 (m, part of 3H) | 30.6 | Methylene protons and carbon on the piperidine ring. |
| H6/C6 | 3.40 – 3.26 (m, part of 2H) | 46.4 | Methylene protons and carbon adjacent to the Boc-protected nitrogen. |
| H7/C7 | 1.99 – 1.73 (m, part of 4H) | 31.0 | Methylene protons and carbon of the ethyl side chain, adjacent to the ring. |
| H8/C8 | 3.73 – 3.63 (m, 2H) | 62.8 | Methylene protons and carbon adjacent to the hydroxyl group, deshielded by the oxygen atom. |
Part 2: Comparative NMR Analysis - The Power of Structural Context
To truly understand the NMR spectrum of N-Boc-2-piperidineethanol, it is invaluable to compare it with structurally similar molecules. This comparison highlights how subtle changes in molecular structure manifest in significant and predictable spectral differences.
Alternative 1: N-Boc-4-piperidineethanol (Constitutional Isomer)
This isomer differs only in the position of the hydroxyethyl group, moving it from the asymmetric C2 position to the symmetric C4 position. This change has a profound impact on the NMR spectrum. Due to the plane of symmetry passing through the nitrogen and C4, the number of unique signals is reduced. The C2/C6 and C3/C5 positions become chemically equivalent, simplifying the spectrum considerably.
Alternative 2: 2-Piperidineethanol (Unprotected Parent)
Removing the Boc group reveals its significant electronic and steric influence. The unprotected amine is less electron-withdrawing than the carbamate, causing the adjacent protons (H2, H6) and carbons (C2, C6) to shift upfield (to a lower δ value). The signals also tend to be sharper as the complication of carbamate bond rotamers is removed.
| Compound | Key ¹H NMR Features (CDCl₃) | Key ¹³C NMR Features (CDCl₃) |
| N-Boc-2-piperidineethanol | Asymmetric, complex multiplets for ring protons. Boc singlet at ~1.46 ppm.[8] | 10 unique carbon signals (excluding Boc). Ring carbons C2-C6 are distinct. C=O at ~155.0 ppm.[8] |
| N-Boc-4-piperidineethanol | Symmetric. Fewer signals for ring protons. C2/C6 and C3/C5 protons are equivalent. Boc singlet at ~1.44 ppm. | Fewer carbon signals due to symmetry. C2/C6 and C3/C5 are equivalent. C=O at ~154.8 ppm. |
| 2-Piperidineethanol | No Boc singlet. Protons adjacent to nitrogen (H2, H6) are shifted upfield compared to the Boc-protected version.[9] | No Boc signals. Carbons adjacent to nitrogen (C2, C6) are shifted significantly upfield.[10] |
This comparative view underscores how NMR spectroscopy is not just for identification but also a powerful tool for confirming regiochemistry. A synthetic chemist aiming to produce the 2-substituted isomer can unequivocally distinguish it from the 4-substituted byproduct by simply counting the number of signals in the ¹³C NMR spectrum.
Part 3: Experimental Protocol for High-Fidelity NMR Acquisition
The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is a self-validating system designed for acquiring publication-quality spectra for N-Boc-protected piperidines.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid signal distortion and artifacts.
-
Action: Accurately weigh 5-10 mg of N-Boc-2-piperidineethanol. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.[8]
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers can also reference the residual CHCl₃ signal (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C), but TMS remains the gold standard.[11]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Rationale: The parameters chosen dictate the resolution, sensitivity, and accuracy of the final spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in this molecule.
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Scans: Acquire 16 to 64 scans. This is usually sufficient for achieving a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Scans: Acquire 1024 to 4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).[5]
-
Relaxation Delay (d1): A 2-second delay is generally adequate.
-
-
-
Data Processing:
-
Rationale: Proper processing converts the raw data (Free Induction Decay) into an interpretable spectrum.
-
Action: Apply Fourier transformation, automatic phase correction, and baseline correction using the spectrometer's software. Manually refine the phase and baseline if necessary to ensure accurate peak integration and chemical shift determination.
-
Caption: Standard workflow for NMR sample analysis.
Conclusion
The ¹H and ¹³C NMR spectra of N-Boc-2-piperidineethanol provide a rich and definitive structural fingerprint. Key features include the characteristic signals of the Boc protecting group and a complex, asymmetric pattern for the piperidine ring and sidechain moieties, often with broadened lines due to carbamate rotamers. Comparative analysis against its 4-substituted isomer and its unprotected precursor demonstrates the profound and predictable influence of substituent position and N-protection on chemical shifts and spectral complexity. By following the robust experimental protocol outlined, researchers can reliably obtain high-fidelity NMR data, ensuring the structural integrity of this and related intermediates essential for the advancement of chemical and pharmaceutical research.
References
-
Macmillan Group, Princeton University. Supplementary Information. Nature. [Online] Available: [Link] [Accessed: Jan. 12, 2026].
-
Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Online] Available: [Link] [Accessed: Jan. 12, 2026].
-
Celardo, I., et al. (2021). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. [Online] Available: [Link] [Accessed: Jan. 12, 2026].
-
Manoharan, S. et al. (2011). Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. Journal of Organic & Pharmaceutical Chemistry. [Online] Available: [Link] [Accessed: Jan. 12, 2026].
-
Goti, A. et al. Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. ResearchGate. [Online] Available: [Link] [Accessed: Jan. 12, 2026].
-
S., Youssef A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Online] Available: [Link] [Accessed: Jan. 12, 2026].
-
Al-Rawi, S. et al. (2012). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Online] Available: [Link] [Accessed: Jan. 12, 2026].
-
Metin, T. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Online] Available: [Link] [Accessed: Jan. 12, 2026].
-
Al-Amiery, A. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). [Online] Available: [Link] [Accessed: Jan. 12, 2026].
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A Comparative Guide to the Chiral Separation of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate Enantiomers by HPLC and SFC
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry, the ability to isolate and analyze individual enantiomers is paramount. This guide provides a comprehensive comparison of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the technical nuances of each method, supported by established principles and experimental data from analogous separations, to empower researchers in making informed decisions for their analytical and preparative needs.
The Significance of Chiral Separation in Drug Discovery
Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in pharmacology. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to vastly different physiological responses. Therefore, regulatory agencies worldwide mandate the characterization of individual enantiomers in chiral drug candidates. The effective enantioselective separation of compounds like this compound is a crucial step in the early stages of drug discovery and development, ensuring the safety and efficacy of new chemical entities.[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
HPLC, particularly with chiral stationary phases (CSPs), remains a cornerstone for the enantioselective analysis of pharmaceutical compounds.[4] The versatility of HPLC allows for operation in normal-phase, reversed-phase, and polar organic modes, offering a broad toolkit for method development.
Mechanism of Chiral Recognition in HPLC
For a compound like this compound, which possesses a hydroxyl group, a carbamate, and a chiral center, polysaccharide-based CSPs are an excellent starting point. These CSPs, typically derivatives of cellulose or amylose, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition. The analyte enantiomers transiently interact with the chiral selector of the CSP, forming diastereomeric complexes with different binding energies, which results in their differential retention and separation.
Experimental Protocol: Chiral HPLC Method Development
A systematic approach to method development is crucial for achieving a robust and reliable chiral separation. The following protocol outlines a typical workflow for the enantiomeric separation of this compound using HPLC.
1. Initial Column and Mobile Phase Screening:
-
Chiral Stationary Phases: A screening of polysaccharide-based CSPs is recommended. Columns such as Daicel's Chiralpak® series (e.g., AD, OD, IC) or Phenomenex's Lux® series are excellent candidates.
-
Mobile Phase: For normal phase chromatography, a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol) is typically employed. A starting mobile phase composition could be 90:10 (v/v) n-hexane:isopropanol.
2. Optimization of Separation Parameters:
-
Modifier Concentration: The concentration of the alcohol modifier has a significant impact on retention and resolution. A gradient or a series of isocratic runs with varying modifier concentrations (e.g., 5% to 20%) should be evaluated.
-
Additive: For basic compounds like piperidine derivatives, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and reduce tailing.
-
Flow Rate and Temperature: These parameters can be adjusted to optimize analysis time and resolution. A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. Temperature can influence the thermodynamics of the chiral recognition process.
3. Method Validation:
-
Once an optimal separation is achieved, the method should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations, particularly at the preparative scale.[3][5][6] The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.
Advantages of SFC for Chiral Separations of Piperidine Derivatives
For compounds like this compound, SFC offers several distinct advantages:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster column equilibration, leading to significantly shorter analysis times.[5]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO2 makes SFC a more sustainable and cost-effective technique.[3][5][7]
-
Improved Efficiency: SFC often yields higher plate counts and sharper peaks, especially for basic compounds, leading to better resolution.[5]
-
Orthogonal Selectivity: While many CSPs are effective in both HPLC and SFC, the unique properties of the supercritical fluid mobile phase can sometimes lead to different elution orders or improved separations.[8]
Experimental Protocol: Chiral SFC Method Development
The method development workflow in SFC is analogous to that in HPLC, with some key differences in the mobile phase composition.
1. Initial Column and Co-solvent Screening:
-
Chiral Stationary Phases: The same polysaccharide-based CSPs successful in normal phase HPLC are generally the first choice for SFC screening.[9][10]
-
Mobile Phase: The mobile phase consists of supercritical CO2 and a polar organic modifier (co-solvent), typically an alcohol like methanol or ethanol. A generic screening gradient of 5% to 40% methanol in CO2 is a good starting point.
2. Optimization of Separation Parameters:
-
Co-solvent and Additive: The choice and concentration of the co-solvent are critical for tuning selectivity and retention. Similar to HPLC, a basic additive (e.g., 0.1% diethylamine) is often necessary to achieve good peak shapes for basic analytes.
-
Back Pressure and Temperature: In SFC, back pressure is a key parameter for maintaining the supercritical state of CO2 and influencing its density and solvating power. Typical back pressures range from 100 to 200 bar. Temperature also plays a role in modulating the properties of the supercritical fluid.
3. Method Scalability:
-
SFC is particularly well-suited for scaling up from analytical to preparative scale due to the ease of removing the CO2-rich mobile phase post-collection, which simplifies product isolation.[6]
Visualizing the Workflow: HPLC vs. SFC Method Development
The following diagrams illustrate the typical experimental workflows for developing a chiral separation method using HPLC and SFC.
Caption: Chiral SFC Method Development and Scale-up Workflow.
Head-to-Head Comparison: HPLC vs. SFC
The choice between HPLC and SFC for the chiral separation of this compound will depend on the specific goals of the researcher, whether they be high-throughput analytical screening or large-scale preparative purification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Heptane) | Supercritical Carbon Dioxide (CO2) |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes |
| Solvent Consumption | High | Low |
| Environmental Impact | Higher (use of toxic organic solvents) | Lower ("Green" Chemistry) [5] |
| Cost per Sample | Higher (solvent purchase and disposal) | Lower (CO2 is inexpensive) [10] |
| Peak Efficiency | Good | Often higher, especially for basic compounds [5] |
| Scalability | Possible, but solvent handling and removal can be challenging | Excellent, simplified product isolation [6] |
| Instrumentation | Widely available | Becoming more common, but may be less accessible |
Conclusion and Recommendations
Both HPLC and SFC are highly capable techniques for the successful chiral separation of this compound enantiomers.
-
For analytical purposes , where high throughput and rapid screening are desired, SFC is often the superior choice due to its speed and efficiency. The significant reduction in analysis time can accelerate the drug discovery process.
-
For preparative purposes , where the goal is to isolate gram-to-kilogram quantities of pure enantiomers, SFC presents a compelling advantage . The lower solvent consumption translates to substantial cost savings and a reduced environmental footprint. Furthermore, the ease of removing the CO2-rich mobile phase simplifies the downstream processing of the collected fractions. [10]
-
HPLC remains a robust and reliable option , especially in laboratories where SFC instrumentation is not yet available. A well-developed HPLC method can provide excellent resolution and is suitable for both analytical quality control and smaller-scale preparative work.
Ultimately, the optimal technique is contingent upon the specific application, available resources, and desired scale of operation. For laboratories engaged in modern drug discovery and development, investing in SFC capabilities for chiral separations offers significant long-term benefits in terms of speed, cost, and sustainability.
References
- BenchChem. (n.d.). Purification of Chiral Piperidine Derivatives - Technical Support Center.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Wong, M. M., Holzheuer, W. B., & Webster, G. K. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(2), 101-105.
- Ali, I., Raja, R., Alam, S. D., Shirsath, V., Jain, A. K., Locatelli, M., & Davide, V. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
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Ingenta Connect. (n.d.). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Retrieved from [Link]
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Chromatography Today. (2023, February 28). Should I use SFC or HPLC for my Analysis? Retrieved from [Link]
- Aboul-Enein, H. Y. (1999). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Separation Science and Technology, 34(15), 2973-2979.
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The Analytical Scientist. (2017, June 6). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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LCGC International. (2017, June 6). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. Retrieved from [Link]
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Regis Technologies. (2019, October 31). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC Application Note. Retrieved from [Link]
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
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PubChem. (n.d.). (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral Supercritical Fluid Chromatography in the Preparation of Enantiomerically Pure (S)-(+)-tert-Butyl-3-hydroxyazepane-1-carboxylate. Retrieved from [Link]
- Wang, Q., Zhu, P., Ruan, M., Wu, H., Peng, K., Han, H., Somsen, G. W., Crommen, J., & Jiang, Z. (2016). Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography.
- Al-Qaisi, A. M., Al-Soud, Y. A., & Al-Tel, T. H. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(15), 3456.
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Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
- Kulkarni, P. M., Kulkarni, S. S., & Gündisch, D. (2019). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC medicinal chemistry, 10(9), 1545–1553.
- Jida, M., Willand, N., & Villeret, V. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European journal of medicinal chemistry, 219, 113437.
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The Rigid Contender: A Comparative Guide to tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate-Derived Linkers Versus Flexible Linkers in PROTAC Design
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has matured from a promising concept to a clinically validated therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three critical elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1][2] While initially viewed as a mere spacer, the linker is now unequivocally recognized as a pivotal determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]
This guide provides an in-depth, objective comparison between PROTACs constructed with linkers derived from tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, a building block for semi-rigid linkers, and those employing traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. By examining the underlying principles and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for the rational design of next-generation protein degraders.
The Linker's Decisive Role in Ternary Complex Formation
The cornerstone of PROTAC activity is the formation of a stable and productive ternary complex between the POI, the PROTAC, and an E3 ligase.[3][] The linker's length, chemical composition, and conformational flexibility dictate the spatial arrangement of this complex, thereby influencing the efficiency of ubiquitin transfer to the POI and its subsequent degradation. An optimal linker facilitates a conformationally favorable arrangement for ubiquitination while also conferring desirable physicochemical properties like solubility and cell permeability to the PROTAC molecule.[1][5]
Diagram 1: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Flexible Linkers: The Workhorses of Early PROTAC Development
Flexible linkers, predominantly composed of PEG or alkyl chains, have been the mainstay of initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2]
Advantages:
-
Conformational Adaptability: The high degree of rotational freedom allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.
-
Synthetic Tractability: Alkyl and PEG chains can be readily incorporated into PROTAC structures using well-established chemical methodologies.
-
Improved Solubility (PEG): The hydrophilic nature of PEG linkers can enhance the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds.[6]
Disadvantages:
-
Entropic Penalty: The high flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.
-
Metabolic Instability: Flexible linkers, particularly longer alkyl chains, can be more susceptible to oxidative metabolism, leading to poor pharmacokinetic profiles.[6]
-
Potential for Unproductive Conformations: The conformational freedom might also result in the adoption of non-productive binding modes that do not lead to efficient ubiquitination.
The Rise of Rigidification: Introducing this compound
To overcome the limitations of flexible linkers, researchers have increasingly turned to the incorporation of rigid structural motifs. Saturated heterocyclic rings like piperidine, derived from precursors such as this compound, are particularly attractive for imparting conformational constraint.[1][2][7]
The use of such rigid linkers can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty associated with binding.[6] A notable example of this strategy's success is the development of the clinical candidates ARV-110 and ARV-471, where an initial flexible linker was replaced with a more rigid structure incorporating both piperidine and piperazine moieties, leading to significantly improved metabolic stability and potency.[6]
Advantages of Piperidine-Containing Rigid Linkers:
-
Enhanced Potency: By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can lead to more stable ternary complexes and, consequently, more potent protein degradation.
-
Improved Metabolic Stability: The rigid, cyclic structure of piperidine is less prone to metabolism compared to linear alkyl chains, which can improve the PROTAC's half-life and overall pharmacokinetic profile.[6]
-
Enhanced Selectivity: A more defined spatial orientation of the warhead and E3 ligase ligand can improve selectivity for the target protein and reduce off-target effects.
-
Improved Physicochemical Properties: The incorporation of the piperidine nitrogen can improve aqueous solubility.[7]
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and require more complex multi-step procedures compared to those with flexible linkers.
-
Reduced Conformational Sampling: The lack of flexibility might, in some cases, hinder the ability of the PROTAC to achieve the optimal geometry for ternary complex formation with a specific POI-E3 ligase pair.
Diagram 2: Linker Strategy Comparison
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A Senior Application Scientist's Guide to Impurity Analysis of N-Boc-2-piperidineethanol: A GC-MS Centric Comparison
Introduction: The Unseen Components in a Critical Building Block
N-Boc-2-piperidineethanol is a vital chiral building block in modern medicinal chemistry and pharmaceutical development. Its structure is a frequent scaffold in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is not merely a matter of yield; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even at trace levels, can introduce unwanted toxicity, alter pharmacological activity, or compromise the stability of the API.[3]
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities in drug substances and products.[3][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, technically grounded comparison of analytical methodologies for impurity profiling of N-Boc-2-piperidineethanol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS to viable alternatives like HPLC and NMR, and provide the data and protocols necessary for robust, reliable analysis.
Understanding the Impurity Profile: What to Look For and Why
The potential impurities in a batch of N-Boc-2-piperidineethanol are intrinsically linked to its synthesis. A common route involves the protection of 2-piperidineethanol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6]
Based on this, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted 2-piperidineethanol.
-
Reagents & By-products: Residual di-tert-butyl dicarbonate, tert-butanol (a by-product of the Boc group), and potentially O-acylated byproducts.[6]
-
Process-Related Impurities: N-methylated versions of 2-piperidineethanol can form under certain reductive hydrogenation conditions if starting from the corresponding pyridine.[7] Other piperidine-related compounds could also be present from the raw materials.[][9][10]
-
Degradation Products: Impurities formed during storage or under stress conditions.
The volatile and semi-volatile nature of many of these potential impurities makes GC-MS an exceptionally well-suited primary analytical technique.
The Primary Tool: In-Depth GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds.[11][12] Its high separation efficiency and the definitive structural information provided by mass spectrometry make it ideal for both identifying and quantifying unknown peaks in an impurity profile.[11][]
Expertise in Action: The "Why" Behind the GC-MS Protocol
A robust analytical method is not just a list of parameters; it's a series of informed decisions designed to yield a self-validating result.
Experimental Protocol: GC-MS Analysis of N-Boc-2-piperidineethanol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Boc-2-piperidineethanol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte and impurities without reacting with them and be compatible with the GC system.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates that could contaminate the GC inlet.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: A mid-polarity column like a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is chosen. This phase provides excellent resolving power for a wide range of analytes, from non-polar hydrocarbons to more polar alcohols and amines, which is essential for a broad impurity screen.
-
Inlet: Split/Splitless inlet operated in split mode (e.g., 50:1 ratio) at 250 °C. A split injection prevents column overloading with the main component, ensuring better peak shape for trace impurities. The temperature is high enough to ensure rapid volatilization without causing thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert and efficient carrier gas, providing good separation.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes. This allows for the separation of highly volatile impurities like residual solvents.
-
Ramp: 15 °C/min to 280 °C. A moderate ramp rate ensures good separation of components with different boiling points.
-
Final hold: Hold at 280 °C for 5 minutes. This ensures that any less volatile components are eluted from the column.
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that produces reproducible, information-rich fragmentation patterns, which are crucial for structural elucidation and comparison with spectral libraries (e.g., NIST).[12][14]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450. This range covers the expected molecular weights and fragmentation patterns of the target analyte and its likely impurities.
-
Data Acquisition: Full Scan mode. This ensures that no potential impurities are missed. For targeted quantification of known impurities, Selected Ion Monitoring (SIM) could be used for enhanced sensitivity.[15]
-
-
Visualizing the Workflow
The entire GC-MS process, from sample handling to final data analysis, can be visualized as a systematic workflow.
Caption: A typical workflow for the GC-MS analysis of impurities.
Anticipated Data & Interpretation
The analysis will yield a chromatogram with a major peak for N-Boc-2-piperidineethanol and several smaller peaks corresponding to impurities. Identification is a two-fold process: matching the retention time (RT) with a known standard and, more importantly, analyzing the mass spectrum. The fragmentation of the Boc group is highly characteristic, often showing a loss of isobutylene (56 Da) or the entire Boc group (100 Da), and a prominent tert-butyl cation at m/z 57.[14]
Table 1: Potential Impurities in N-Boc-2-piperidineethanol and their GC-MS Signatures (Illustrative Data)
| Compound Name | Potential Source | Approx. RT (min) | Key Mass Fragments (m/z) |
| tert-Butanol | Reagent by-product | 3.5 | 59 , 41 |
| 2-Piperidineethanol | Starting Material | 9.8 | 129, 98 , 84, 56 |
| N-Boc-2-piperidineethanol | Main Component | 14.2 | 229, 172 ([M-57]+) , 128, 98, 57 |
| N-Methyl-2-piperidineethanol | Process Impurity | 10.5 | 143, 112 , 98, 70 |
| Di-tert-butyl dicarbonate | Reagent | 11.5 | 161, 145, 117, 57 |
Note: Bolded m/z values indicate a prominent or base peak. Retention times are illustrative and depend on the exact conditions.
Comparative Analysis: Choosing the Right Tool for the Job
While GC-MS is a powerful tool, it is not universally optimal for every possible impurity. A comprehensive analysis strategy often involves orthogonal techniques.[16] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most relevant alternatives.[17][]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[11][19] It excels at analyzing non-volatile, thermally unstable, or highly polar compounds that are unsuitable for GC.[16]
-
Strengths:
-
Broad Applicability: Can analyze a wider range of compounds than GC, including salts and large molecules.[11]
-
Thermolabile Compounds: Analysis is performed at or near ambient temperature, preventing degradation of sensitive impurities.
-
-
Weaknesses:
-
Volatile Impurities: May provide poor retention and resolution for highly volatile impurities like residual solvents, for which GC is the gold standard.[12]
-
Detection: A standard UV detector may not detect impurities that lack a chromophore. Coupling to a mass spectrometer (LC-MS) overcomes this but increases complexity and cost.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about a molecule based on the magnetic properties of its atomic nuclei.
-
Strengths:
-
Definitive Structure Elucidation: Unparalleled for identifying the exact chemical structure of an unknown impurity without requiring a reference standard.
-
Quantitative (qNMR): Can provide highly accurate quantification of the main component and impurities without the need for individual impurity standards, by integrating signals relative to a certified internal standard.
-
-
Weaknesses:
-
Low Sensitivity: Significantly less sensitive than mass spectrometry-based methods, often requiring impurities to be present at levels >0.1% for detection and characterization.[]
-
Complexity: Spectral interpretation can be complex, especially in mixtures, often requiring a highly skilled operator.
-
At-a-Glance Comparison
The choice of analytical technique is dictated by the specific question being asked.
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Feature | GC-MS | HPLC-UV/MS | NMR Spectroscopy |
| Primary Application | Volatile & semi-volatile compounds | Non-volatile & thermally labile compounds | Structural elucidation & quantification |
| Sensitivity | Very High (ppb-ppm) | High (ppm) | Low (>0.1%) |
| Specificity | High (based on RT and mass spectrum) | High (with MS), Moderate (with UV) | Very High (structural information) |
| Quantification | Requires reference standards | Requires reference standards | Can be absolute (qNMR) |
| Sample Throughput | High (automated) | High (automated) | Low |
| Cost (Instrument) | Moderate-High | Moderate-High | Very High |
| Best for N-Boc-2-Pip-EtOH | Excellent for process impurities, starting materials, and volatile by-products. | Good for non-volatile degradation products or polymeric impurities. | Excellent for confirming the structure of major impurities and for assay quantification. |
Decision-Making Framework
Selecting the appropriate analytical method requires a logical approach based on the analytical goals.
Caption: A decision tree for selecting the optimal analytical technique.
Trustworthiness Through Validation: Adhering to ICH Q2(R1)
An unvalidated analytical method produces data without context or assurance of quality. To ensure our GC-MS method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[20][21][22][23] This involves rigorously testing key performance characteristics:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of other components, such as impurities and degradants. This is achieved by analyzing a placebo and spiked samples.
-
Linearity & Range: Establishing that the method's response is directly proportional to the concentration of the impurity over a specified range (e.g., from the reporting threshold to 120% of the specification limit).
-
Accuracy: Measuring the closeness of the test results to the true value, typically assessed by analyzing samples with known amounts of spiked impurities (% recovery).
-
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest amount of an impurity that can be reliably detected and quantified, respectively. The LOQ must be at or below the reporting threshold defined by ICH Q3 guidelines.[4]
-
Robustness: Deliberately varying method parameters (e.g., flow rate, temperature ramp) to demonstrate the method's reliability during normal use.
By systematically validating these parameters, we build a self-validating system that ensures the data are reliable, reproducible, and defensible for regulatory submission.
Conclusion
For the comprehensive analysis of impurities in N-Boc-2-piperidineethanol, GC-MS stands out as a primary technique of choice. Its high resolution and specificity for the volatile and semi-volatile compounds that constitute the most likely process-related impurities make it an invaluable tool. The detailed structural information from mass spectrometry provides a high degree of confidence in impurity identification.
However, a truly robust quality control strategy acknowledges the strengths of orthogonal methods. HPLC is essential for capturing non-volatile or thermally sensitive impurities that GC-MS might miss, while NMR remains the ultimate arbiter for definitive structural elucidation of novel impurities. By understanding the capabilities and limitations of each technique, researchers can design a holistic, scientifically sound, and regulatory-compliant approach to ensure the purity and safety of this critical pharmaceutical intermediate.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
- BenchChem. (2025). (S)-1-N-Boc-piperidine-2-ethanol.
- ICH. (n.d.). Quality Guidelines.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
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- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
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- BOC Sciences. (2025). Mutagenic Impurity Analysis for Safe Formulations.
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A Definitive Guide to Purity Determination: Quantitative NMR (qNMR) for Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise determination of purity for key intermediates like "Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate" is not merely a quality control checkpoint; it is the bedrock of reproducible research and the development of safe, effective therapeutics. While traditional chromatographic methods have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages. This guide provides an in-depth, objective comparison of qNMR with alternative techniques, supported by experimental protocols and data, to empower you in selecting the most robust method for your analytical needs.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, ¹H qNMR is a primary ratio method. This means the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[1] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which rely on the response of a detector to a molecule's specific properties (e.g., UV absorbance), qNMR provides a direct measure of molar concentration.[2] This fundamental difference eliminates the need for an identical reference standard of the analyte for quantification, a significant advantage when working with novel or custom-synthesized molecules.[3] A single, well-characterized internal standard can be used for the quantification of multiple analytes.[2]
A Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique for purity determination should be a well-informed decision based on the specific requirements of the analysis. Below is a comparison of qNMR with HPLC and GC for the purity assessment of "this compound".
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on molar ratios.[1] | Separation based on polarity and interaction with a stationary phase.[4] | Separation based on volatility and interaction with a stationary phase.[4] |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Accuracy & Precision | High accuracy and precision (typically <1% RSD).[5] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Specificity | High, provides structural confirmation.[3] | High, separates impurities based on retention time.[4] | High, separates volatile impurities based on retention time.[4] |
| Sample Throughput | Moderate to high. | High, especially with autosamplers. | Moderate. |
| Sample Preparation | Simple dissolution. | Dissolution and filtration.[4] | May require derivatization for non-volatile compounds.[4] |
| Destructive | No, the sample can be recovered. | Yes. | Yes. |
| Information Provided | Purity, structural confirmation, and impurity identification. | Purity and impurity profile based on retention time. | Purity of volatile components. |
Experimental Protocol: qNMR Purity Determination of this compound
This protocol outlines a validated approach for determining the purity of "this compound" using ¹H qNMR with an internal standard.
Causality of Experimental Choices
-
Internal Standard Selection: For a polar analyte like "this compound", a polar, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals is crucial. Maleic acid is an excellent choice as it is highly polar, non-hygroscopic, and provides a sharp singlet in a relatively clear region of the spectrum.[4]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its ability to dissolve both the polar analyte and the internal standard, and its residual peak does not interfere with the signals of interest.[2]
-
Relaxation Delay (d1): A sufficiently long relaxation delay is critical for accurate quantification. A d1 of at least 5 times the longest T₁ of both the analyte and internal standard ensures complete relaxation of the protons between scans, leading to accurate signal integration.
Step-by-Step Methodology
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of certified reference standard Maleic Acid into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO-d₆.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of "this compound" into a clean, dry vial.
-
Add a precise volume (e.g., 1.00 mL) of the Maleic Acid internal standard stock solution to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer an appropriate amount (typically 600-700 µL) of the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Key acquisition parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans (ns): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).
-
Acquisition Time (aq): 4 seconds.
-
-
-
Data Processing and Purity Calculation:
-
Apply an exponential multiplication with a line broadening factor of 0.3 Hz.
-
Perform phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For "this compound", the singlet from the tert-butyl group (~1.4 ppm, 9H) is ideal. For Maleic Acid, the singlet from the olefinic protons (~6.3 ppm, 2H) is used.
-
Calculate the purity using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 229.32 g/mol ; Maleic Acid: 116.07 g/mol )
-
m = Mass
-
P = Purity of the internal standard
-
-
Visualizing the qNMR Workflow
Caption: Workflow for qNMR Purity Determination.
Orthogonal Method Comparison: HPLC Protocol
For a comprehensive purity assessment, an orthogonal method like HPLC is recommended.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
Hypothetical Comparative Data
| Method | Purity (% w/w) | Relative Standard Deviation (RSD, n=3) |
| ¹H qNMR | 99.2% | 0.3% |
| HPLC (Area %) | 99.5% | 0.5% |
The slight difference in purity values between qNMR and HPLC area percent is expected. qNMR provides a more accurate mass purity, while HPLC area percent can be influenced by differences in the UV response of impurities.
The Self-Validating System: Trustworthiness in qNMR
The protocol described is designed to be a self-validating system. The use of a certified internal standard provides traceability. The selection of non-overlapping, characteristic signals for integration ensures specificity. Method validation according to ICH guidelines (Q2(R1)) and USP General Chapter <761> would further establish the method's accuracy, precision, linearity, and robustness.[6]
Logical Relationship in qNMR Calculation
Caption: Core Components of the qNMR Purity Calculation.
Conclusion: Embracing a Primary Method for Unambiguous Purity Assessment
For the determination of purity for critical pharmaceutical intermediates like "this compound," qNMR offers a robust, accurate, and direct method that complements traditional chromatographic techniques. Its foundation as a primary ratio method provides a high degree of confidence in the analytical results, supporting the integrity of research and development in the pharmaceutical industry. By understanding the principles and following a validated protocol, researchers can leverage the power of qNMR for unambiguous purity assessment.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]
-
Almac Group. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
-
Almac Group. Almac Voice. [Link]
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
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A Researcher's Guide to Linker Selection: A Performance Comparison of Piperidine vs. Piperazine in PROTACs
Introduction: The Linker as an Active Architect of PROTAC Efficacy
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have established a revolutionary modality. These heterobifunctional molecules operate by commandeering the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[] The canonical PROTAC architecture consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] Historically viewed as a simple tether, the linker is now understood to be a critical determinant of a PROTAC's success, actively influencing its biological activity, from ternary complex formation to pharmacokinetic properties.[3]
While flexible alkyl and polyethylene glycol (PEG) linkers were common in early designs, the field is increasingly shifting towards more rigid structures to overcome challenges in potency and drug-like properties.[2][4] Among the most successful rigidifying motifs are the saturated heterocycles, piperidine and piperazine.[][4] This guide provides an in-depth comparison of their performance, offering field-proven insights and experimental frameworks to guide rational PROTAC design for researchers, scientists, and drug development professionals.
Core Principles: The Strategic Value of Rigidity
The primary function of a PROTAC is to induce a productive ternary complex between the POI and an E3 ligase. The linker's length, composition, and flexibility dictate the geometry and stability of this complex.[3] Highly flexible linkers, like long alkyl chains, possess a high degree of conformational freedom. While this allows for broad sampling of spatial orientations, it comes at a significant entropic cost when locking into the single, productive conformation required for ubiquitination.
This is the causal basis for incorporating rigid motifs like piperidine and piperazine. By reducing the number of rotatable bonds, these structures constrain the linker's flexibility.[5] This pre-organizes the PROTAC, reducing the entropic penalty of ternary complex formation and potentially leading to more stable and effective protein-protein interactions between the POI and the E3 ligase.[6][]
Caption: The PROTAC mechanism of action.
Head-to-Head Comparison: Piperidine vs. Piperazine
The choice between a piperidine and a piperazine linker is nuanced and carries significant implications for the final PROTAC's performance profile.[6] While both impart rigidity, their distinct chemical natures offer different advantages and disadvantages.
Structural and Physicochemical Differences
-
Piperidine: A six-membered ring with a single basic nitrogen atom. It serves as a rigid, non-polar scaffold.
-
Piperazine: A six-membered ring containing two nitrogen atoms at positions 1 and 4. The second nitrogen introduces an additional basic center and a versatile synthetic handle.
The most critical difference lies in the basicity (pKa) of the nitrogen atoms. The pKa of piperazine is strongly influenced by its surrounding chemical groups.[8][9] This allows for fine-tuning of its protonation state at physiological pH (≈7.4). A protonated piperazine becomes a cation, which can dramatically alter the molecule's properties.[9]
Impact on Aqueous Solubility
A primary hurdle in PROTAC development is their frequent violation of Lipinski's "Rule of 5," leading to high molecular weight, large polar surface area, and consequently, poor aqueous solubility.[10] This is where piperazine linkers offer a distinct advantage.
-
Piperazine: By introducing a basic center that can be protonated at physiological pH, piperazine linkers can significantly enhance the aqueous solubility of a PROTAC.[8][11] This strategy has been successfully employed to rescue potent but poorly soluble PROTAC series.
-
Piperidine: As a single, less basic amine, piperidine has a less pronounced effect on solubility compared to piperazine.
Causality: The improvement in solubility is a direct consequence of the favorable interactions between the charged, protonated piperazinium cation and polar water molecules. However, the degree of protonation is highly dependent on the linker's local chemical environment; electron-withdrawing groups (like adjacent amides) can lower the pKa, reducing the percentage of protonated species at pH 7.4.[8][12]
Impact on Cell Permeability
Cell permeability is a complex parameter governed by a trade-off between solubility and lipophilicity. While improved solubility is beneficial for formulation, excessive polarity can hinder passive diffusion across the lipid bilayer of the cell membrane.
-
General Trend: Both piperidine and piperazine, by contributing to a more rigid structure, can improve permeability.[10] Rigidity allows the PROTAC to adopt folded conformations that shield its polar functional groups, reducing the 3D polar surface area and facilitating membrane transit.[13]
-
Piperazine Specifics: The protonation state of piperazine is a double-edged sword. While beneficial for solubility, a permanent positive charge can be detrimental to passive permeability. Therefore, designing piperazine linkers where the pKa is finely tuned is crucial.[8]
-
Case Studies: Clinical candidates like ARV-110 and ARV-471 incorporate rigid linkers with both piperidine and piperazine moieties, demonstrating that this strategy can yield molecules with good cell permeability and oral bioavailability.[6][10]
Impact on Metabolic Stability
Flexible linkers, particularly long alkyl or PEG chains, often present multiple "soft spots" for metabolic enzymes like Cytochrome P450s (CYPs).[14]
-
Piperidine & Piperazine: The cyclic and saturated nature of these rings generally enhances metabolic stability compared to their linear counterparts.[6][] Incorporating these motifs can shield adjacent chemical bonds from enzymatic attack. For instance, linking a piperazine ring via an amide bond can prevent N-dealkylation, a common metabolic pathway.[8] In the development of ARV-110, replacing a flexible linker with a more rigid one containing these heterocycles significantly improved metabolic stability and potency.[]
Comparative Performance Summary
| Performance Metric | Piperidine Linker | Piperazine Linker | Rationale & Key Considerations |
| Rigidity | High | High | Both reduce conformational flexibility, pre-organizing the PROTAC for ternary complex formation.[6] |
| Solubility | Moderate Impact | High Potential for Enhancement | The second nitrogen in piperazine can be protonated, significantly increasing aqueous solubility.[8][11] |
| Permeability | Favorable | Favorable (pKa dependent) | Rigidity allows for folded conformations that mask polarity.[13] For piperazine, a high degree of protonation can hinder passive diffusion. |
| Metabolic Stability | High | High | Cyclic structures are generally more resistant to metabolism than linear chains.[] |
| Synthetic Tractability | Readily Incorporated | Versatile Handle | The second nitrogen in piperazine provides a convenient point for modular synthesis.[6] |
Note: While trends are established, direct head-to-head comparative studies on matched-pair PROTACs are not widely available in the literature, necessitating a case-by-case evaluation.[6]
Experimental Validation: A Practical Guide
To empirically determine the optimal linker, a series of standardized assays must be performed. The following protocols provide a robust framework for comparing PROTACs containing piperidine versus piperazine linkers.
Caption: A workflow for the experimental evaluation of PROTAC linkers.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound across an artificial lipid-infused membrane, providing a high-throughput initial assessment of permeability.[15]
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Filter Plate: Carefully coat the membrane of a 96-well filter plate with 5 µL of a phospholipid solution (e.g., 2% phosphatidylcholine in dodecane).
-
Prepare Donor Plate: Add 200 µL of a solution containing the test PROTAC (e.g., 50 µM in PBS, with final DMSO concentration <1%) to the coated filter plate wells.
-
Assemble Sandwich: Place the filter plate onto the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours, protected from light and evaporation.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the concentrations measured.
Interpretation: A higher Papp value indicates greater passive permeability. This initial screen helps prioritize compounds for more complex cellular assays like Caco-2.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Principle: This assay determines the rate of Phase I metabolic degradation of a PROTAC by incubating it with HLMs, which are rich in CYP enzymes.[16]
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine phosphate buffer (pH 7.4), HLM, and the test PROTAC.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent PROTAC remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the line is used to calculate the intrinsic clearance and metabolic half-life (t½).
Interpretation: A longer half-life indicates greater metabolic stability. Comparing the t½ of the piperidine vs. piperazine variant directly assesses the impact of the linker on metabolic liability.
Protocol 3: Cellular Degradation Assessment via Western Blot
Principle: This is the definitive assay to measure the primary outcome of PROTAC action: the reduction in the total amount of the target protein in a cellular context.
Methodology:
-
Cell Culture and Seeding: Plate cells of interest (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.
-
Data Analysis: Plot the normalized POI levels against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).
Interpretation: Lower DC50 and higher Dmax values indicate a more potent and efficacious PROTAC. This assay provides the ultimate biological readout for comparing linker performance.
Conclusion and Future Outlook
The choice between piperidine and piperazine linkers in PROTAC design is a strategic decision that involves a careful balancing of physicochemical and pharmacological properties.
-
Piperazine offers a powerful tool to enhance aqueous solubility, a common bottleneck for large PROTAC molecules. However, this must be carefully managed to avoid compromising cell permeability due to excessive charge.
-
Piperidine provides a robust, rigid scaffold that reliably improves metabolic stability and conformational definition without the complexities of managing a second basic center.
Ultimately, there is no universal "better" choice. The optimal linker is context-dependent, relying on the specific properties of the POI ligand, the E3 ligase ligand, and the target product profile. The most successful approach involves the parallel synthesis and evaluation of both linker types, using the experimental framework provided in this guide to make data-driven decisions.
Future advancements will likely involve a greater reliance on computational modeling and structural biology to predict the conformational dynamics of PROTACs and the stability of their ternary complexes in silico, further refining our ability to rationally design the ideal linker from the outset.
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Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973 (2016). Available at: [Link]
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University of Southampton. Current strategies for the design of PROTAC linkers: a critical review. (2020). Available at: [Link]
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Pairet, L. et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(9), 1418-1424 (2021). Available at: [Link]
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Yang, J. et al. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols, 2(1), 100288 (2021). Available at: [Link]
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Scarpino, A. et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977 (2022). Available at: [Link]
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Wu, T. et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery, 2(2), FDD41 (2020). Available at: [Link]
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Shionoya, T. et al. Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(5), 457-467 (2023). Available at: [Link]
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Smith, L. N. et al. Cellular parameters shaping pathways of targeted protein degradation. Essays in Biochemistry, 66(5), 551-563 (2022). Available at: [Link]
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Oxford University Press. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Available at: [Link]
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Pairet, L. et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(9), 1418-1424 (2021). Available at: [Link]
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Edmondson, S. D. et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(11), e202200078 (2022). Available at: [Link]
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Maple, H. J. et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(21), 14245-14265 (2022). Available at: [Link]
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Goracci, L. et al. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(15), 8023-8040 (2020). Available at: [Link]
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Steinebach, C. et al. Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 16(11), 2331-2342 (2021). Available at: [Link]
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Steinebach, C. et al. Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 16(11), 2331-2342 (2021). Available at: [Link]
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Goracci, L. et al. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(15), 8023-8040 (2020). Available at: [Link]
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Scott, J. S. et al. Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(6), 1221-1227 (2020). Available at: [Link]
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ResearchGate. Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB. (2022). Available at: [Link]
-
Ciadamidaro, L. et al. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Molecular Biosciences, 8, 772523 (2021). Available at: [Link]
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ResearchGate. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. (2021). Available at: [Link]
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Troup, R. I. et al. Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(3), 435-453 (2020). Available at: [Link]
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Scarpino, A. et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977 (2022). Available at: [Link]
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Li, Y. et al. Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society, 146(2), 1215-1225 (2024). Available at: [Link]
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Wu, T. et al. Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery, 2(2), FDD41 (2020). Available at: [Link]
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Impact of "Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate" linker rigidity on PROTAC stability
Introduction: Beyond a Simple Tether
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC's architecture is deceptively simple: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Historically viewed as a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's therapeutic success, profoundly influencing its stability, cell permeability, and the efficiency of ternary complex formation.[2][3]
This guide delves into the nuanced role of linker rigidity, with a specific focus on the impact of incorporating structures like tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. We will objectively compare the performance of PROTACs bearing such rigid linkers against those with more conventional flexible linkers, supported by representative experimental data and detailed protocols to empower researchers in their drug development endeavors.
The Rigidity Advantage: Pre-organization and Enhanced Stability
The choice between a flexible and a rigid linker is a pivotal decision in PROTAC design.[3] Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic accessibility and can confer good solubility.[4] However, their high conformational freedom can come at a cost, leading to an entropic penalty upon binding and potential susceptibility to metabolism.[3]
Rigid linkers, on the other hand, by incorporating cyclic structures such as piperidine or piperazine, introduce conformational constraints.[4] This rigidity can "pre-organize" the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] This pre-organization can lead to enhanced potency and improved metabolic stability.[5] The piperidine moiety in this compound serves as a rigid scaffold, which can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand.[5]
A prime example of the successful application of rigid linkers is in the development of the clinical candidates ARV-110 and ARV-471. In these molecules, a more rigid linker structure incorporating piperidine and piperazine moieties replaced an initial flexible linker, resulting in significantly improved metabolic stability and potency.[1][]
Comparative Performance Analysis: Rigid vs. Flexible Linkers
| Parameter | PROTAC with Rigid Piperidine-based Linker (Representative) | PROTAC with Flexible PEG-based Linker (Representative) | Rationale for Performance Difference |
| Degradation Potency (DC50) | ~1-10 nM[7][8] | 10-100 nM | The pre-organized conformation of the rigid linker can lead to more efficient ternary complex formation, resulting in higher potency.[3] |
| Maximal Degradation (Dmax) | >90%[7] | 70-90% | A more stable ternary complex facilitated by the rigid linker can lead to more complete degradation of the target protein. |
| Metabolic Stability (t½ in liver microsomes) | >60 minutes | <30 minutes | The rigid cyclic structure is less susceptible to enzymatic degradation by cytochrome P450s compared to linear, flexible chains.[5] |
| Cell Permeability (Papp A-B in Caco-2 assay) | Moderate (1-5 x 10⁻⁶ cm/s) | Low to Moderate (0.5-3 x 10⁻⁶ cm/s) | While increased rigidity can sometimes negatively impact permeability, the ability of some rigid linkers to shield polar groups can lead to comparable or even improved cell entry.[9] |
Note: The data presented are representative values compiled from multiple sources for illustrative purposes and may not reflect a direct experimental comparison.
Experimental Protocols for PROTAC Stability and Activity Assessment
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed methodologies for key experiments to evaluate the stability and efficacy of PROTACs.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl₂ (3.3 mM), and pooled human liver microsomes (0.5 mg/mL protein concentration).
-
Compound Addition: Add the PROTAC test compound (final concentration of 1 µM) to the incubation mixture.
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of remaining PROTAC against time and calculate the in vitro half-life (t½).
Cellular Permeability Assessment Using the Caco-2 Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human drug absorption across the intestinal epithelium.[10][11]
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: Add the PROTAC test compound (typically at 10 µM) to the apical (A) chamber and fresh assay buffer to the basolateral (B) chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC test compound to the basolateral (B) chamber and fresh assay buffer to the apical (A) chamber.
-
-
Sampling: At specified time points (e.g., 60 and 120 minutes), take samples from the receiver chamber.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can also be determined to assess active transport.
Quantification of PROTAC-Induced Protein Degradation by Western Blot
Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein following PROTAC treatment.[3][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Signal Detection and Analysis: Detect the signal using an appropriate substrate and imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizing the Impact of Linker Rigidity
The following diagrams illustrate the conceptual differences between flexible and rigid linkers in PROTACs and a typical experimental workflow.
Caption: Conformational states of flexible vs. rigid linkers.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion: A Rational Approach to Linker Design
The linker is a critical determinant of a PROTAC's success, and its rigidity is a key parameter to be optimized. The incorporation of rigid moieties like this compound can offer significant advantages in terms of pre-organizing the molecule for efficient ternary complex formation and enhancing metabolic stability. While there can be trade-offs with properties like cell permeability, a rational design approach that systematically evaluates a diverse range of linkers is paramount. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize their PROTACs and make informed decisions in the journey toward developing novel protein degraders.
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Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1155-1163. Retrieved from [Link]
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Kort-Mads, A., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(15), 10329-10343. Retrieved from [Link]
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AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
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ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of (A) ARV-110 and (B) ARV-471. Retrieved from [Link]
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ResearchGate. (n.d.). Abstract 43: Discovery of ARV-110, a first in class androgen receptor degrading PROTAC for the treatment of men with metastatic castration resistant prostate cancer. Retrieved from [Link]
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Arvinas. (2020, December 14). Arvinas Releases Interim Clinical Data Further Demonstrating the Powerful Potential of PROTAC® Protein Degraders ARV-471 and ARV-110. Retrieved from [Link]
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National Institutes of Health. (n.d.). Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of N-Boc-2-piperidineethanol
Introduction: The Significance of N-Boc-2-piperidineethanol in Drug Discovery
N-Boc-2-piperidineethanol is a chiral building block of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a wide array of natural products and pharmaceuticals, and the specific stereochemistry at the C2 position, coupled with the readily functionalizable ethanol side chain, makes this compound a valuable synthon for creating complex molecular architectures with specific biological activities. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it is easily removed under acidic conditions, allowing for further synthetic manipulations. This guide provides a comparative analysis of the primary catalytic systems for the synthesis of enantiomerically enriched N-Boc-2-piperidineethanol, offering experimental data and procedural insights to aid researchers in selecting the optimal strategy for their needs.
Comparative Analysis of Catalytic Systems
The synthesis of enantiopure N-Boc-2-piperidineethanol can be broadly categorized into three main strategies: enzymatic kinetic resolution of a racemic mixture, asymmetric synthesis from prochiral precursors, and the reduction of a chiral precursor. Each approach presents a unique set of advantages and challenges in terms of efficiency, scalability, cost, and stereoselectivity.
| Catalytic System | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Key Advantages | Key Limitations | Ref. |
| Enzymatic Kinetic Resolution | Lipase PS / Porcine Pancreatic Lipase (PPL) | Racemic N-Boc-2-piperidineethanol | ~45% (for each enantiomer) | >95% (with dual-enzyme system) | Mild reaction conditions, high enantioselectivity with optimized systems. | Theoretical maximum yield of 50% for each enantiomer, can require screening of multiple enzymes and conditions. | [1] |
| Organocatalyzed Asymmetric Synthesis | L-Proline derivatives | N-Boc protected amino aldehyde | Good to Excellent | >95% | Metal-free, environmentally benign, readily available catalysts. | Can require higher catalyst loadings compared to metal catalysts. | |
| Asymmetric Hydrogenation | [Ru(BINAP)Cl₂] or similar Rh/Ru complexes | 2-(2-hydroxyethyl)pyridine | High | >95% | Atom-economical, high yields and enantioselectivity. | Requires specialized high-pressure equipment, potential for catalyst poisoning. | [2] |
| Reduction of Chiral Precursor | Lithium Aluminum Hydride (LiAlH₄) | N-Boc-L-pipecolic acid | High | >99% (depends on precursor purity) | High enantiopurity, straightforward reduction. | Stoichiometric use of a hazardous reagent, relies on the availability of the enantiopure starting material. | [3] |
In-Depth Analysis of Catalytic Methodologies
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution (EKR) is a widely employed technique for the separation of racemates. This method leverages the high enantioselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[4] In the case of N-Boc-2-piperidineethanol, lipases are used to selectively acylate one of the alcohol enantiomers.
Causality Behind Experimental Choices:
The choice of lipase is critical for achieving high enantioselectivity. Lipases such as Pseudomonas sp. lipase (Lipase PS) and Porcine Pancreatic Lipase (PPL) have shown complementary selectivities for the enantiomers of N-Boc-2-piperidineethanol.[1] The solvent medium also plays a crucial role; organic solvents like hexane or methyl tert-butyl ether (MTBE) are often preferred as they can enhance enzyme activity and selectivity.[1] Vinyl acetate is a common acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward. The reaction is typically monitored and stopped at or near 50% conversion to maximize the enantiomeric excess of both the acylated product and the unreacted alcohol.[5]
Experimental Protocol: Dual-Enzyme Kinetic Resolution of (±)-N-Boc-2-piperidineethanol [1]
-
Step 1: (R)-Enantiomer Acylation: To a solution of racemic N-Boc-2-piperidineethanol (1.0 eq) in hexane, add Lipase PS (e.g., 50% by weight of the substrate) and vinyl acetate (1.5 eq).
-
Stir the mixture at 20 °C and monitor the reaction progress by chiral HPLC.
-
Once approximately 45% conversion is reached, filter off the enzyme and concentrate the filtrate under reduced pressure.
-
Step 2: (S)-Enantiomer Acylation: Dissolve the crude mixture from Step 1 in MTBE. Add Porcine Pancreatic Lipase (PPL) and vinyl propionate (1.5 eq).
-
Stir the mixture at 20 °C until the desired conversion of the remaining (S)-enantiomer is achieved (monitored by chiral HPLC).
-
Filter off the enzyme and concentrate the filtrate.
-
Step 3: Separation and Deprotection: The resulting mixture of the (R)-acetate and (S)-propionate can be separated by column chromatography.
-
The separated esters are then individually hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the enantiopure (R)- and (S)-N-Boc-2-piperidineethanol.
Visualization of the Catalytic Cycle:
Caption: Mechanism of lipase-catalyzed kinetic resolution of a racemic alcohol.
Organocatalyzed Asymmetric Synthesis: The "Green" Alternative
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts.[6] L-proline and its derivatives are particularly effective in catalyzing the formation of chiral piperidine rings through intramolecular aza-Michael reactions.[7]
Causality Behind Experimental Choices:
The catalytic cycle of proline-catalyzed reactions typically involves the formation of an enamine or iminium ion intermediate.[8] In the context of synthesizing N-Boc-2-piperidineethanol, a suitable starting material would be an N-Boc protected amino aldehyde. The proline catalyst forms a nucleophilic enamine with the aldehyde, which then undergoes an intramolecular aza-Michael addition to an appropriately positioned Michael acceptor within the same molecule, leading to the cyclized piperidine product with high enantioselectivity. The choice of solvent and the presence of co-catalysts can influence the reaction rate and stereochemical outcome.
Experimental Protocol: L-Proline-Catalyzed Intramolecular Aza-Michael Reaction (Conceptual)
Note: A direct literature procedure for the synthesis of N-Boc-2-piperidineethanol via this method was not found in the provided search results. The following is a generalized protocol based on similar transformations.
-
To a solution of the N-Boc protected amino α,β-unsaturated aldehyde precursor (1.0 eq) in a suitable solvent (e.g., DMSO or chloroform), add L-proline (10-30 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral N-Boc-2-formylpiperidine.
-
The resulting aldehyde can then be reduced to the corresponding alcohol (N-Boc-2-piperidineethanol) using a mild reducing agent such as NaBH₄.
Visualization of the Catalytic Cycle:
Caption: Catalytic cycle of an L-proline-catalyzed intramolecular aza-Michael reaction.
Asymmetric Hydrogenation: An Atom-Economical Route
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[9] For the synthesis of N-Boc-2-piperidineethanol, this approach would involve the enantioselective hydrogenation of a 2-(2-hydroxyethyl)pyridine precursor. Chiral ruthenium and rhodium complexes, particularly those bearing the BINAP ligand, are well-established catalysts for the asymmetric hydrogenation of a variety of substrates, including heteroaromatics.[2][10]
Causality Behind Experimental Choices:
The success of asymmetric hydrogenation hinges on the choice of a suitable chiral ligand that can effectively create a chiral environment around the metal center, leading to preferential hydrogenation of one enantiotopic face of the substrate.[11] The BINAP ligand is a classic example of a C₂-symmetric bisphosphine ligand that has proven to be highly effective in Ru- and Rh-catalyzed asymmetric hydrogenations.[2] The reaction is typically carried out under a high pressure of hydrogen gas, and the choice of solvent can influence both the reaction rate and enantioselectivity. Methanol is a commonly used solvent for these reactions.
Experimental Protocol: Asymmetric Hydrogenation of 2-(2-hydroxyethyl)pyridine (Generalized) [2][12]
-
Catalyst Preparation (in situ): In a glovebox, dissolve [RuCl₂(benzene)]₂ and (R)-BINAP in degassed toluene. Heat the mixture, then add degassed ethanol to form the active catalyst solution.
-
Hydrogenation: In a high-pressure autoclave, dissolve 2-(2-hydroxyethyl)pyridine (1.0 eq) in degassed methanol.
-
Add the prepared catalyst solution under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor the hydrogen uptake.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Remove the solvent under reduced pressure.
-
The resulting chiral 2-piperidineethanol can be purified by distillation or column chromatography.
-
Boc Protection: The purified chiral 2-piperidineethanol is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield the final N-Boc-2-piperidineethanol.
Visualization of the Catalytic Cycle:
Caption: Simplified catalytic cycle for Ru-BINAP catalyzed asymmetric hydrogenation.
Conclusion and Future Outlook
The synthesis of enantiomerically pure N-Boc-2-piperidineethanol can be achieved through several effective catalytic strategies. The choice of the most appropriate method will depend on a variety of factors, including the desired scale of the synthesis, the availability of starting materials and specialized equipment, and cost considerations.
-
Enzymatic kinetic resolution offers a green and highly selective method, particularly when optimized dual-enzyme systems are employed, but is inherently limited to a 50% theoretical yield for each enantiomer.
-
Organocatalyzed asymmetric synthesis represents a promising metal-free alternative that can provide high enantioselectivities, aligning well with the principles of green chemistry.
-
Asymmetric hydrogenation is a highly atom-economical and efficient method for large-scale production, provided the necessary high-pressure equipment is available.
-
Reduction of a chiral precursor is a reliable method that guarantees high enantiopurity, contingent on the availability of the enantiopure starting material.
Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The integration of continuous flow technologies with these catalytic systems also holds significant promise for improving the efficiency, safety, and scalability of N-Boc-2-piperidineethanol synthesis, further enabling its application in the discovery and development of new therapeutics.
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Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine. ResearchGate. Available at:[Link]
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Safety Operating Guide
Proper Disposal of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that the integrity of your research extends beyond the bench; it encompasses the entire lifecycle of the materials you use, including their safe and compliant disposal. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 118811-03-3) is a valuable building block in medicinal chemistry and drug development. However, its chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering the scientific rationale behind each procedure to empower you to make safe and compliant decisions in your laboratory.
Hazard Identification: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This risk assessment directly informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal route. This compound is classified with several key hazards under the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Hazard Code | Description | Disposal Implication |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed.[1][2] | Prevents any consideration of disposal in municipal waste streams where accidental ingestion by animals could occur. Contaminated containers must be thoroughly managed. |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[2][3] | Mandates the use of chemical safety goggles and access to an emergency eyewash station during handling and disposal. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[3][4][5] | Requires the use of nitrile or other chemically resistant gloves to prevent direct contact. |
| Aquatic Hazard, Acute (Category 1) | H400 | Very toxic to aquatic life.[1][2] | This is a critical disposal directive. It strictly prohibits disposal down the sink or in any drain leading to sewer systems. |
Rationale: The high aquatic toxicity (H400) is the most stringent characteristic guiding the disposal of this compound. Even minute quantities can cause significant harm to aquatic ecosystems, making containment and proper treatment paramount.[1][2] The oral toxicity (H301) underscores the importance of preventing any potential for environmental release and subsequent exposure.[1][2]
Regulatory Framework: Adhering to Legal Mandates
The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated. In the United States, several federal agencies establish the legal requirements for hazardous waste management.
-
Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle-to-grave."[6][7] This means your laboratory, as the waste generator, is legally responsible for the waste from its creation to its final, environmentally sound disposal.[6][7][8]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[9][10] This written plan must include procedures for the safe handling and disposal of hazardous chemicals, making this guide a critical component of your lab's overall safety program.[10]
Rationale: Understanding this regulatory landscape is crucial. Non-compliance can lead to significant fines and legal liability for both the institution and individual researchers.[11] Your institution's Environmental Health & Safety (EH&S) office is your primary resource for navigating specific state and local regulations, which may be more stringent than federal rules.[12]
Step-by-Step Disposal Protocol
This protocol outlines the complete workflow from the point of waste generation to its final removal from your facility.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.
-
Eye and Face Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (nitrile is a common choice). Inspect gloves for any signs of degradation or puncture before use.[13]
-
Protective Clothing: A standard laboratory coat is required.
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions within a waste container.
-
Collect as Hazardous Waste: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper) and rinse from cleaning glassware, must be collected as hazardous chemical waste.
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials. While specific reactivity data is limited, as a general practice, keep organic amines and alcohols separate from strong oxidizing agents and strong acids.[14][15]
Rationale: Improperly mixing chemical waste is a primary cause of laboratory accidents. Segregating waste at the source is the most effective way to prevent uncontrolled reactions, fires, or the generation of toxic gases.[14]
Step 3: Containerization and Labeling
The waste container is the primary method of containment.
-
Container Selection: Use a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw cap.[11][16] The container must be in good condition, free from cracks or damage.[11]
-
Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate concentration or percentage of each component.
-
The relevant hazard warnings (e.g., "Toxic," "Aquatic Hazard").[17]
-
The name of the principal investigator and the laboratory location (building and room number).[14]
Rationale: Accurate labeling is a critical safety and compliance requirement. It communicates the container's contents and associated hazards to everyone in the lab and to the hazardous waste technicians who will handle it for final disposal.[14]
Step 4: Waste Accumulation
Waste must be stored safely in the laboratory prior to pickup.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[14][17] This area must be at or near the point of waste generation and under the control of laboratory personnel.[11][17]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Storage Limits: Keep the container sealed at all times, except when adding waste. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[16]
Rationale: The SAA concept is an EPA regulation designed to allow for the safe, short-term accumulation of hazardous waste in the lab without requiring a full-scale storage permit.[14][17] Secondary containment is a crucial safeguard against environmental release in the event of primary container failure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Step 5: Arranging for Final Disposal
-
Contact EH&S: Once the waste container is full or has been stored for the maximum time allowed by your institution (often 90 to 180 days depending on generator status), contact your institutional Environmental Health & Safety (EH&S) office to schedule a pickup.[16][17]
-
Professional Disposal: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18] The most common disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound.[17][19]
Rationale: Final disposal is a highly regulated activity that must only be performed by licensed and permitted contractors who can ensure the waste is managed in a way that is safe for human health and the environment.[6][18]
Emergency Spill Procedures
In the event of a small spill in the laboratory:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate and ensure the area is well-ventilated (e.g., through a chemical fume hood).
-
Wear PPE: Do not attempt to clean a spill without the proper PPE as outlined in Step 1.
-
Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to absorb the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional EH&S office.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.
References
-
TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0 . (n.d.). Angene. Retrieved from [Link]
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Hazardous Waste Management – Selected RCRA Regulations Fact Sheet . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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OSHA Standards for Biological Laboratories . (n.d.). ASPR TRACIE. Retrieved from [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories . (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
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Laboratories - Standards . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS 146667-84-7 . (n.d.). Home Sunshine Pharma. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab . (n.d.). Lab Manager. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. Retrieved from [Link]
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Hazardous Waste Compliance and Assistance . (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]
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(S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate . (n.d.). ChemBK. Retrieved from [Link]
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tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate . (n.d.). PubChem. Retrieved from [Link]
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Personal protective equipment for handling Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Comprehensive Safety Guide: Handling Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 118811-03-3). As a Senior Application Scientist, my objective is to provide a framework that moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations. The following protocols are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with a compound is the foundational step of any safety protocol. This compound is not a benign substance; its hazard profile necessitates rigorous controls. The primary risks are summarized below, based on aggregated GHS (Globally Harmonized System) data.[1]
| Hazard Class | GHS Code | Description | Practical Implication |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1][2] | Ingestion of even small quantities can cause severe toxicity or be fatal. All routes of accidental ingestion must be eliminated. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Direct contact with eyes can lead to significant, potentially painful irritation. Proper eye protection is mandatory. |
| Aquatic Toxicity, Acute | H400 | Very toxic to aquatic life.[1][2] | Improper disposal can cause significant environmental harm. Waste must be segregated and disposed of as hazardous. |
While not universally listed for this specific compound, related piperidine derivatives are also known to cause skin and respiratory irritation.[3][4][5] Therefore, a conservative approach that protects against these potential hazards is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a checklist item but a critical risk mitigation strategy. Each component is chosen to counter a specific hazard identified in the risk assessment.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields, conforming to OSHA 29 CFR 1910.133 or EU Standard EN166.[6] | Causality : This is the minimum requirement to protect against splashes and airborne particles that can cause serious eye irritation.[2][3] For tasks with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][8] | Causality : Prevents direct skin contact and potential absorption. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.[9] |
| Body Protection | Laboratory coat or a chemical-resistant apron.[3] | Causality : Protects personal clothing from contamination and minimizes skin exposure from accidental spills. Contaminated lab coats should be professionally laundered and not taken home.[7] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Causality : Required only when engineering controls are insufficient, such as when handling the compound outside of a certified chemical fume hood or if there is a potential for aerosolization.[3][10] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow is essential for minimizing exposure risk. The following diagram and procedural steps outline the complete handling process from preparation to disposal.
Caption: Workflow for handling this compound.
Operational Plan
-
Preparation and Engineering Controls :
-
Confirm that a certified chemical fume hood is operational. All handling of the compound must occur within the fume hood to minimize inhalation exposure.[3][10]
-
Ensure that a safety shower and eyewash station are accessible and unobstructed.[10]
-
Assemble all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood before introducing the chemical.
-
-
Donning PPE :
-
Put on your lab coat and fasten it completely.
-
Don safety goggles.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Compound :
-
Carefully open the container inside the fume hood.
-
Avoid creating dust or aerosols. Use smooth, deliberate motions when transferring the material.
-
Keep the container tightly closed when not in use.[2]
-
-
Decontamination and Waste Disposal :
-
Wipe down all surfaces and equipment with an appropriate solvent to decontaminate them.
-
All materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.
-
Due to its high aquatic toxicity, this chemical and its containers must not be disposed of in standard trash or washed down the drain.[1][2] Place all waste into a clearly labeled, sealed container for collection by a licensed professional waste disposal service.[5]
-
-
Doffing PPE and Hygiene :
-
Remove gloves first, using a technique that avoids touching the outer surface with your bare hands.
-
Remove your lab coat.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.[9]
-
Emergency Procedures
Even with meticulous planning, accidents can occur. Immediate and correct response is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a poison center or doctor/physician. [2] Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] |
| In Case of Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, consult a physician.[2] |
| If Inhaled | Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[2] |
Spill Response
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5]
-
Do not allow the spill to enter drains or waterways.[4]
-
Ventilate the area and wash the spill site after the material pickup is complete.[9]
By integrating these protocols into your daily operations, you build a robust safety system that protects you, your colleagues, and your research.
References
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- BenchChem. (2025). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
- PubChem. Tert-butyl 2-(2-hydroxyethyl)
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- Cole-Parmer.
- Jubilant Ingrevia Limited.
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- MedChemExpress. (2026-01-04). tert-Butyl 4-(2-hydroxyethoxy)
- Angene Chemical. (2021-05-01).
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- Fisher Scientific. N-(2-Hydroxyethyl)
- Enamine.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
